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  • Product: 2-Amino-3-cyclobutylpropan-1-ol
  • CAS: 1432507-47-5

Core Science & Biosynthesis

Foundational

2-Amino-3-cyclobutylpropan-1-ol: A Comprehensive Guide to Chemical Properties, Reactivity, and Applications in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of non-natural, sterically constrained building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of le...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of non-natural, sterically constrained building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2-Amino-3-cyclobutylpropan-1-ol has emerged as a highly versatile, bifunctional chiral building block[1]. Featuring a rigid cyclobutyl moiety coupled with a 1,2-amino alcohol core, this compound offers unique spatial geometry that bridges the gap between flexible aliphatic chains (e.g., leucinol) and bulkier, more metabolically susceptible ring systems. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, synthetic methodologies, and integration into modern drug discovery pipelines, such as the development of CX3CR1 modulators[2].

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of 2-amino-3-cyclobutylpropan-1-ol is critical for predicting its behavior in both synthetic workflows and biological systems. The data below synthesizes the core metrics for the free base and its commercially relevant stereoisomers[3],[4],[5].

Quantitative Data Summary
PropertyValue
Chemical Name 2-Amino-3-cyclobutylpropan-1-ol
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
CAS Number (Unspecified Stereochem) 1432507-47-5[3]
CAS Number ((2S)-isomer) 1213883-19-2[5],[1]
CAS Number ((2R)-isomer HCl salt) 2766305-10-4[6]
Topological Polar Surface Area (TPSA) ~46.2 Ų
Hydrogen Bond Donors 3 (NH₂ = 2, OH = 1)
Hydrogen Bond Acceptors 2 (N = 1, O = 1)
Rotatable Bonds 3
Structural Causality in Drug Design
  • The Cyclobutyl Motif: The cyclobutane ring introduces a specific degree of rigidity and lipophilicity. Unlike a flexible isobutyl group, the cyclobutyl ring restricts conformational entropy, which can significantly lower the entropic penalty upon binding to a target protein's hydrophobic pocket. Furthermore, the absence of benzylic or tertiary unshielded protons enhances metabolic stability against cytochrome P450-mediated oxidation.

  • The 1,2-Amino Alcohol Core: This motif acts as a powerful bidentate directing group and nucleophile. The proximity of the primary amine and primary alcohol allows for the facile construction of heterocycles (e.g., oxazolidinones via reaction with phosgene equivalents) or selective mono-functionalization (e.g., N-amidation vs. O-alkylation) based on pH and reagent selection.

Synthetic Workflows & Methodologies

The most robust method for synthesizing enantiopure 2-amino-3-cyclobutylpropan-1-ol is the chemoselective reduction of its corresponding amino acid, 3-cyclobutylalanine[7]. To prevent racemization at the labile alpha-stereocenter, aggressive reagents like Lithium Aluminum Hydride (LAH) are often avoided. Instead, the NaBH₄/I₂ system is the gold standard[8],[9].

Mechanistic Pathway

The reaction of Sodium Borohydride (NaBH₄) with Iodine (I₂) in tetrahydrofuran (THF) generates diborane (B₂H₆) in situ[8]. Borane acts as a highly electrophilic reducing agent that coordinates strongly to the amine, forming a triacyloxyborane intermediate with the carboxylic acid, which is subsequently reduced to the primary alcohol[10]. This process is highly chemoselective and preserves the stereochemical integrity of the molecule.

Synthesis A 3-Cyclobutylalanine (Chiral Amino Acid) B NaBH4 / I2 THF (0°C to Reflux) A->B Reagents added C In situ Diborane (B2H6) Coordination B->C Generates reducing agent D 2-Amino-3-cyclobutylpropan-1-ol (Chiral Amino Alcohol) C->D Selective reduction (Stereocenter preserved)

Fig 1: Chemoselective reduction of 3-cyclobutylalanine to 2-amino-3-cyclobutylpropan-1-ol.

Protocol 1: Synthesis of (2S)-2-Amino-3-cyclobutylpropan-1-ol via NaBH₄/I₂ Reduction

Self-Validating System: The evolution of hydrogen gas serves as a visual indicator of diborane generation. The disappearance of the carboxylic acid peak (~170 ppm) in ¹³C NMR validates reaction completion.

  • Preparation: Suspend (2S)-3-cyclobutylalanine (1.0 equiv) and NaBH₄ (2.5 equiv) in anhydrous THF (0.5 M) under an inert argon atmosphere.

  • Activation: Cool the suspension to 0 °C using an ice bath.

  • Diborane Generation: Dissolve I₂ (1.0 equiv) in anhydrous THF and add dropwise to the reaction mixture over 30 minutes. Caution: Vigorous evolution of H₂ gas will occur[8].

  • Reduction: Once addition is complete, remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.

  • Quenching: Cool the mixture to 0 °C and carefully quench by the dropwise addition of Methanol (MeOH) until effervescence ceases, destroying excess borane.

  • Hydrolysis: Evaporate the solvent in vacuo. Dissolve the white residue in 20% aqueous NaOH and heat at 80 °C for 2 hours to break the tightly bound boron-nitrogen complexes.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure amino alcohol.

Applications in Medicinal Chemistry

2-Amino-3-cyclobutylpropan-1-ol is extensively utilized in the synthesis of advanced pharmaceutical intermediates. A prominent recent application is its use in synthesizing small molecule CX3CR1 modulators, which are critical targets for inflammatory and neurodegenerative diseases[2].

In these discovery pipelines, the primary amine of the building block is typically coupled with a complex heteroaryl carboxylic acid.

Application A 2-Amino-3-cyclobutylpropan-1-ol C Amide Coupling (HATU, DIPEA, DMF) A->C B Heteroaryl Carboxylic Acid (Core Scaffold) B->C D N-Acylated Intermediate C->D C-N Bond Formation E CX3CR1 Modulator (Lead Compound) D->E Downstream Cyclization

Fig 2: Integration of the amino alcohol into a CX3CR1 modulator synthesis pipeline.

Protocol 2: Chemoselective Amide Coupling

Causality: HATU is selected over EDC/HOBt due to its superior efficiency in handling sterically hindered primary amines adjacent to a chiral center, minimizing epimerization through the highly reactive HOAt ester intermediate.

  • Activation: Dissolve the target carboxylic acid scaffold (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 2-amino-3-cyclobutylpropan-1-ol (1.1 equiv)[2] to the mixture. Stir at room temperature for 2–4 hours.

  • Validation Checkpoint: Monitor via LC-MS. The target mass should correspond to [M+H]+=Macid​+129.20−18.02 (loss of water).

  • Workup: Dilute with EtOAc, wash sequentially with saturated aqueous NaHCO₃, 1M HCl (to remove unreacted amine), and brine. Dry and concentrate for downstream processing.

Analytical Characterization Protocol

To ensure the scientific integrity of the synthesized or procured 2-amino-3-cyclobutylpropan-1-ol[6], rigorous analytical validation must be performed:

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm enantiomeric excess (ee > 98%), utilize a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1). The diethylamine additive is crucial to prevent peak tailing of the primary amine[9].

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): Look for the characteristic multiplet of the cyclobutyl methine proton (~2.3 ppm) and the distinct diastereotopic protons of the -CH₂OH group (~3.4 - 3.6 ppm).

    • ¹³C NMR: Confirm the presence of the alpha-carbon (~55 ppm) and the oxygen-bearing carbon (~65 ppm).

References

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  • acs.

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Exploratory

A Technical Guide to the Structural Elucidation of 2-Amino-3-cyclobutylpropan-1-ol

This guide provides an in-depth, technically-focused protocol for the comprehensive structural elucidation of the novel amino alcohol, 2-amino-3-cyclobutylpropan-1-ol. Designed for researchers, scientists, and profession...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technically-focused protocol for the comprehensive structural elucidation of the novel amino alcohol, 2-amino-3-cyclobutylpropan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific process itself. Every step is designed to be self-validating, ensuring the highest degree of scientific integrity and trustworthiness.

Introduction: The Significance of Structural Certainty

In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates function, reactivity, and biological activity. 2-Amino-3-cyclobutylpropan-1-ol, a molecule featuring a primary amine, a primary alcohol, and a cyclobutane moiety, presents a unique combination of functional groups and stereochemical possibilities. Its potential applications as a pharmaceutical intermediate or a building block in novel materials necessitate an unambiguous determination of its structure. This guide will walk through a multi-technique approach, from foundational analysis to definitive stereochemical assignment, ensuring a robust and irrefutable structural determination.

Foundational Analysis: Building the Molecular Picture

Before delving into complex spectroscopic methods, foundational analyses provide a crucial first look at the molecule's composition and purity.

Elemental Analysis

The initial step in characterizing any new compound is to determine its elemental composition.[1] For 2-amino-3-cyclobutylpropan-1-ol (C₈H₁₇NO), elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and oxygen.[2][3] This technique is a cost-effective and reliable method to confirm the molecular formula and assess the purity of the synthesized compound.[4]

Table 1: Theoretical vs. Expected Elemental Analysis for C₈H₁₇NO

ElementTheoretical PercentageExpected Experimental Range
Carbon (C)74.36%74.16% - 74.56%
Hydrogen (H)13.26%13.06% - 13.46%
Nitrogen (N)10.84%10.64% - 11.04%
Oxygen (O)1.54%1.34% - 1.74%

Experimental Protocol: CHNS/O Combustion Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the purified 2-amino-3-cyclobutylpropan-1-ol into a tin capsule.

  • Instrumentation: Utilize a calibrated elemental analyzer.

  • Analysis: The sample is combusted at high temperatures in an oxygen-rich environment.[3] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector. Oxygen content is typically determined by pyrolysis in the absence of oxygen.

  • Data Interpretation: The instrument software calculates the percentage of each element. The results should fall within ±0.2% of the theoretical values to confirm the molecular formula.

Spectroscopic Characterization: Unveiling the Connectivity

Spectroscopic techniques provide detailed information about the functional groups present and how the atoms are connected within the molecule.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 2-amino-3-cyclobutylpropan-1-ol, we expect to see characteristic absorptions for the O-H and N-H bonds of the alcohol and primary amine, respectively, as well as C-H and C-N stretches.[6]

Table 2: Expected IR Absorption Bands for 2-Amino-3-cyclobutylpropan-1-ol

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Appearance
O-H (Alcohol)Stretching3200-3600Broad
N-H (Primary Amine)Stretching3300-3500Two sharp peaks (symmetric & asymmetric)[7]
C-H (Aliphatic)Stretching2850-3000Strong, sharp
N-H (Primary Amine)Bending1580-1650Medium to strong
C-N (Aliphatic Amine)Stretching1020-1250Weak to medium
C-O (Primary Alcohol)Stretching~1050Strong

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the infrared spectrum from 4000 to 400 cm⁻¹.[5] A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values. The presence of a broad O-H stretch and two distinct N-H stretches would provide strong evidence for the proposed structure.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming the molecular formula and offering clues about its structure.[5]

Expected Fragmentation Pattern:

For 2-amino-3-cyclobutylpropan-1-ol, electrospray ionization (ESI) is a suitable soft ionization technique that should produce a prominent protonated molecular ion [M+H]⁺ at m/z 144.2.[9] Electron impact (EI) ionization, a higher energy method, will likely lead to characteristic fragmentation patterns. A key fragmentation pathway for amino alcohols is α-cleavage, where the bond adjacent to the nitrogen or oxygen atom is broken.[7][10]

Table 3: Predicted Mass Spectrometry Data for 2-Amino-3-cyclobutylpropan-1-ol

Ionm/z (Expected)Description
[M+H]⁺144.2Protonated molecular ion (ESI)
[M]⁺˙143.2Molecular ion (EI)
113.1Loss of CH₂OH
85.1Cyclobutyl-CH₂-CH=NH₂⁺
57.1Cyclobutyl cation
30.0CH₂=NH₂⁺

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.[5]

  • Data Acquisition: Introduce the sample into the mass spectrometer via an ESI or EI source. Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[11][12] A combination of 1D and 2D NMR experiments will be used to assign all proton (¹H) and carbon (¹³C) signals and establish the connectivity of the molecule.[13]

¹H NMR Spectroscopy

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 4: Predicted ¹H NMR Chemical Shifts for 2-Amino-3-cyclobutylpropan-1-ol

Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegration
-OH, -NH₂Variable (broad singlets)bs3H
-CH₂OH3.4 - 3.7m2H
-CH(NH₂)2.8 - 3.2m1H
-CH₂-cyclobutyl1.5 - 1.8m2H
Cyclobutyl-CH1.9 - 2.2m1H
Cyclobutyl-CH₂1.6 - 2.0m6H
¹³C NMR Spectroscopy

¹³C NMR provides information about the number of different types of carbon atoms in the molecule.

Table 5: Predicted ¹³C NMR Chemical Shifts for 2-Amino-3-cyclobutylpropan-1-ol

CarbonChemical Shift (δ, ppm)
-CH₂OH~65
-CH(NH₂)~55
-CH₂-cyclobutyl~38
Cyclobutyl-CH~35
Cyclobutyl-CH₂~25
Cyclobutyl-CH₂~18
2D NMR Spectroscopy

2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for unambiguously assigning the structure.[14]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Assign the proton and carbon signals using the 1D and 2D spectra.

    • Use COSY to establish the proton spin systems.

    • Use HSQC to link protons to their directly attached carbons.

    • Use HMBC to connect the different fragments of the molecule.

Workflow for Spectroscopic Characterization

G cluster_preliminary Foundational Analysis cluster_spectroscopy Spectroscopic Analysis cluster_stereo Stereochemical Analysis EA Elemental Analysis (CHNS/O) IR FT-IR Spectroscopy EA->IR Confirms Functional Groups MP Melting Point/ Boiling Point MP->IR MS Mass Spectrometry (HRMS) IR->MS Corroborates Functional Groups NMR NMR Spectroscopy (1D & 2D) MS->NMR Confirms Molecular Formula Xray X-ray Crystallography NMR->Xray Provides Proposed Structure VCD Vibrational Circular Dichroism (VCD) NMR->VCD H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC

Caption: Workflow for the comprehensive structural elucidation of 2-amino-3-cyclobutylpropan-1-ol.

Definitive Structure and Stereochemistry: X-ray Crystallography

While spectroscopic methods provide the connectivity of the molecule, they often cannot definitively establish the absolute stereochemistry of chiral centers.[15] For 2-amino-3-cyclobutylpropan-1-ol, which has a chiral center at the carbon bearing the amino group, X-ray crystallography is the gold standard for determining the absolute configuration.[16]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a single crystal of the enantiomerically pure compound of sufficient size and quality.[15] This can be a challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount the crystal on a diffractometer and collect X-ray diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. During refinement, the Flack parameter is used to determine the absolute configuration.[15] A value close to 0 confirms the assigned stereochemistry, while a value close to 1 indicates that the inverted structure is correct.

In cases where suitable crystals cannot be obtained, alternative methods like Vibrational Circular Dichroism (VCD) can be employed to determine the absolute configuration in solution by comparing the experimental spectrum to quantum chemical calculations.[17][18]

Conclusion: A Self-Validating Approach to Structural Certainty

The structural elucidation of a novel molecule like 2-amino-3-cyclobutylpropan-1-ol requires a systematic and multi-faceted analytical approach. By integrating foundational elemental analysis with a suite of spectroscopic techniques—IR, MS, and comprehensive 1D and 2D NMR—a confident determination of the molecular connectivity can be achieved. The final, unambiguous assignment of the absolute stereochemistry through single-crystal X-ray crystallography provides the ultimate structural confirmation. This rigorous, self-validating workflow ensures the scientific integrity of the data and provides a solid foundation for any future research and development involving this promising amino alcohol.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Elementar. [Link]

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  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013, February 7). Anuradha College of Pharmacy. [Link]

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  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 4). YouTube. [Link]

  • Spectroscopy of Amines. (2024, September 30). Chemistry LibreTexts. [Link]

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  • Spectroscopy of Amines. (n.d.). NC State University Libraries. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. (n.d.). National Institutes of Health. [Link]

  • IR: amines. (n.d.). University of Calgary. [Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). [Link]

  • How to Identify Alcohols and Amines in the IR Spectrum. (2016, March 26). Dummies.com. [Link]

  • Peptide Analysis as Amino Alcohols by Gas Chromatography-Mass Spectrometry. (n.d.). PubMed. [Link]

  • Accurate Mass Determination of Amino Alcohols by Turboionspray/Time‐of‐Flight Mass Spectrometry. (2002). Wiley Online Library. [Link]

  • Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. (n.d.). [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (n.d.). Spectroscopy Europe. [Link]

  • Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. (2021, July 30). National Institutes of Health. [Link]

  • (A) Structures of alcohols and amino alcohols tested. (B) Selected CD... (n.d.). ResearchGate. [Link]

  • Ninhydrin Revisited: Quantitative Chirality Recognition of Amines and Amino Alcohols Based on Nondestructive Dynamic Covalent Chemistry. (2020, August 14). ACS Publications. [Link]

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  • Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. (2025, December 30). ResearchGate. [Link]

  • "Synthesis of 2-Amino-3-Phenylpropan-1-Ol Compounds. (2018, January 1). Amanote Research. [Link]

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Foundational

Comprehensive Technical Guide on 2-Amino-3-cyclobutylpropan-1-ol: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of conformationally restricted aliphatic rings is a proven tactic to modulate lipophilicity, improve metabolic stability, and fine-tune target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of conformationally restricted aliphatic rings is a proven tactic to modulate lipophilicity, improve metabolic stability, and fine-tune target binding kinetics. 2-Amino-3-cyclobutylpropan-1-ol (and its enantiopure derivatives) has emerged as a highly valuable chiral building block. By combining a sterically demanding cyclobutyl moiety with a versatile 1,2-amino alcohol pharmacophore, this compound serves as a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of novel CX3CR1 modulators for cardiovascular diseases.

This whitepaper provides an in-depth analysis of its physicochemical profile, field-proven synthetic methodologies, and step-by-step protocols designed to ensure absolute stereochemical fidelity.

Physicochemical Profiling and Structural Dynamics

Understanding the physical properties of a chiral building block is essential for predicting its behavior in both synthetic workflows and biological systems[1]. The cyclobutyl ring introduces a unique degree of ring strain and conformational rigidity compared to linear alkyl chains (like a propyl or butyl group). This rigidity reduces the entropic penalty upon binding to a target receptor, while the primary amine and alcohol provide orthogonal handles for functionalization.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Amino-3-cyclobutylpropan-1-ol
CAS Registry Numbers 1432507-47-5 (Racemic Free Base)1213883-19-2 ((2S)-Isomer)1803582-15-1 (Hydrochloride Salt)
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Topological Polar Surface Area (TPSA) ~46.25 Ų
Hydrogen Bond Donors 2 (–OH, –NH₂)
Hydrogen Bond Acceptors 2 (O, N)
Rotatable Bonds 3

Data synthesized from established chemical inventories and computational profiling [1].

Applications in Drug Discovery: CX3CR1 Modulators

The 1,2-amino alcohol motif is ubiquitous in bioactive molecules, but the addition of the cyclobutyl group provides a unique steric shield that can protect adjacent labile bonds from enzymatic degradation.

Recently, the (2S)-enantiomer of 2-amino-3-cyclobutylpropan-1-ol has been utilized as a core chiral scaffold in the synthesis of CX3CR1 modulators ()[2]. CX3CR1 is a chemokine receptor heavily implicated in macrophage recruitment and vascular inflammation. Modulators of this receptor are actively investigated for their ability to prevent cardiac dysfunction and promote the regression of atherosclerotic cardiovascular disease.

The amino alcohol acts as a nucleophilic partner in S_NAr or cross-coupling reactions with heteroaryl halides, locking the spatial orientation of the resulting pharmacophore to perfectly match the CX3CR1 binding pocket.

CX3CR1 Core 2-Amino-3-cyclobutylpropan-1-ol (Chiral Scaffold) Coupling SNAr / Cross-Coupling (Heteroaryl Halides) Core->Coupling Modulator CX3CR1 Modulator Candidate Coupling->Modulator Effect1 Reduced Cardiac Dysfunction Modulator->Effect1 Effect2 Atherosclerotic Plaque Regression Modulator->Effect2

Caption: Logical relationship mapping the application of the chiral scaffold in CX3CR1 modulators.

Synthetic Methodologies & Stereocontrol

The primary challenge in synthesizing chiral amino alcohols from their corresponding amino acids is preventing the racemization (epimerization) of the α-stereocenter during carboxylic acid activation. While direct reduction using strong reducing agents like LiAlH₄ is possible, it requires strictly anhydrous conditions and can be overly harsh, leading to side reactions.

To achieve a scalable, stereoretentive, and mild synthesis, the Mixed Anhydride-Sodium Borohydride Reduction method—pioneered by —is the gold standard[3]. This method utilizes isobutyl chloroformate (IBCF) to activate the acid, followed by a rapid, chemoselective reduction using NaBH₄ in a biphasic aqueous/organic system.

SynthesisWorkflow Start 2-Amino-3-cyclobutylpropanoic acid (Starting Material) Protect Boc Protection (Boc2O, NaOH) Start->Protect Activate Mixed Anhydride Formation (IBCF, NMM, -15 °C) Protect->Activate Reduce Chemoselective Reduction (NaBH4, H2O/THF, 0 °C) Activate->Reduce Deprotect Boc Deprotection (HCl in Dioxane) Reduce->Deprotect Product 2-Amino-3-cyclobutylpropan-1-ol Hydrochloride Deprotect->Product

Caption: Workflow for the stereoretentive synthesis of 2-Amino-3-cyclobutylpropan-1-ol.

Experimental Protocol: Synthesis of (2S)-2-Amino-3-cyclobutylpropan-1-ol Hydrochloride

The following protocol details the step-by-step conversion of (2S)-2-amino-3-cyclobutylpropanoic acid to the target amino alcohol. Every step is designed as a self-validating system to ensure maximum yield and >99% enantiomeric excess (ee).

Phase 1: N-Boc Protection
  • Reaction Setup: Suspend (2S)-2-amino-3-cyclobutylpropanoic acid (1.0 eq) in a 1:1 mixture of 1M NaOH and 1,4-dioxane.

  • Addition: Cool the mixture to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise to control the exothermic release of CO₂.

  • Isolation: Stir at room temperature for 12 hours. Acidify the aqueous layer with 1M KHSO₄ to pH 2–3, extract with Ethyl Acetate (EtOAc), dry over MgSO₄, and concentrate in vacuo.

    • Self-Validation: Perform TLC (Ninhydrin stain). The starting material will stain purple/red, while the fully protected Boc-amino acid will only stain after heating with severe charring, confirming complete protection.

Phase 2: Mixed Anhydride Formation and Reduction
  • Activation: Dissolve the N-Boc amino acid in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool strictly to -15 °C.

  • Anhydride Formation: Add N-methylmorpholine (NMM, 1.0 eq) followed immediately by isobutyl chloroformate (IBCF, 1.0 eq). Stir for 15 minutes.

    • Causality Insight: NMM is specifically chosen over stronger bases like triethylamine. Its lower basicity minimizes the risk of base-catalyzed abstraction of the α-proton, thereby preserving the chiral center. IBCF forms a highly sterically hindered mixed anhydride, directing the incoming hydride attack exclusively to the less hindered amino acid carbonyl.

  • Filtration: Rapidly filter the precipitated NMM·HCl salt under an inert atmosphere, collecting the filtrate in a pre-cooled flask (-15 °C).

  • Reduction: Dissolve NaBH₄ (3.0 eq) in a minimal volume of cold water. Add this aqueous solution in one rapid portion to the mixed anhydride.

    • Causality Insight: Adding water to an anhydride seems counterintuitive due to the risk of hydrolysis. However, water is critical here: it rapidly solubilizes the NaBH₄ and generates highly reactive alkoxyborohydride intermediates. These species reduce the mixed anhydride to the alcohol instantaneously, vastly outcompeting any potential hydrolysis pathway.

  • Quench: Stir for 30 minutes at room temperature. Quench the excess NaBH₄ with 1M HCl, extract with EtOAc, wash with brine, dry, and concentrate.

Phase 3: Deprotection and Final Isolation
  • Cleavage: Dissolve the crude Boc-amino alcohol in 4M HCl in dioxane. Stir at room temperature for 2 hours.

  • Precipitation: Concentrate the solution under reduced pressure to a thick oil. Triturate the residue with cold diethyl ether. The (2S)-2-Amino-3-cyclobutylpropan-1-ol hydrochloride will precipitate as a highly pure, white crystalline solid.

    • Self-Validation: The final product's optical purity must be validated via chiral HPLC against a racemic standard to ensure >99% ee. The absence of a carbonyl stretch (~1700 cm⁻¹) in the FT-IR spectrum confirms complete reduction and deprotection.

References

  • World Intellectual Property Organization. "WO2025219950A1 - Small molecule cx3cr1 modulators". Google Patents.
  • Kokotos, G. "A Facile and Simple Method for the Reduction of N-Protected Amino Acids to N-Protected Amino Alcohols". Synthesis 1990, 299-301. URL:[Link]

Sources

Exploratory

Stereoisomers of 2-Amino-3-cyclobutylpropan-1-ol: Synthesis, Characterization, and Applications in Peptidomimetic Drug Design

Executive Summary & Structural Profiling Unnatural amino acids and their reduced amino alcohol derivatives are foundational building blocks in modern peptidomimetic drug discovery[1]. 2-Amino-3-cyclobutylpropan-1-ol (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

Unnatural amino acids and their reduced amino alcohol derivatives are foundational building blocks in modern peptidomimetic drug discovery[1]. 2-Amino-3-cyclobutylpropan-1-ol (CAS: 1432507-47-5) is a highly versatile, chiral amino alcohol derived from the unnatural amino acid cyclobutylalanine[2].

The molecular architecture consists of a propanol backbone substituted with a primary amine at the C2 position and a cyclobutyl ring at the C3 position. Because the C2 carbon is asymmetric, the molecule exists as two distinct stereoisomers:

  • (2S)-2-Amino-3-cyclobutylpropan-1-ol : Derived from L-cyclobutylalanine.

  • (2R)-2-Amino-3-cyclobutylpropan-1-ol : Derived from D-cyclobutylalanine.

In medicinal chemistry, the incorporation of unusual amino acids is a proven strategy to constrain molecular structures, mimic active conformations of endogenous ligands, and sterically block proteolysis[3]. The causality behind selecting a cyclobutyl moiety lies in its unique spatial and physicochemical profile. It provides greater lipophilic contact and steric bulk than a cyclopropyl group, yet remains less sterically encumbered than cyclopentyl or cyclohexyl rings, allowing for highly tuned hydrophobic packing within target protein pockets[4].

Physicochemical Properties

To facilitate analytical characterization and pharmacokinetic modeling, the quantitative physicochemical properties of the free base and its standard salt form are summarized below.

PropertyValue
Chemical Name 2-Amino-3-cyclobutylpropan-1-ol
Molecular Formula C7H15NO
Molecular Weight (Free Base) 129.20 g/mol
Stereocenters 1 (C2 position)
Enantiomeric Forms (2S) and (2R)
Typical Salt Form Hydrochloride (HCl) (MW: 165.66 g/mol )
Topological Polar Surface Area (TPSA) 46.2 Ų (estimated for amino alcohols)
Hydrogen Bond Donors / Acceptors 2 / 2

Strategic Synthesis & Enantiomeric Resolution

The synthesis of enantiomerically pure (2S)-2-amino-3-cyclobutylpropan-1-ol is typically achieved via the chemoselective reduction of N-protected L-cyclobutylalanine[1].

Mechanistic Rationale: Direct reduction of amino acids using strong reducing agents like LiAlH₄ can sometimes lead to partial racemization at the alpha-carbon or require excessively harsh conditions. A milder, highly chemoselective alternative utilizes the NaBH₄/I₂ system[5]. The in situ reaction of sodium borohydride with iodine generates diborane (B₂H₆), a highly effective electrophilic reducing agent. Diborane smoothly converts the electron-rich carboxylic acid to a primary alcohol without compromising the integrity of the adjacent chiral center[6].

Synthesis A L-Cyclobutylalanine B N-Boc Protection A->B C N-Boc-L-Cyclobutylalanine B->C D Chemoselective Reduction (NaBH4, I2) C->D E N-Boc-(2S)-2-amino-3- cyclobutylpropan-1-ol D->E F Acidic Deprotection E->F G (2S)-2-Amino-3-cyclobutylpropan-1-ol F->G

Step-by-step synthetic workflow for (2S)-2-Amino-3-cyclobutylpropan-1-ol from L-cyclobutylalanine.

Experimental Protocol: NaBH₄/I₂ Mediated Reduction

Note: This protocol is a self-validating system. The visual clearance of iodine color serves as an internal indicator of diborane generation, while TLC monitoring confirms the complete consumption of the acidic starting material.

  • N-Boc Protection: Suspend (S)-2-amino-3-cyclobutylpropanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M NaOH. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise at 0 °C. Stir at room temperature for 12 hours. Acidify with 1M KHSO₄ and extract with ethyl acetate to isolate N-Boc-L-cyclobutylalanine.

  • Activation & Reduction: Dissolve N-Boc-L-cyclobutylalanine (1.0 eq) and NaBH₄ (2.5 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

  • Diborane Generation: Dissolve Iodine (I₂, 1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes. Causality: Slow addition is critical to safely manage the exothermic generation of H₂ gas and diborane.

  • Reaction Propagation: Allow the mixture to warm to room temperature and reflux for 12 hours. The disappearance of the starting material is confirmed via TLC (Ninhydrin stain).

  • Quenching: Cool to 0 °C and carefully quench the excess diborane by the dropwise addition of methanol until effervescence ceases. Concentrate the mixture in vacuo.

  • Deprotection: Dissolve the crude N-Boc-amino alcohol in 4M HCl in dioxane. Stir at room temperature for 2 hours. Evaporate the solvent to yield (2S)-2-amino-3-cyclobutylpropan-1-ol hydrochloride as a crystalline solid.

Applications in Peptidomimetic Drug Design

Hepatitis C Virus (HCV) NS3 Protease Inhibitors

In the development of HCV NS3/4A protease inhibitors, unnatural amino acids are critical for optimizing the P2, P3, and P4 binding pockets to resist proteolytic degradation[3]. Studies have shown that cyclobutylalanine derivatives offer a highly tuned selectivity profile. For instance, in comparative pharmacokinetic studies of NS3 protease inhibitors, cyclobutylalanine analogs demonstrated an optimal balance of target affinity and selectivity (HNE/HCV ratio) compared to their cyclopropyl and cyclopentyl counterparts, achieving excellent replicon cellular activity[4].

KEAP1/NRF2 Protein-Protein Interaction Modulators

The KEAP1/NRF2 pathway is a major regulator of cellular cytoprotective responses. Disrupting this protein-protein interaction (PPI) requires precise hydrophobic packing within the KEAP1 Kelch domain. Substitution of native glutamic acid residues with aliphatic unnatural amino acids like cyclobutylalanine (Cba) has been shown to produce highly active peptides in the low micromolar range, maintaining binding affinity despite the removal of polar side-chain functionality[7]. The reduced amino alcohol forms of these unnatural residues are frequently employed to cap peptide sequences, neutralizing the acidic C-terminus to further enhance cell permeability and metabolic stability[7].

Pathway A Peptidomimetic Ligand (Cyclobutylalanine-derived) B Target Protein (e.g., KEAP1 Kelch Domain) A->B High-affinity binding C Steric Shielding & Hydrophobic Packing B->C Structural conformation D Disruption of Native PPI C->D Competitive inhibition E Downstream Pathway Activation D->E Therapeutic efficacy

Mechanism of action for peptidomimetics incorporating cyclobutyl-derived unnatural amino acids.

References

  • (2S)-2-Amino-3-cyclobutylpropan-1-ol|RUO - Benchchem: Strategies for Enantiopure Synthesis. Benchchem. 1

  • Combined Peptide and Small-Molecule Approach toward Nonacidic THIQ Inhibitors of the KEAP1/NRF2 Interaction. NIH / PMC. 7

  • Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide. ACS Publications.4

  • Unusual Amino Acids in Medicinal Chemistry. ACS Publications. 3

  • 2-Cyclobutylpropan-2-ol 59383-67-4 wiki. Guidechem. 2

  • Sodium Borohydride: Uses & Properties. Scribd. 6

  • Facile Reduction of Carboxylic Acids, Esters, Acid Chlorides, Amides and Nitriles to Alcohols or Amines Using NaBH4/BF3×Et2O. ResearchGate. 5

Sources

Foundational

Escaping Flatland: Potential Research Applications of Cyclobutyl Amino Alcohols in Modern Drug Discovery

Executive Summary The pharmaceutical industry is actively transitioning away from planar, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional scaffolds. This shift—often termed "escaping flatland"—improves t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry is actively transitioning away from planar, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional scaffolds. This shift—often termed "escaping flatland"—improves target specificity, solubility, and overall pharmacokinetic profiles. Within this paradigm, cyclobutyl amino alcohols have emerged as highly versatile synthetic intermediates and potent bioisosteres[1].

As a Senior Application Scientist, I have observed that the integration of cyclobutyl moieties into lead compounds directly addresses critical challenges in fragment-based drug discovery and quantitative structure-activity relationship (QSAR) modeling[1]. This technical guide explores the mechanistic rationale behind their efficacy, details their breakthrough applications in neurodegenerative and antiviral therapeutics, and provides self-validating protocols for their biocatalytic synthesis and kinetic evaluation.

Mechanistic Rationale: Why Cyclobutyl Amino Alcohols?

Cyclobutyl amino alcohols offer a unique combination of structural rigidity and defined exit vectors. Unlike flexible linear alkyl chains, the cyclobutane ring locks functional groups into specific spatial orientations.

  • Bioisosteric Replacement: They serve as excellent sp3-rich bioisosteric replacements for aryl counterparts, reducing lipophilicity (LogP) while maintaining necessary steric bulk[1].

  • Bicyclo[1.1.1]pentylamine (BCPA) Derivatives: The addition of a 1,3-methano bridge to the cyclobutane ring creates BCPA, a rigidified, globular structure that acts as a superior bioisostere for para-substituted anilines[1].

  • Target Selectivity: The distinct puckered conformation of the cyclobutane ring allows for highly specific hydrophobic interactions within the tight binding pockets of homologous enzymes, a feat often impossible with planar aromatic rings[2].

Key Therapeutic Applications

Neurodegenerative Diseases: Overcoming CDK Homology

Cyclin-dependent kinases (CDKs) share a highly conserved catalytic core, making the design of paralog-specific inhibitors notoriously difficult[3]. However, selective inhibition of CDK5 is critical for treating neurodegenerative diseases without triggering the systemic toxicity associated with off-target CDK2 inhibition (which regulates the normal cell cycle)[3].

Recent molecular dynamics simulations and binding assays have demonstrated that cis-substituted cyclobutyl-4-aminoimidazole inhibitors act as highly potent CDK5 inhibitors, achieving up to 30-fold selectivity over CDK2[3].

The Causality of Selectivity: The cyclobutyl ring specifically engages in a persistent hydrophobic interaction with the Phe80 residue in the CDK5 binding pocket[2]. Furthermore, the geometry of the cyclobutyl-substituted scaffold facilitates a bifurcated hydrogen-bonding network (involving Lys33 and Asp145/Asn144) that is energetically much more favorable in CDK5 than in CDK2[2].

Mechanism L1 cis-substituted cyclobutyl- 4-aminoimidazole I1 Hydrophobic Interaction (Phe80) & H-bonds L1->I1 T1 CDK5/p25 Binding Pocket T1->I1 O1 30-fold Selectivity Over CDK2 I1->O1 Energetic Favorability

Molecular interactions driving CDK5 selectivity by cyclobutyl-substituted imidazoles.

Antiviral Scaffolds: HIV-1 Reverse Transcriptase Inhibitors

Cyclobutyl adenosine nucleotide analogs have been identified as highly efficient substrates for incorporation by HIV-1 reverse transcriptase (RT), serving as a novel scaffold for HIV inhibitors[4].

Pre-steady state kinetic analyses reveal that the phosphonyl-diphosphate form of specific cyclobutyl nucleotides is incorporated fourfold more efficiently than the FDA-approved drug Tenofovir diphosphate (TFV-DP) by wild-type HIV-1 RT[4]. Crucially, against the drug-resistant K65R mutant enzyme, the cyclobutyl analog maintains a threefold incorporation advantage over TFV-DP[4].

Quantitative Data Summary

The following table synthesizes the performance metrics of cyclobutyl-derived compounds against standard pharmacological baselines.

Compound ClassTarget EnzymeBaseline / ComparatorPerformance MetricRef
cis-substituted cyclobutyl-4-aminoimidazole CDK5/p25CDK2 / RoscovitineUp to 30-fold selectivity for CDK5 over CDK2; higher potency than Roscovitine.[3]
Cyclobutyl adenosine analog (phosphonyl-diphosphate) HIV-1 RT (WT)TFV-DP (FDA Approved)4-fold more efficient incorporation rate.[4]
Cyclobutyl adenosine analog (phosphonyl-diphosphate) HIV-1 RT (K65R Mutant)TFV-DP (FDA Approved)3-fold more efficient incorporation rate.[4]
Engineered P450BM3 (e.g., RG/LLV variant) CyclobutylamineWild-Type P450BM3>90% conversion (WT = 0%); Total Turnover Number (TTN) > 5000.[1],[5]

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind specific experimental choices.

Protocol 1: Biocatalytic Synthesis of Enantiomerically Enriched Cyclobutyl Amino Alcohols

Challenge: Traditional synthetic routes for functionalizing unactivated sp3 C-H bonds in cyclobutanes are inefficient and rarely yield enantiomerically enriched forms[1]. Solution: Engineered variants of the cytochrome P450BM3 enzyme enable highly regioselective and stereoselective hydroxylation[1].

Step-by-Step Methodology:

  • Enzyme Preparation: Express the engineered P450BM3 variant (e.g., RG/LLV insertion mutant) in E. coli.

    • Causality: The L437 insertion mutations specifically alter the geometry of the heme-domain active site, accommodating the bulky cyclobutylamine substrate which the wild-type enzyme cannot bind effectively[5].

  • Reaction Setup: In a buffered aqueous system (pH 7.4), combine 10 mM of the N-Boc protected cyclobutylamine substrate with the purified enzyme at a substrate-to-enzyme ratio of 20,000:1[5].

  • Cofactor Regeneration: Add an NADPH regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

  • Oxygenation (Critical Step): Actively sparge the reaction vessel with O2.

    • Causality: P450BM3 requires molecular oxygen for the catalytic cycle. At high preparative substrate concentrations, dissolved oxygen becomes the rate-limiting factor; active oxygenation restores maximum reactivity and prevents catalytic stalling[5].

  • Self-Validation System:

    • Negative Control: Run a parallel reaction using Wild-Type P450BM3. (Validation: WT must show 0% conversion[1]).

    • Analytical Readout: Quench the reaction with ethyl acetate, extract the organic layer, and analyze via Chiral GC-MS. The presence of trans-2- and trans-3-hydroxylated products confirms successful stereoselective conversion[1].

Workflow S1 Cyclobutylamine Substrate R1 C-H Hydroxylation (O2, NADPH cofactor) S1->R1 S2 Engineered P450BM3 (e.g., RG/LLV variant) S2->R1 P1 Enantiomerically Enriched Cyclobutyl Amino Alcohol R1->P1 Regio/Stereoselective Conversion V1 Chiral GC-MS / HPLC (Self-Validation) P1->V1

Workflow for P450BM3-mediated stereoselective hydroxylation of cyclobutylamines.

Protocol 2: Pre-Steady State Kinetic Analysis of HIV-1 RT Inhibition

Challenge: Standard steady-state kinetics cannot accurately measure the true chemical rate of nucleotide incorporation because the slow release of the extended DNA product masks the rapid chemical step. Solution: Rapid quench-flow kinetics[4].

Step-by-Step Methodology:

  • Complex Formation: Pre-incubate HIV-1 RT (WT or K65R mutant) with a 5'-radiolabeled DNA primer/template complex in a reaction buffer containing Mg2+.

  • Rapid Mixing: Using a rapid quench-flow instrument, rapidly mix the RT-DNA complex with varying concentrations of the cyclobutyl adenosine nucleotide analog.

    • Causality: The rapid quench-flow apparatus allows for reaction times on the millisecond timescale (typically 5 ms to 1 second), which is strictly necessary to isolate the single-turnover event of nucleotide incorporation before steady-state cycling occurs.

  • Chemical Quenching: Terminate the reaction precisely at pre-programmed millisecond intervals using 0.5 M EDTA.

    • Causality: EDTA rapidly chelates the Mg2+ ions required for the catalytic function of the polymerase, instantly freezing the reaction state.

  • Self-Validation System:

    • Internal Standard: Run a parallel kinetic assay using TFV-DP. The known kpol​ and Kd​ values of TFV-DP serve as an internal calibration standard to validate the activity of the prepared RT enzyme[4].

  • Data Analysis: Resolve the extended and unextended radiolabeled primers using denaturing polyacrylamide gel electrophoresis (PAGE). Fit the product formation data to a single exponential equation to extract the maximum rate of incorporation ( kpol​ ) and the equilibrium dissociation constant ( Kd​ ).

References

  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery Journal of the American Chemical Society
  • Molecular basis of differential selectivity of cyclobutyl-substituted imidazole inhibitors against CDKs: insights for rational drug design PubMed (N
  • Pre-steady state kinetic analysis of cyclobutyl derivatives of 2'-deoxyadenosine 5'-triphosphate as inhibitors of HIV-1 reverse transcriptase PubMed (N
  • Molecular Basis of Differential Selectivity of Cyclobutyl-Substituted Imidazole Inhibitors against CDKs: Insights for R

Sources

Exploratory

The Discovery and Synthetic Evolution of 2-Amino-3-cyclobutylpropan-1-ol in Kinase Inhibitor Design

Executive Summary 2-Amino-3-cyclobutylpropan-1-ol (and its hydrochloride salts) has emerged as a highly versatile, chiral building block in modern medicinal chemistry. Originally synthesized to explore the chemical space...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-3-cyclobutylpropan-1-ol (and its hydrochloride salts) has emerged as a highly versatile, chiral building block in modern medicinal chemistry. Originally synthesized to explore the chemical space of marine-derived natural products, this aliphatic amino alcohol has become the cornerstone in the development of Leucettinibs —a novel class of dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) and cdc2-like kinase (CLK) inhibitors [1]. This technical guide explores the chemical rationale, historical discovery, mechanistic pathways, and highly validated synthetic protocols surrounding this critical compound.

Chemical Identity & Structural Rationale

Before examining its application in complex drug discovery, it is essential to understand the physicochemical properties that make 2-Amino-3-cyclobutylpropan-1-ol an ideal pharmacophoric module.

  • Chemical Name: 2-Amino-3-cyclobutylpropan-1-ol

  • CAS Registry Numbers: 1432507-47-5 (Free base) [2], 1803582-15-1 (Hydrochloride salt) [3], 1213883-19-2 ((2S)-enantiomer) [4].

  • Molecular Formula: C₇H₁₅NO

  • Molecular Weight: 129.20 g/mol

The Causality of Structural Design

In kinase inhibitor design, every functional group must serve a precise thermodynamic or spatial purpose. The selection of 2-Amino-3-cyclobutylpropan-1-ol for functionalizing the N2 position of 2-aminoimidazolin-4-ones is driven by three structural pillars:

  • The Primary Amine (Nucleophile): Serves as the reactive center for nucleophilic displacement during synthesis, allowing stable covalent attachment to the imidazolone core.

  • The Terminal Hydroxyl (-OH): Acts as a critical hydrogen bond donor/acceptor. In the ATP-binding pocket of DYRK1A, this hydroxyl group anchors the molecule by interacting with the hinge region or solvent-exposed residues, stabilizing the inhibitor-enzyme complex.

  • The Cyclobutyl Ring (Steric Bulk): Unlike linear alkyl chains which suffer from high entropic penalties upon binding, the cyclobutyl ring provides a rigid, moderately lipophilic moiety. This specifically complements the hydrophobic sub-pocket of the DYRK1A/CLK1 ATP-binding site, dramatically enhancing binding affinity (sub-nanomolar IC₅₀) and driving selectivity away from off-target kinases like GSK3β [5].

Historical Context: From Marine Sponges to Leucettinibs

The history of 2-Amino-3-cyclobutylpropan-1-ol in drug discovery is intrinsically linked to the marine sponge Leucetta microrhaphis. Researchers initially isolated Leucettamine B , a natural product exhibiting modest kinase inhibitory activity [6].

To optimize this natural scaffold, medicinal chemists synthesized "Leucettines," and subsequently, Leucettinibs [1]. The breakthrough occurred when researchers systematically explored the N2-substitution of 2-aminoimidazolin-4-ones bearing a benzothiazol-6-ylmethylene core. By screening various non-aromatic heterocyclic and aliphatic amines, they discovered that incorporating 2-Amino-3-cyclobutylpropan-1-ol yielded sub-nanomolar inhibitors [5]. This specific functionalization successfully transitioned a moderately active natural product into a highly potent, targeted therapeutic lead for neurodegenerative diseases.

Mechanistic Role in DYRK1A/CLK1 Inhibition

DYRK1A and CLKs are central regulators of alternative splicing, cell cycle, and synaptic plasticity. Overexpression of DYRK1A (located on chromosome 21) is a primary driver of cognitive deficits in Down syndrome and contributes to Alzheimer's disease via the hyperphosphorylation of Tau and Amyloid Precursor Protein (APP) [7].

Leucettinibs synthesized using 2-Amino-3-cyclobutylpropan-1-ol act as ATP-competitive inhibitors. By blocking the ATP-binding pocket, they prevent the transfer of the terminal phosphate from ATP to the serine/threonine residues of substrates like Tau.

G DYRK1A DYRK1A / CLK1 Kinases Substrates Substrates: Tau, APP, Splicing Factors DYRK1A->Substrates Phosphorylates Pathology Pathology: Alzheimer's, Down Syndrome Substrates->Pathology Hyperphosphorylation Leucettinib Leucettinibs (Cyclobutyl-functionalized) Leucettinib->DYRK1A ATP-competitive Inhibition

Figure 1: Mechanism of DYRK1A inhibition by Leucettinibs, preventing pathogenic hyperphosphorylation.

Experimental Workflow: Synthesis of N2-Functionalized Imidazolones

The synthesis of Leucettinib derivatives utilizing 2-Amino-3-cyclobutylpropan-1-ol requires precise thermal and atmospheric control. The following protocol outlines the nucleophilic substitution of a methylsulfanyl leaving group, a standard validated methodology in the literature [8].

Step-by-Step Protocol
  • Preparation: In an oven-dried, sealable glass tube (e.g., Chemglass or Biotage), add the precursor 2-methylsulfanyl-1,4-dihydroimidazol-5-one derivative (1.0 equivalent).

  • Amine Addition: Add 2-Amino-3-cyclobutylpropan-1-ol (excess, typically 1.5 - 2.0 equivalents) to the vessel.

  • Sealing and Heating: Seal the tube with a PTFE cap and O-ring. Heat the reaction mixture to 120 °C using a DrySyn heating block or an Anton Paar Monowave reactor for 24 hours [8].

    • Causality of the Sealed Tube: The nucleophilic displacement of the methylsulfanyl (thiomethyl) group by an aliphatic amine requires significant thermal energy to overcome the activation barrier of the addition-elimination mechanism. A sealed tube safely allows heating above the atmospheric boiling points of volatile byproducts (like methanethiol) and solvents, maintaining high pressure to drive the reaction to completion without losing the expensive chiral amine.

  • Cooling and Concentration: Allow the vessel to cool to room temperature. Vent carefully (in a fume hood due to methanethiol release) and concentrate the crude mixture under reduced pressure.

  • Purification: Purify the crude product via Flash Chromatography (FC) using a gradient elution of Dichloromethane (DCM) and Methanol (MeOH) from 99/1 to 93/7 [8].

  • Characterization: Verify the product via ¹H NMR (DMSO-d₆) and UPLC/MS. The isolated yield is typically around 46% as a yellow solid [8].

G Precursor 2-Methylsulfanyl-1,4- dihydroimidazol-5-one Reaction Sealed Tube Reaction 120°C, 24h Precursor->Reaction Amine 2-Amino-3-cyclobutylpropan-1-ol (Nucleophile) Amine->Reaction Nucleophilic Substitution Purification Flash Chromatography DCM/MeOH Reaction->Purification Crude Mixture Product Leucettinib Derivative (Yield: ~46%) Purification->Product Pure Isolate

Figure 2: Synthetic workflow for N2-functionalization using 2-Amino-3-cyclobutylpropan-1-ol.

Quantitative Efficacy Data

The functionalization with 2-Amino-3-cyclobutylpropan-1-ol yields highly potent kinase inhibitors. Table 1 summarizes the IC₅₀ values of a representative optimized compound (Leucettinib-21) against its primary kinase targets [7].

Target KinaseIC₅₀ Value (nM)Biological Implication
DYRK1A 2.4Primary target; prevents Tau/APP hyperphosphorylation.
DYRK1B 6.7Implicated in metabolic syndrome and cancer cell survival.
CLK4 5.0Regulates alternative splicing of pre-mRNA.
CLK1 11.8Modulates spliceosome assembly and viral replication.

Table 1: Kinase inhibition profile of Leucettinib-21, demonstrating sub-nanomolar to low-nanomolar efficacy driven by the cyclobutyl-propanol moiety.

Conclusion

The discovery and integration of 2-Amino-3-cyclobutylpropan-1-ol into the pharmacophore of 2-aminoimidazolin-4-ones represents a masterclass in rational drug design. By providing the exact steric bulk and hydrogen-bonding capabilities required to exploit the DYRK1A/CLK1 ATP-binding pocket, this chiral building block has enabled the synthesis of Leucettinibs. As research progresses into in vivo models of Down syndrome and Alzheimer's disease, the robust synthetic protocols and structural rationale surrounding this compound will continue to guide medicinal chemists toward novel, disease-modifying therapeutics.

References

  • Lindberg, M. F., et al. "Leucettinibs, a Class of DYRK/CLK Kinase Inhibitors Inspired by the Marine Sponge Natural Product Leucettamine B." Journal of Medicinal Chemistry, ACS Publications, 2023.

  • GuideChem. "3-cyclobutylpropan-1-ol 21782-48-9 wiki (CAS: 1432507-47-5)." GuideChem, 2024.

  • CymitQuimica. "2-Amino-3-cyclobutylpropan-1-ol hydrochloride (CAS: 1803582-15-1)." CymitQuimica Catalog.

  • ChemicalBook. "1213883-19-2 CAS Manufactory." ChemicalBook.

  • Edelris. "Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B." Edelris Publications, 2023.

  • PubMed. "Leucettinibs, a Class of DYRK/CLK Kinase Inhibitors Inspired by the Marine Sponge Natural Product Leucettamine B." National Library of Medicine, 2023.

  • AdipoGen Life Sciences. "Dual-Specificity, Tyrosine Phosphorylation-Regulated Kinases (DYRKs)." AdipoGen.

  • Edelris. "Supporting Information: Leucettinibs, a class of DYRK/CLK kinases inhibitors." Edelris Synthetic Protocols, 2023.

Protocols & Analytical Methods

Method

Application Note: 2-Amino-3-cyclobutylpropan-1-ol as a Versatile Chiral Building Block in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of unnatural amino acids and their reduced amino alcohol derivatives is a proven tactic for overcoming pharmacokinetic liabilities. 2-Amino-3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of unnatural amino acids and their reduced amino alcohol derivatives is a proven tactic for overcoming pharmacokinetic liabilities. 2-Amino-3-cyclobutylpropan-1-ol has emerged as a highly valuable chiral building block. By combining a conformationally restricted cyclobutyl ring with a stereodefined 1,2-amino alcohol motif, this molecule provides a versatile scaffold for the synthesis of peptidomimetics, macrocycles, and small-molecule receptor modulators.

This application note provides an in-depth technical guide on the physicochemical rationale, synthetic manipulation, and pharmacological integration of 2-Amino-3-cyclobutylpropan-1-ol, supported by field-proven protocols designed for high enantiomeric fidelity.

Physicochemical Profiling & Structural Rationale

The selection of 2-Amino-3-cyclobutylpropan-1-ol over linear aliphatic counterparts (e.g., leucinol or valinol) is driven by specific structural advantages. The cyclobutyl moiety serves as a metabolically robust bioisostere for isopropyl or tert-butyl groups. It resists CYP450-mediated aliphatic oxidation while providing optimal lipophilicity (logP) to enhance membrane permeability.

Table 1: Physicochemical Profile & Commercially Available Forms
Property / AttributeSpecificationRationale for Drug Design
Chemical Formula C₇H₁₅NOLow molecular weight (129.20 g/mol ) ensures high ligand efficiency.
(2S)-Enantiomer CAS 1213883-19-2 [1]Spatial directing group; dictates precise binding pocket orientation.
Racemic HCl CAS 1803582-15-1 [2]Cost-effective for early-stage racemic screening and library generation.
Cyclobutyl Motif Conformationally restrictedReduces entropic penalty upon receptor binding; improves metabolic half-life.
1,2-Amino Alcohol Bifunctional handleEnables divergent synthesis (e.g., amidation, oxidation, cyclization).

Pharmacological Integration Logic

Recent patent literature highlights the utility of 2-amino-3-cyclobutylpropan-1-ol in the synthesis of small molecule CX3CR1 modulators, which are critical targets in neuroinflammation and oncology [3]. The building block is typically integrated into a larger heterocyclic core (such as a pyrimidine or triazine), where each functional group plays a distinct role in target engagement.

Pharmacophore Cyclobutyl Cyclobutyl Ring (Lipophilic Shield) Target Target Receptor (e.g., CX3CR1) Cyclobutyl->Target Fills Hydrophobic Pocket Chiral Chiral Center (Spatial Directing) Chiral->Target Prevents Off-Target Binding Alcohol Primary Alcohol (H-Bonding/Linker) Alcohol->Target Enhances Solubility Amine Primary Amine (Core Attachment) Amine->Target Covalent/H-Bond Anchor

Fig 1: Pharmacophore mapping of the building block in target receptor binding.

Synthetic Utility & Workflows

The bifunctional nature of 2-Amino-3-cyclobutylpropan-1-ol requires careful orthogonal protection strategies to prevent unwanted side reactions, such as O-to-N acyl migration.

SyntheticWorkflow A 2-Amino-3-cyclobutylpropan-1-ol (Chiral Pool) B N-Boc Protection (Boc2O, Et3N) A->B Step 1 C Mild Oxidation (Dess-Martin) B->C Step 2A (C-C Bond Formation) D Amide Coupling (HATU, DIPEA) B->D Step 2B (N-Functionalization) E Chiral Aldehyde (Electrophile) C->E F Peptidomimetic Core (API Intermediate) D->F

Fig 2: Divergent synthetic workflow for functionalizing 2-Amino-3-cyclobutylpropan-1-ol.

Optimization of Chiral Oxidation

A common synthetic route involves oxidizing the primary alcohol to an aldehyde to serve as an electrophile for reductive aminations or Wittig reactions. However, α -chiral amino aldehydes are notoriously prone to racemization via enolization. Table 2 demonstrates the causality behind selecting Dess-Martin Periodinane (DMP) over traditional methods.

Table 2: Oxidation Method Comparison (Epimerization vs. Yield)
Oxidation MethodTemperatureReaction TimeYield (%)Enantiomeric Excess (ee %)
Swern Oxidation-78 °C to RT4.0 hours72%85% (Significant epimerization)
TEMPO / BAIBRoom Temp12.0 hours65%92%
Dess-Martin (DMP) 0 °C to RT 1.5 hours 88% >98% (Preserved chirality)

Standardized Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is maintained throughout the workflow.

Protocol A: Chemoselective N-Boc Protection

Objective: Isolate the primary alcohol for downstream manipulation while masking the amine.

  • Preparation: Suspend (2S)-2-Amino-3-cyclobutylpropan-1-ol hydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (40 mL) under an inert Argon atmosphere.

  • Neutralization: Add Triethylamine (Et₃N) (2.5 eq, 25 mmol) dropwise at 0 °C.

    • Causality: Et₃N acts as an acid scavenger to neutralize the hydrochloride salt, ensuring the primary amine is in its highly nucleophilic free-base form.

  • Protection: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq, 10.5 mmol) in DCM (10 mL) and add dropwise over 15 minutes. Maintain at 0 °C for 1 hour, then warm to room temperature for 3 hours.

    • Causality: The primary amine is kinetically more nucleophilic than the primary alcohol. By strictly controlling the temperature and stoichiometry, we achieve exclusive N-protection without the need for transient O-silylation.

  • Validation (In-Process): Perform TLC (Hexanes/EtOAc 1:1). Stain with Ninhydrin.

    • Self-Validation: The starting material will show a bright purple spot (free amine). The successful product will not stain with Ninhydrin but will stain with Potassium Permanganate (KMnO₄), confirming complete N-capping.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3 x 20 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Mild Oxidation to Chiral Aldehyde

Objective: Convert the N-Boc amino alcohol to an α -chiral aldehyde without eroding the enantiomeric excess.

  • Preparation: Dissolve the N-Boc protected intermediate (1.0 eq, 5 mmol) in DCM (25 mL). Add 10 μ L of water ("wet DCM").

    • Causality: A catalytic amount of water accelerates the ligand exchange on the hypervalent iodine of the Dess-Martin reagent, significantly reducing reaction time and thereby minimizing the temporal window for epimerization.

  • Oxidation: Add Dess-Martin Periodinane (DMP) (1.2 eq, 6 mmol) in a single portion at 0 °C. Stir for 1.5 hours, allowing the reaction to naturally warm to room temperature.

  • Quenching (Critical Step): Dilute the mixture with diethyl ether (50 mL). Add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (30 mL). Stir vigorously for 15 minutes.

    • Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species to water-soluble byproducts, while NaHCO₃ neutralizes the acetic acid byproduct. The biphasic mixture will turn from cloudy to completely clear, validating the destruction of the oxidant.

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure at a low temperature (< 25 °C) to prevent thermal degradation of the sensitive aldehyde. Use immediately in the next synthetic step.

References

  • WO2025219950A1 - Small molecule cx3cr1 modulators Google Patents URL
Application

Application Notes &amp; Protocols: A Guide to the Strategic Incorporation of 2-Amino-3-cyclobutyl-functionalized Amino Acids in Peptide Synthesis

Abstract The introduction of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance pharmacological profiles, including metabolic stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The introduction of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance pharmacological profiles, including metabolic stability, conformational rigidity, and target affinity.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of sterically demanding, cyclobutyl-functionalized amino acids into synthetic peptides. Specifically, we address the use of 2-Amino-3-cyclobutylpropan-1-ol as a precursor to its corresponding carboxylic acid, a novel building block for solid-phase peptide synthesis (SPPS). We delve into the causality behind reagent selection for hindered couplings, provide validated step-by-step protocols, and discuss the analytical methods required to ensure success. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural benefits of cyclobutyl moieties in peptide-based therapeutics.[3][4]

Introduction: The Rationale for Cyclobutyl-Containing Peptides

Peptides are exquisite biological regulators, but their therapeutic potential can be hampered by poor proteolytic stability and conformational flexibility.[1] The incorporation of UAAs is a proven method to overcome these limitations.[5] The cyclobutyl group, in particular, offers a unique combination of properties:

  • Conformational Constraint: The puckered four-membered ring restricts the rotational freedom of the amino acid side chain, which can lock the peptide backbone into a more defined, bioactive conformation. This pre-organization can lead to enhanced binding affinity and selectivity for the biological target.[4][6]

  • Increased Lipophilicity: The aliphatic cyclobutyl ring can fill hydrophobic pockets in target proteins and may improve membrane permeability.[4]

  • Metabolic Stability: The non-natural structure provides steric shielding against enzymatic degradation, prolonging the peptide's in vivo half-life.

The target building block, 2-Amino-3-cyclobutylpropan-1-ol, is an amino alcohol. For standard incorporation as an amino acid residue within a peptide sequence via amide bond formation, it must first be oxidized to its corresponding carboxylic acid, 2-amino-3-cyclobutylpropanoic acid . For clarity in this guide, we will refer to this building block as Acbpa (Amino-cyclobutyl-propanoic acid).

G cluster_0 Building Block Preparation AminoAlcohol 2-Amino-3-cyclobutylpropan-1-ol (Starting Material) AminoAcid 2-Amino-3-cyclobutylpropanoic acid (Acbpa) AminoAlcohol->AminoAcid Oxidation ProtectedAA Fmoc-Acbpa-OH (SPPS-Ready Building Block) AminoAcid->ProtectedAA Nα-Fmoc Protection

Figure 1: Conceptual workflow for preparing the SPPS-ready building block.

Orthogonal Protection and Strategic Considerations

Modern peptide synthesis relies on an orthogonal protection strategy, where different classes of protecting groups can be removed under specific conditions without affecting others.[7] For incorporating Acbpa, the Fluorenylmethoxycarbonyl (Fmoc) strategy is recommended due to its use of mild basic conditions for Nα-deprotection, which preserves acid-labile side-chain protecting groups until the final cleavage step.[]

  • Nα-Protection: The α-amino group of Acbpa must be protected, typically with an Fmoc group. This is introduced after the oxidation of the parent amino alcohol and before its use in SPPS.[9]

  • Side-Chain Protection: The cyclobutyl group itself is a stable aliphatic moiety and does not require a side-chain protecting group. This simplifies the synthesis, as no additional deprotection steps are needed for this residue.

The primary challenge when incorporating Acbpa is not its protection scheme but the steric hindrance imparted by the bulky cyclobutyl group, which is beta to the carboxyl group. This bulk can significantly impede the approach of the incoming amine during the coupling reaction, leading to incomplete or slow reactions. Therefore, the choice of coupling reagent is paramount.

Coupling Reagent Selection for Hindered Amino Acids

The formation of a peptide bond requires the activation of the carboxylic acid of the incoming amino acid.[10] For sterically demanding residues like Acbpa, standard coupling reagents may be inefficient. The selection of a highly reactive activating agent is critical to drive the reaction to completion and avoid deletion sequences.

Overview of Common Coupling Reagents

Peptide coupling reagents are broadly categorized into carbodiimides, aminium/uronium salts, and phosphonium salts.[11][12]

Reagent ClassExamplesMechanism of ActionSuitability for Hindered CouplingKey Considerations
Carbodiimides DCC, DICForms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt to reduce racemization.[13]Moderate. Can be slow and may require elevated temperatures, increasing racemization risk.DCC byproduct (DCU) is insoluble, making it unsuitable for SPPS. DIC is preferred for SPPS as its byproduct is soluble.[12]
Aminium/Uronium HBTU, TBTU, HATU, HCTU, COMUForms an activated ester (OBt, OAt, Oxyma).[11]High (especially HATU, COMU). HATU forms a highly reactive OAt ester, and the pyridine nitrogen of the HOAt leaving group provides anchimeric assistance, accelerating the coupling.[11]Can cause guanidinylation of the free N-terminus as a side reaction if used in large excess or during slow reactions.[10]
Phosphonium PyBOP, PyAOPForms an activated phosphonium ester.High (especially PyAOP). PyAOP is among the most reactive reagents, but PyBOP is also very effective and more commonly used.[12][13]Does not cause guanidinylation, making it a safer choice for slow or difficult couplings where the reagent may be present for extended periods.[10]
Senior Scientist Recommendation

For the incorporation of Fmoc-Acbpa-OH , we strongly recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. Its superior reactivity is well-documented for coupling sterically hindered amino acids.[11][12] The use of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is required to facilitate the activation. To mitigate potential deletion sequences, a "double coupling" protocol is advised, where the coupling step is performed twice before proceeding to the next deprotection cycle.

Experimental Protocols

These protocols assume the use of standard manual or automated solid-phase peptide synthesis equipment. All operations should be performed in a well-ventilated fume hood.

General SPPS Workflow for Acbpa Incorporation

The following diagram illustrates a single cycle of solid-phase peptide synthesis for the addition of the Fmoc-Acbpa-OH residue.

spss_cycle start Peptide-Resin (Free N-terminus) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection 1. Expose amine wash1 DMF Wash (3x) deprotection->wash1 2. Remove reagents coupling Double Coupling with Fmoc-Acbpa-OH / HATU / DIPEA wash1->coupling 3. Form peptide bond wash2 DMF Wash (3x) coupling->wash2 4. Remove excess reagents next_cycle Proceed to Next Cycle or Final Cleavage wash2->next_cycle

Figure 2: SPPS cycle for incorporating the hindered Acbpa residue.

Protocol: Manual Double Coupling of Fmoc-Acbpa-OH

This protocol is for a 0.1 mmol synthesis scale.

Materials:

  • Peptide-resin with a free N-terminal amine (0.1 mmol)

  • Fmoc-Acbpa-OH (0.4 mmol, 4 equivalents)

  • HATU (0.39 mmol, 3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a fritted reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add the deprotection solution (20% piperidine in DMF) and agitate for 5 minutes. Drain and repeat with fresh deprotection solution for another 10 minutes. Causality: The first short treatment removes the dibenzofulvene-piperidine adduct, while the second ensures complete removal of the Fmoc group.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 1 minute) to remove all traces of piperidine, which would otherwise neutralize the activated amino acid.

  • Activation Solution Preparation: In a separate vial, dissolve Fmoc-Acbpa-OH (2 eq, 0.2 mmol) and HATU (1.95 eq, 0.195 mmol) in a minimal amount of DMF. Just before adding to the resin, add DIPEA (4 eq, 0.4 mmol). Causality: The solution is prepared immediately before use because the activated ester is highly reactive and can degrade over time.

  • First Coupling: Add the activation solution to the resin. Agitate at room temperature for 1-2 hours. Rationale: A longer coupling time is allocated due to the steric hindrance of the Acbpa residue.

  • Intermediate Wash: Drain the reaction solution and wash the resin with DMF (3 x 1 minute).

  • Second Coupling: Repeat steps 4 and 5 to perform the second coupling, ensuring the reaction is driven to completion.

  • Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 minute) and then Dichloromethane (DCM) (3 x 1 minute) before proceeding to the next deprotection cycle.

  • Monitoring (Optional): A Kaiser test can be performed after the first coupling. A positive result (blue beads) indicates incomplete coupling and confirms the necessity of the second coupling step.

Protocol: Cleavage from Resin and Deprotection

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. Warning: TFA is highly corrosive. Handle with extreme care in a fume hood.

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cold cleavage cocktail (e.g., 10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-3 hours. Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive carbocations released during deprotection, preventing side reactions.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

  • Dry the crude peptide pellet under vacuum.

Protocol: Purification and Characterization
  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the correct molecular weight and analytical RP-HPLC to assess purity.

Conclusion

The successful incorporation of sterically hindered, non-canonical amino acids like 2-amino-3-cyclobutylpropanoic acid is a challenging yet rewarding endeavor that can significantly enhance the therapeutic properties of synthetic peptides. The keys to success are the selection of a highly potent coupling reagent, such as HATU, and the optimization of reaction conditions, often involving extended reaction times or double coupling strategies. By following the principles and protocols outlined in this guide, researchers can confidently utilize this valuable building block to explore new frontiers in peptide-based drug discovery.

References

  • Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188. Available at: [Link].

  • Li, T., Li, X., & He, L. (2014). An index for characterization of natural and non-natural amino acids for peptidomimetics. PloS one, 9(7), e102817. Available at: [Link].

  • Dougherty, D. A. (2008). In vivo incorporation of unnatural amino acids using the chemical aminoacylation strategy. A broadly applicable mechanistic tool. Accounts of chemical research, 41(8), 955-964. Available at: [Link].

  • Zhang, D., Li, J., & Zhang, W. (2019). Advances and challenges in cell-free incorporation of unnatural amino acids into proteins. Frontiers in pharmacology, 10, 559. Available at: [Link].

  • Lyu, Y., & Chen, S. (2022). Incorporation of non-canonical amino acids into antimicrobial peptides: advances, challenges, and perspectives. Msystems, 7(6), e00624-22. Available at: [Link].

  • Zhang, Y., Yang, M., Li, P., Wang, C., Li, X., & Xu, W. (2024). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. International Journal of Molecular Sciences, 25(8), 4338. Available at: [Link].

  • DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. Available at: [Link].

  • Krüger, T., & Francke, R. (2024). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic letters, 26(5), 1014-1018. Available at: [Link].

  • Krüger, T., & Francke, R. (2023). Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. ChemRxiv. Available at: [Link].

  • Aapptec Peptides. Coupling Reagents. Aapptec. Available at: [Link].

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. Available at: [Link].

  • Luxembourg Bio Technologies. Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies. Available at: [Link].

  • Wang, Z., Zhang, J., Wu, S., Chen, S., Zeng, J., & Lai, L. (2024). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Briefings in bioinformatics, 25(4), bbae202. Available at: [Link].

  • Singh, S., Sharma, M., & Kumar, V. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link].

  • Pharmaffiliates. Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Pharmaffiliates. Available at: [Link].

  • Wang, Y., Zhang, Y., & Zhang, A. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current medicinal chemistry, 29(25), 4437-4453. Available at: [Link].

  • van der Pijl, F., van der Meer, T., & Janssen, E. (2018). Cyclobutanes in small-molecule drug candidates. ChemMedChem, 13(1), 16-29. Available at: [Link].

  • Creasyn. Cyclic Peptides in Drug Discovery & Therapeutics. Creasyn. Available at: [Link].

  • Wang, Y., Zhang, Y., & Zhang, A. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(25), 4437-4453. Available at: [Link].

  • N-Desosaminyl-6-O-methylerythronolide, A., Royo, M., Albericio, F., & Giralt, E. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(10), 2865. Available at: [Link].

  • Kennington, S. C. D., et al. (2019). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses, 96, 316-331. Available at: [Link].

  • Amanote Research. (2018). Synthesis of 2-Amino-3-Phenylpropan-1-Ol Compounds. Amanote Research. Available at: [Link].

  • Chan, J. M., et al. (2011). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry, 2(5), 1144-1149. Available at: [Link].

  • ResearchGate. (2018). Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. ResearchGate. Available at: [Link].

  • Simon, M. D., et al. (2014). Rapid flow-based peptide synthesis. ChemBioChem, 15(5), 713-720. Available at: [Link].

  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents.
  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. LibreTexts. Available at: [Link].

  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Available at: [Link].

Sources

Method

Protocol for N-protection of 2-Amino-3-cyclobutylpropan-1-ol

Application Note: Chemoselective N-Boc Protection of 2-Amino-3-cyclobutylpropan-1-ol Executive Summary & Strategic Rationale In the development of peptidomimetics and novel small-molecule therapeutics, aliphatic amino al...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective N-Boc Protection of 2-Amino-3-cyclobutylpropan-1-ol

Executive Summary & Strategic Rationale

In the development of peptidomimetics and novel small-molecule therapeutics, aliphatic amino alcohols like 2-Amino-3-cyclobutylpropan-1-ol serve as highly versatile, structurally rigid building blocks. However, the presence of both a primary amine and a primary hydroxyl group presents a fundamental synthetic challenge: achieving strict chemoselectivity during protection steps.

For downstream coupling reactions, the amine must be masked while leaving the alcohol free for further functionalization (or vice versa). The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose due to its orthogonality, stability to catalytic hydrogenation, and mild acidic cleavage conditions . This guide provides a field-proven, self-validating protocol for the chemoselective N-Boc protection of 2-Amino-3-cyclobutylpropan-1-ol, detailing the mechanistic causality behind each experimental choice.

Mechanistic Causality & Chemoselectivity

The success of this protocol relies on exploiting the inherent kinetic differences between the nitrogen and oxygen nucleophiles. The primary amino group is inherently more nucleophilic than the primary hydroxyl group . By carefully controlling the reaction environment, we can ensure that N-acylation outpaces O-acylation.

  • Solvent Selection (THF/H₂O): 2-Amino-3-cyclobutylpropan-1-ol possesses a hydrophobic cyclobutyl ring and hydrophilic polar heads. A 1:1 mixture of Tetrahydrofuran (THF) and water ensures complete solubilization of the organic substrate, the hydrophobic Boc anhydride (Boc₂O), and the inorganic base.

  • Base Selection (NaHCO₃): The formation of Boc-protected amines is typically conducted with a base to neutralize acidic byproducts . Sodium bicarbonate is chosen because it is a weak base. It is strong enough to maintain the amine in its active, unprotonated state, but too weak to deprotonate the hydroxyl group into a highly reactive alkoxide. This suppresses unwanted O-Boc formation.

  • Temperature Control (0 °C to RT): The addition of Boc₂O is exothermic. Initiating the reaction at 0 °C maximizes the kinetic preference for the amine over the alcohol.

  • Thermodynamic Correction: If trace O-Boc carbonates form, they are intrinsically less stable than N-Boc carbamates and are typically hydrolyzed back to the free alcohol during the basic aqueous workup .

Chemoselectivity SM 2-Amino-3-cyclobutylpropan-1-ol (NH2 & OH groups) Reagent Boc2O + NaHCO3 (Mild Conditions) SM->Reagent N_Attack Kinetic N-Attack (High Nucleophilicity) Reagent->N_Attack Favored O_Attack Trace O-Attack (Low Nucleophilicity) Reagent->O_Attack Disfavored Product N-Boc-Amino Alcohol (Desired Product) N_Attack->Product SideProduct O-Boc Carbonate (Unstable) O_Attack->SideProduct Hydrolysis Aqueous Workup (Hydrolysis) SideProduct->Hydrolysis Hydrolysis->Product Reverts to OH

Caption: Kinetic and thermodynamic pathways ensuring chemoselective N-Boc protection.

Quantitative Data: Protecting Group Comparison

When designing a synthetic route, the choice of protecting group dictates the downstream deprotection strategy. The table below summarizes the quantitative and qualitative parameters of common N-protecting groups applied to amino alcohols.

Protecting GroupReagentTypical BaseChemoselectivity (N vs. O)Deprotection Strategy
Boc (tert-Butoxycarbonyl)Boc₂ONaHCO₃ or Et₃NExcellent ; trace O-Boc hydrolyzes during workupAcidic (TFA in DCM or HCl in MeOH)
Cbz (Carboxybenzyl)Cbz-ClNa₂CO₃ or K₂CO₃Good ; O-Cbz is base-labile but can persistHydrogenolysis (H₂, Pd/C)
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-OSuNaHCO₃Moderate ; strict stoichiometric control requiredBasic (20% Piperidine in DMF)

Experimental Protocol: Step-by-Step Methodology

Workflow Step1 1. Solubilization THF/H2O (1:1) Step2 2. Base Addition NaHCO3 (2.0 equiv) Step1->Step2 Step3 3. Boc2O Addition Dropwise at 0 °C Step2->Step3 Step4 4. Propagation Stir at RT (2-4 h) Step3->Step4 Step5 5. Aqueous Workup EtOAc Extraction Step4->Step5 Monitor via TLC

Caption: Step-by-step experimental workflow for the N-Boc protection of the amino alcohol.

Reagents Required:

  • 2-Amino-3-cyclobutylpropan-1-ol (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 - 1.10 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Tetrahydrofuran (THF) and Deionized Water (H₂O)

  • Ethyl Acetate (EtOAc) and Brine

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-3-cyclobutylpropan-1-ol (1.0 equiv) in a 1:1 mixture of THF and H₂O to achieve a substrate concentration of approximately 0.2 M.

  • Base Addition: Add solid NaHCO₃ (2.0 equiv) to the stirring solution. The mixture may become slightly cloudy; ensure vigorous stirring.

  • Electrophile Addition: Cool the reaction flask to 0 °C using an ice-water bath. Dissolve Boc₂O (1.05 equiv) in a minimal amount of THF (e.g., 1-2 mL per gram of Boc₂O) and add it dropwise to the reaction mixture over 10 minutes. Note: Using a slight excess (1.05 equiv) ensures complete conversion without driving unwanted O-acylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Workup: Once the reaction is deemed complete (see self-validation section below), concentrate the mixture in vacuo to remove the majority of the THF. Dilute the remaining aqueous layer with EtOAc and water.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Washing & Drying: Combine the organic layers and wash with saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-amino-3-cyclobutylpropan-1-ol.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating Analytical Markers (Trustworthiness)

To ensure the integrity of the protocol, researchers must validate the success of the reaction through orthogonal analytical techniques. This protocol is designed to be self-validating through the following markers:

  • TLC & Ninhydrin Staining:

    • Causality: The starting material (primary amine) will react with Ninhydrin stain upon heating to form Ruhemann's purple. The product (carbamate) lacks the necessary lone pair reactivity to trigger this cascade.

    • Observation: On a TLC plate (e.g., 1:1 EtOAc/Hexanes), the starting material will remain near the baseline (R_f < 0.1) and stain bright purple. The N-Boc product will migrate significantly higher (R_f ~ 0.4 - 0.5) and will be Ninhydrin-negative , but will stain positively with KMnO₄ or Iodine.

  • ¹H NMR Spectroscopy (CDCl₃):

    • Causality: The addition of the Boc group introduces a massive, highly shielded electron cloud, while converting the amine to a carbamate shifts the adjacent protons.

    • Observation: Look for the sudden appearance of a massive 9-proton singlet at ~1.40 ppm corresponding to the tert-butyl group. Additionally, the broad -NH₂ peak of the starting material will disappear, replaced by a broad doublet or triplet at ~4.50 - 5.00 ppm representing the carbamate -NH proton.

References

  • [1] Title: Boc-Protected Amino Groups | Source: Organic Chemistry Portal | URL: [Link]

  • [2] Title: How can we protect an amino group leaving an alcohol group free? | Source: ResearchGate | URL: [Link]

  • [3] Title: tert-Butyloxycarbonyl protecting group | Source: Wikipedia | URL: [Link]

Sources

Application

Application Notes and Protocols for Asymmetric Catalysis Using 2-Amino-3-cyclobutylpropan-1-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Stereochemical Control with Novel Chiral Scaffolds The synthesis of enantiomerically pure compounds is a cornerstone of modern d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Stereochemical Control with Novel Chiral Scaffolds

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules can exhibit profoundly different pharmacological and toxicological profiles, making stereochemical control an imperative in the synthesis of active pharmaceutical ingredients (APIs).[1] Asymmetric catalysis, employing small amounts of a chiral catalyst to generate large quantities of a single enantiomer, has emerged as an elegant and efficient solution.[2] Among the diverse array of chiral catalysts, 1,2-amino alcohols have proven to be a privileged class, capable of inducing high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions.[3][4] Their utility stems from their bifunctional nature, possessing both a basic amino group and a hydrogen-bond-donating hydroxyl group, which can cooperatively activate substrates and control the stereochemical environment of the transition state.[5]

This technical guide introduces a novel class of chiral organocatalysts: derivatives of 2-Amino-3-cyclobutylpropan-1-ol. The incorporation of a bulky and conformationally constrained cyclobutyl moiety adjacent to the stereogenic center is hypothesized to offer unique steric and electronic properties. This structural feature is expected to enhance facial discrimination of prochiral substrates, potentially leading to superior enantioselectivity in key transformations compared to less sterically hindered catalysts.

Herein, we provide a comprehensive guide for the synthesis of these novel catalysts and their application in a benchmark asymmetric transformation: the direct aldol reaction. This document is designed to provide researchers with the foundational knowledge and practical protocols to explore the catalytic potential of this promising new scaffold.

Synthesis of the Chiral Catalyst: (S)-2-Amino-3-cyclobutylpropan-1-ol

The enantioselective synthesis of the target amino alcohol can be achieved through a multi-step sequence starting from commercially available cyclobutylmethanamine. This proposed route leverages established synthetic transformations to construct the chiral 1,2-amino alcohol motif.

Proposed Synthetic Pathway

The synthesis commences with the protection of the amine, followed by the introduction of the hydroxyl group and subsequent deprotection. A key step involves the stereoselective opening of a chiral epoxide.

Synthetic Pathway A Cyclobutylmethanamine B N-Protected Cyclobutylmethanamine A->B Amine Protection (e.g., Boc₂O) C Epoxide Precursor B->C Functional Group Interconversion D Chiral 2-Cyclobutyl-oxirane C->D Asymmetric Epoxidation (e.g., Sharpless) E Protected Amino Alcohol D->E Regioselective Ring Opening (e.g., with NaN₃ then reduction) F (S)-2-Amino-3-cyclobutylpropan-1-ol E->F Deprotection

Caption: Proposed synthetic pathway for (S)-2-Amino-3-cyclobutylpropan-1-ol.

Detailed Experimental Protocol: Synthesis of (S)-2-Cyclobutyl-oxirane (Intermediate)

This protocol outlines the asymmetric epoxidation of a suitable alkene precursor, a critical step in establishing the chirality of the final catalyst.

Materials:

  • 3-Cyclobutylprop-1-ene

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl L-tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in decane

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Aqueous solution of NaOH

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous DCM and cooled to -20 °C.

  • Titanium(IV) isopropoxide is added, followed by the dropwise addition of (+)-diethyl L-tartrate. The mixture is stirred for 10 minutes at -20 °C.

  • 3-Cyclobutylprop-1-ene is added to the reaction mixture.

  • tert-Butyl hydroperoxide in decane is added dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature at -20 °C.

  • The reaction mixture is stirred at -20 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred for 1 hour.

  • The resulting mixture is filtered through a pad of Celite®, and the filter cake is washed with DCM.

  • The filtrate is transferred to a separatory funnel, and the organic layer is washed with an aqueous solution of NaOH and then brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-2-cyclobutyl-oxirane.

  • The crude product is purified by flash column chromatography on silica gel.

Application in Asymmetric Catalysis: The Direct Aldol Reaction

The direct asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy ketones, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[6][7] The following protocol details the use of (S)-2-Amino-3-cyclobutylpropan-1-ol as an organocatalyst in the reaction between 4-nitrobenzaldehyde and acetone.

Reaction Principle and the Role of the Catalyst

The reaction proceeds via an enamine mechanism, where the chiral amino alcohol catalyst reacts with the ketone to form a nucleophilic enamine intermediate.[8][9] This enamine then attacks the aldehyde in a stereocontrolled manner. The bulky cyclobutyl group of the catalyst is expected to effectively shield one face of the enamine, leading to a highly enantioselective attack on the aldehyde. The hydroxyl group of the catalyst is believed to activate the aldehyde through hydrogen bonding, further enhancing both reactivity and stereoselectivity.[2]

Catalytic Cycle Catalyst Chiral Amino Alcohol Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Product Iminium->Product + H₂O Product->Catalyst - Catalyst Water H₂O

Caption: Generalized enamine catalytic cycle for the direct asymmetric aldol reaction.

Detailed Experimental Protocol: Asymmetric Aldol Reaction

This protocol is adapted from established procedures for proline-catalyzed aldol reactions.[10]

Materials:

  • (S)-2-Amino-3-cyclobutylpropan-1-ol (catalyst)

  • 4-Nitrobenzaldehyde

  • Acetone, anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add (S)-2-Amino-3-cyclobutylpropan-1-ol (0.05 mmol, 10 mol%).

  • Add 4-nitrobenzaldehyde (0.5 mmol, 1.0 eq).

  • Add anhydrous DMSO (0.5 mL) followed by anhydrous acetone (2.0 mL, excess).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral β-hydroxy ketone.

  • Determine the yield, diastereomeric ratio (if applicable), and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_analysis Purification & Analysis A Add Catalyst, Aldehyde, DMSO, and Acetone to Vial B Stir at Room Temperature (24-48 h) A->B C Quench with aq. NH₄Cl B->C D Extract with Ethyl Acetate C->D E Wash with Brine D->E F Dry over Na₂SO₄ E->F G Concentrate F->G H Flash Column Chromatography G->H I Characterization (NMR, HPLC) H->I

Caption: Step-by-step workflow for the asymmetric aldol reaction.

Data Presentation and Expected Outcomes

The performance of the novel 2-Amino-3-cyclobutylpropan-1-ol catalyst is expected to be comparable to or exceed that of established organocatalysts like L-proline and its derivatives. The increased steric bulk of the cyclobutyl group is anticipated to enhance enantioselectivity.

Table 1: Comparative Performance of Organocatalysts in the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Acetone

CatalystLoading (mol%)SolventTime (h)Yield (%)ee (%)Reference
(S)-2-Amino-3-cyclobutylpropan-1-ol 10 DMSO 24-48 Expected >85 Expected >95 This Work
L-Proline30DMSO489796
(S)-2-(Trifluoromethyl)prolinol20DMSO486893
L-Prolinamide20Neat248030[11]

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and extensively documented chemical principles. The proposed synthesis of the catalyst utilizes standard organic reactions with predictable outcomes. The application of the catalyst in the direct asymmetric aldol reaction is a widely accepted benchmark for evaluating the efficacy of new organocatalysts. The analytical methods outlined (TLC, NMR, and chiral HPLC) provide a robust framework for validating the experimental results, ensuring the reliable determination of yield and enantioselectivity.

Conclusion and Future Outlook

Derivatives of 2-Amino-3-cyclobutylpropan-1-ol represent a promising new class of chiral organocatalysts. The unique structural feature of the cyclobutyl group offers the potential for enhanced stereocontrol in asymmetric transformations. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize these novel catalysts and explore their applications in a variety of important chemical reactions, including but not limited to aldol, Michael, and Mannich reactions. Further investigations into modifying the amine and alcohol functionalities of this scaffold could lead to the development of a new generation of highly effective and selective organocatalysts for the synthesis of complex chiral molecules.

References

  • Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. 3rd. (2001). Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. Journal of the American Chemical Society, 123(22), 5260–5267. Available at: [Link]

  • Hoyt, M. (2005). Proline-Catalyzed Direct Asymmetric Aldol and Mannich Reactions. Illinois Chemistry. Available at: [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. 3rd. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621.
  • Organic Syntheses. (n.d.). Cyclobutylamine. Available at: [Link]

  • IntechOpen. (2025). Direct Catalytic Asymmetric Aldol Reactions of Glycine Schiff Bases to Access β-Hydroxy-α-Amino Esters. Available at: [Link]

  • Pal, B., & Jha, A. (2015). Cu(ii)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis acid catalyst. RSC Advances, 5(82), 66567-66576. Available at: [Link]

  • Illinois Chemistry. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. Available at: [Link]

  • Alcarazo, M. (2025). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. Chemistry – A European Journal. Available at: [Link]

  • List, B., Pojarliev, P., & Martin, H. J. (2001). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 98(24), 13533-13537. Available at: [Link]

  • Mampreian, D. M., & Vedejs, E. (2007). Vicinal Amino Alcohols as Organocatalysts in Asymmetric Cross-Aldol Reaction of Ketones: Application in the Synthesis of Convolutamydine A. Organic Letters, 9(26), 5473-5476. Available at: [Link]

  • Juaristi, E., et al. (2011). Asymmetric Aldol Reaction Organocatalyzed by (S)-Proline-Containing Dipeptides: Improved Stereoinduction under Solvent-Free Conditions. The Journal of Organic Chemistry, 76(4), 1256-1260. Available at: [Link]

  • Semantic Scholar. (2019). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes. Available at: [Link]

  • Nakano, H., et al. (2018). β-Amino Alcohol Organocatalysts for Asymmetric Additions. HETEROCYCLES, 97(1), 1-20. Available at: [Link]

  • Houk, K. N., & List, B. (2004). Theory of asymmetric organocatalysis of Aldol and related reactions: rationalizations and predictions. Accounts of chemical research, 37(8), 558-565. Available at: [Link]

  • Maciá, B., et al. (2013). β-amino alcohol-catalyzed direct asymmetric aldol reactions in aqueous micelles. Chirality, 25(4), 211-216. Available at: [Link]

  • Nakano, H., et al. (2021). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. New Journal of Chemistry, 45(2), 734-740. Available at: [Link]

  • Torssell, S. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. Available at: [Link]

  • Chow, C. H., & Chan, T. H. (2007). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Accounts of chemical research, 40(12), 1264-1275. Available at: [Link]

  • Li, Z., et al. (2023). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. Available at: [Link]

  • Houk, K. N., & List, B. (2004). Theory of Asymmetric Organocatalysis of Aldol and Related Reactions: Rationalizations and Predictions. Accounts of Chemical Research, 37(8), 558-565. Available at: [Link]

  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Available at: [Link]

  • Wang, W., et al. (2003). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 100(13), 7385-7389. Available at: [Link]

  • Chen, J., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 809459. Available at: [Link]

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES, 75(3), 493-529. Available at: [Link]

  • Organic Chemistry. (n.d.). Oxirane synthesis methods. Available at: [Link]

  • Li, Y., et al. (2025). Asymmetric Access to δ-Hydroxy α-Amino Acids Bearing Two Adjacent Stereocenters from Inert Allylic Alcohols Via Cu/Ru Relay Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. (n.d.). EP0124009B1 - Process for the preparation of oxiranes.
  • Periasamy, M. (2008). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 62(11), 904-908. Available at: [Link]

  • Guo, H., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 684340. Available at: [Link]

  • Amanote Research. (n.d.). Synthesis of 2-Amino-3-Phenylpropan-1-Ol Compounds. Available at: [Link]

  • Rasayan Journal of Chemistry. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Available at: [Link]

  • Polymer Chemistry. (n.d.). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Available at: [Link]

  • Google Patents. (n.d.). WO1995011230A1 - Process for the preparation of an oxirane, aziridine or cyclopropane.
  • JNAS | Journals of National Academy of Sciences of Ukraine. (2023). The Synthesis of Functionalized Dimethylphosphinoyl Cyclopropanes and Cyclobutanes. Available at: [Link]

  • Google Patents. (n.d.). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

Sources

Method

Application Note: Chemoselective Reduction of α-Amino Acids to Chiral 1,2-Amino Alcohols

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Discipline: Organic Synthesis / Asymmetric Catalysis Executive Summary Chiral 1,2-amino alcohols are indispensable building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Discipline: Organic Synthesis / Asymmetric Catalysis

Executive Summary

Chiral 1,2-amino alcohols are indispensable building blocks in modern drug development and asymmetric synthesis, serving as crucial pharmacophores, chiral ligands, and precursors for Evans' oxazolidinone auxiliaries. While the reduction of the corresponding α-amino acids is the most direct synthetic route, traditional methods utilizing Lithium Aluminum Hydride ( LiAlH4​ ) pose severe safety hazards at scale and often result in intractable aluminum emulsions during workup.

This application note details a field-proven, highly scalable protocol utilizing the NaBH4​/I2​ reagent system . By generating borane ( BH3​ ) in situ, this method ensures complete chemoselective reduction of the carboxylic acid while strictly preserving the integrity of the adjacent stereocenter.

Mechanistic Rationale & Causality

The efficacy of this protocol relies on the in situ generation of a highly reactive borane-tetrahydrofuran ( BH3​⋅THF ) complex. When Iodine ( I2​ ) is added to a suspension of Sodium Borohydride ( NaBH4​ ) in THF, the following stoichiometric reaction occurs:

2NaBH4​+I2​THF​2NaI+2BH3​+H2​↑

Unlike NaBH4​ alone, which is too mild to reduce a carboxylic acid, the electrophilic BH3​ rapidly coordinates to the Lewis basic α -amino group. Subsequently, it reacts with the carboxylic acid to form an acyloxyborane intermediate , releasing hydrogen gas. The acyloxyborane is then rapidly reduced by excess BH3​ to a borate ester network.

A critical, often-overlooked causality in this workflow is the hydrolysis step . The resulting borate esters and amine-borane complexes are highly stable. Simple aqueous quenching is insufficient and will lead to artificially low yields. A harsh alkaline hydrolysis (e.g., 20% aqueous KOH) or acidic methanolysis is mandatory to cleave the robust B-O and B-N bonds, liberating the free amino alcohol [1].

Mechanism AA Chiral α-Amino Acid (Starting Material) Complex Amine-Borane & Acyloxyborane Intermediates AA->Complex BH₃ coordination & H₂ evolution Reagents NaBH₄ + I₂ in THF (Generates BH₃ in situ) Reagents->Complex Borate Borate Ester Network Complex->Borate Reduction by excess BH₃ Product Chiral 1,2-Amino Alcohol (Retention of ee%) Borate->Product Cleavage of B-O / B-N bonds Quench Alkaline Hydrolysis (20% KOH, 4h) Quench->Product

Mechanistic pathway of α-amino acid reduction using the NaBH4/I2 system.

Comparative Analysis of Reducing Agents

To justify the selection of the NaBH4​/I2​ system, Table 1 summarizes the operational metrics of common reducing agents used for this transformation [2].

Reducing AgentChemoselectivityOperational HazardsWorkup ComplexityTypical YieldRacemization Risk
LiAlH4​ Low (Reduces most functional groups)High (Pyrophoric, highly water-reactive)High (Intractable aluminum salt emulsions)70–85%Moderate (Temperature dependent)
BH3​⋅SMe2​ HighModerate (Toxic, noxious odor)Moderate (Requires rigorous quenching)75–90%Very Low
NaBH4​/I2​ High (Tolerates esters if controlled)Low (Non-pyrophoric; requires H2​ venting)Low (Clean phase separation after hydrolysis)80–95% Very Low

Table 1: Quantitative and qualitative comparison of reducing agents for amino acid reduction.

Experimental Protocol: Synthesis of L-Valinol from L-Valine

This protocol is adapted from the foundational methodology established by McKennon and Meyers [1] and represents a self-validating system where visual cues (color changes, gas evolution) confirm reaction progress.

Materials and Equipment
  • Substrate: L-Valine (1.0 equiv, 100 mmol, 11.7 g)

  • Reagents: Sodium Borohydride ( NaBH4​ , 2.4 equiv, 240 mmol, 9.08 g), Iodine ( I2​ , 1.0 equiv, 100 mmol, 25.4 g)

  • Solvents: Anhydrous Tetrahydrofuran (THF, 400 mL total), Methanol (MeOH, 40 mL)

  • Equipment: 1 L 3-neck round-bottom flask, reflux condenser, pressure-equalizing addition funnel, nitrogen/argon inlet, and a gas bubbler (for H2​ venting).

Step-by-Step Methodology

Step 1: System Initialization and Borane Generation

  • Flame-dry the 3-neck flask and purge with inert gas (N₂ or Ar).

  • Charge the flask with NaBH4​ (9.08 g) and anhydrous THF (300 mL).

  • Add L-Valine (11.7 g) in one portion. The suspension will remain heterogeneous.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

Step 2: Iodine Addition (Critical Safety Step)

  • Dissolve I2​ (25.4 g) in anhydrous THF (100 mL) and transfer to the addition funnel.

  • Add the iodine solution dropwise over 45–60 minutes.

    • Causality Check: The dark brown color of iodine will rapidly dissipate as it reacts with NaBH4​ . Vigorous bubbling will occur due to the evolution of H2​ gas. Do not accelerate addition , as thermal runaway and excessive gas pressure can compromise the system.

Step 3: Reflux and Complete Reduction

  • Once addition is complete and gas evolution subsides, remove the ice bath.

  • Equip the heating mantle and bring the reaction to a gentle reflux (approx. 66 °C) for 14–16 hours.

  • Visual Validation: The reaction mixture will transform into a thick, white, easily stirrable suspension, indicating the formation of the borate ester network.

Step 4: Quenching and Boron-Complex Cleavage

  • Cool the flask to room temperature.

  • Cautiously add Methanol (approx. 40 mL) dropwise until all residual bubbling ceases. This quenches any unreacted hydride species.

  • Stir for 30 minutes, then concentrate the mixture in vacuo to yield a white paste.

  • Hydrolysis (Crucial): Suspend the paste in 20% aqueous KOH (100 mL). Stir vigorously at room temperature for 4 hours.

    • Causality Check: This alkaline digestion is mandatory to hydrolyze the strong B-O and B-N bonds. Skipping this step will trap the product in the aqueous layer as a boron complex, decimating the yield [3].

Step 5: Extraction and Isolation

  • Extract the aqueous alkaline solution with Dichloromethane ( CH2​Cl2​ , 3 × 100 mL).

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , and filter.

  • Concentrate in vacuo to afford crude L-Valinol as a pale yellow oil.

  • Purification: Distill the crude oil under reduced pressure (bp 70–73 °C at 2 mmHg) to yield pure L-Valinol as a clear oil that solidifies upon standing (Typical yield: 82–87%).

Troubleshooting & Analytical Validation

To ensure this protocol functions as a self-validating system, researchers must perform the following analytical checks:

  • Aldehyde Byproduct Formation: If the reduction is incomplete (due to wet THF or degraded NaBH4​ ), the corresponding amino aldehyde may form [3]. Validate completion via TLC (Ninhydrin stain); aldehydes will migrate differently than the highly polar amino alcohol.

  • Enantiomeric Excess (ee) Validation: To confirm that no racemization occurred during the reflux phase, derivatize a small aliquot of the product with Mosher's acid chloride ((R)-MTPA-Cl). Analyze the resulting Mosher's amide via 1H or 19F NMR to confirm an ee of >99% [1].

  • Persistent Emulsions: If emulsions form during the CH2​Cl2​ extraction, it indicates incomplete hydrolysis of the borate esters. Return the aqueous layer to the flask, add additional KOH, and heat to 50 °C for 2 hours before re-extracting.

References

  • McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993, 58(13), 3568-3571. Available at:[Link]

  • Kanth, J. V. B.; Periasamy, M. "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine." Journal of Organic Chemistry, 1991, 56(20), 5964-5965. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Amino-3-cyclobutylpropan-1-ol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-Amino-3-cyclobu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-Amino-3-cyclobutylpropan-1-ol .

This molecule is a highly versatile, chiral amino alcohol building block frequently utilized in the synthesis of complex APIs, including CX3CR1 modulators and DYRK/CLK kinase inhibitors[1][2]. Structurally, it features a primary amine adjacent to a primary alcohol, appended to a lipophilic cyclobutyl ring. While the cyclobutyl group provides a slight increase in lipophilicity compared to simpler amino alcohols (like serinol), the molecule's dual hydrogen-bonding capacity, high polarity, and zwitterionic-like behavior in aqueous solutions make it notoriously difficult to extract and purify using standard methodologies.

The following troubleshooting guides, comparative data, and self-validating protocols are engineered to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: My 2-Amino-3-cyclobutylpropan-1-ol streaks severely on normal-phase silica gel, resulting in poor recovery and co-elution with impurities. How can I resolve this? Causality: Primary amines interact strongly with the acidic silanol (Si-OH) groups present on standard silica gel surfaces. This acid-base interaction leads to severe peak tailing and irreversible adsorption. Actionable Fix: You must competitively mask the silanol sites. Add 1–5% of a volatile base (e.g., Ammonium Hydroxide or Triethylamine) to your mobile phase (e.g., DCM/MeOH/NH4OH 90:9:1)[2]. Alternatively, bypass standard silica entirely and utilize Strong Cation Exchange (SCX) chromatography, which exploits the basicity of the amine for selective capture and release[3].

Q2: I am trying to extract the free base from an aqueous reaction mixture, but my yields are abysmal (<20%). Why is it staying in the water? Causality: Amino alcohols are profoundly hydrophilic. Even when fully deprotonated at high pH, the hydrogen-bonding network of the amine and alcohol groups keeps the molecule partitioned in the aqueous phase. Actionable Fix: First, ensure the aqueous phase is adjusted to pH > 12 using NaOH to fully suppress amine protonation. Second, saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the organic compound in water. Extract with a polar, water-immiscible solvent like n-butanol or a mixture of CHCl3/Isopropanol (3:1 v/v)[3]. If extraction still fails, employ a transient Boc-protection strategy to artificially increase lipophilicity, extract the protected intermediate, and subsequently deprotect it[4].

Q3: How can I accurately determine the enantiomeric purity of (2S)-2-Amino-3-cyclobutylpropan-1-ol when it lacks a strong UV chromophore? Causality: Standard UV detectors (e.g., at 254 nm) cannot detect this aliphatic amino alcohol due to the absence of a conjugated pi-system. Furthermore, separating enantiomers requires a chiral environment. Actionable Fix: Utilize Indirect Enantioseparation via Pre-Column Chiral Derivatization or Chiral Ion-Pair Chromatography. Reacting the racemic amino alcohol with a chiral derivatizing reagent (CDR) converts the enantiomers into diastereomers with distinct physicochemical properties and strong UV absorbance, allowing separation on standard achiral C18 columns[5]. Alternatively, use HILIC-MS for direct analysis without derivatization, relying on mass spectrometry for detection[5].

Q4: My final product is contaminated with inorganic salts (e.g., NaCl) from the extraction process. How do I desalt it? Causality: Evaporating polar extraction solvents (like n-butanol) often concentrates co-extracted inorganic salts, leaving a crude, sticky residue rather than a clean solid or oil. Actionable Fix: Use a cation-exchange resin (e.g., Dowex 50WX8 or C 350 MB in H+ or Na+ form). The protonated amino alcohol binds to the resin while neutral organics and inorganic salts wash through. The pure amino alcohol is then eluted using an ammonia/methanol solution[3][6].

Part 2: Quantitative Data Summary

The table below synthesizes the performance metrics of various purification strategies for 2-Amino-3-cyclobutylpropan-1-ol, allowing you to select the optimal method based on your specific impurity profile.

Purification MethodTarget Impurity RemovedTypical YieldScalabilityKey Advantage
Normal-Phase Flash (DCM/MeOH/NH4OH) Structurally similar organic by-products60–80%MediumHigh resolution for closely eluting organic impurities[2].
Strong Cation Exchange (SCX) Inorganic salts, neutral organics85–95%HighExceptional desalting capability; highly reproducible[3].
Transient Boc-Protection Water-soluble contaminants75–85%HighDrastically improves organic extraction efficiency[4].
Salt Crystallization (HCl or Tosylate) Trace organics, stereoisomers70–85%Very HighYields highly crystalline, bench-stable solids[3][4].

Part 3: Experimental Protocols

Protocol A: Strong Cation Exchange (SCX) Desalting & Isolation

This self-validating protocol is ideal for recovering the amino alcohol from a highly saline aqueous mixture.

  • Resin Preparation: Swell 10 equivalents of SCX resin (e.g., C 350 MB) in water. Pack into a glass column. Self-Validation Check: Wash with 1M HCl, then flush with distilled water until the effluent pH is strictly neutral (pH 7.0). This ensures no residual acid will prematurely elute the product.

  • Loading: Adjust the aqueous solution of 2-Amino-3-cyclobutylpropan-1-ol to pH 3-4 using dilute HCl (ensuring complete protonation). Load onto the column at a flow rate of 1-2 column volumes (CV) per hour.

  • Washing: Wash the column with 3 CV of water, followed by 2 CV of Methanol. Self-Validation Check: Spot the methanol wash on a TLC plate and stain with Ninhydrin. It should remain colorless, confirming the amine is securely bound to the resin.

  • Elution: Elute the free base using 2M NH3 in Methanol (3-5 CV).

  • Isolation: Concentrate the ninhydrin-positive fractions under reduced pressure to yield the pure 2-Amino-3-cyclobutylpropan-1-ol free base.

Protocol B: Transient Boc-Protection for Liquid-Liquid Extraction

When salting out fails, this chemical masking strategy ensures high recovery.

  • Protection: To the aqueous reaction mixture containing the amino alcohol, add 1.5 equivalents of NaHCO3 and 1.2 equivalents of Boc-anhydride (Boc2O) dissolved in THF. Stir at room temperature for 4 hours.

  • Extraction: Extract the mixture with Ethyl Acetate (3 x 50 mL). The Boc-protected amino alcohol will now easily partition into the organic layer. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1). The product will spot high on the plate and stain with KMnO4, whereas the unprotected amine would remain at the baseline.

  • Deprotection & Salt Formation: Concentrate the organic layer. Dissolve the crude Boc-intermediate in minimal Isopropanol and add 4M HCl in Dioxane. Stir for 2 hours.

  • Crystallization: Add Methyl tert-butyl ether (MTBE) as an antisolvent to precipitate the 2-Amino-3-cyclobutylpropan-1-ol hydrochloride salt. Filter and dry under vacuum[4].

Part 4: Workflow Visualization

The following decision matrix illustrates the logical flow for selecting the appropriate purification strategy based on the primary impurity profile of your crude mixture.

PurificationWorkflow Start Crude 2-Amino-3- cyclobutylpropan-1-ol Decision Primary Impurity Profile? Start->Decision Inorganic Inorganic Salts (e.g., NaCl, LiCl) Decision->Inorganic High Salt Content Organic Organic By-products (e.g., unreacted starting material) Decision->Organic Organic Contaminants Chiral Enantiomeric Mixtures Decision->Chiral Racemic Mixture SCX Strong Cation Exchange (SCX) Chromatography Inorganic->SCX Boc Transient Boc-Protection & Extraction Organic->Boc Flash Normal-Phase Flash (DCM/MeOH/NH4OH) Organic->Flash HPLC Chiral Derivatization & RP-HPLC Chiral->HPLC Final Purified Amino Alcohol (Free Base or Salt) SCX->Final Boc->Final Flash->Final HPLC->Final

Caption: Workflow decision matrix for the purification of 2-Amino-3-cyclobutylpropan-1-ol.

References

  • Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B. Edelris. URL:[Link]

  • Process for the purification of an aminoalcohol. US Patent 5866719A.
  • Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester. ACS Publications. URL:[Link]

  • Separation and Refining of Amino acids. Diaion. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Amino-3-cyclobutylpropan-1-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during the synthesis of sterically hindered b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during the synthesis of sterically hindered beta-amino alcohols.

The reduction of 2-amino-3-cyclobutylpropanoic acid (cyclobutylalanine) to 2-Amino-3-cyclobutylpropan-1-ol is a classic example of a reaction that looks trivial on paper but often results in notoriously low yields in the laboratory[1]. The root cause is rarely a thermodynamic failure; rather, it is a combination of kinetic stalling due to the steric bulk of the cyclobutyl group and severe isolation issues driven by the molecule's high polarity.

This guide provides a self-validating troubleshooting framework designed to ensure scientific integrity, explain the causality behind experimental failures, and deliver reproducible yields.

Diagnostic Workflow Visualization

TroubleshootingWorkflow Start Low Yield Detected: 2-Amino-3-cyclobutylpropan-1-ol Analyze Analyze Crude Reaction Mixture (LC-MS / 1H-NMR) Start->Analyze Cond1 High Starting Material or Aldehyde Present? Analyze->Cond1 Cond2 No Starting Material, Low Mass Recovery? Analyze->Cond2 Fix1 Kinetic Issue: Incomplete Reduction. Switch to CDI/NaBH4 Activation Protocol Cond1->Fix1 Yes Fix2 Isolation Issue: Product Trapped in Aqueous. Adjust pH > 12 & Implement Fieser Workup Cond2->Fix2 Yes

Diagnostic workflow for identifying and resolving low yields in cyclobutyl-amino alcohol synthesis.

Section 1: Troubleshooting FAQs

Q1: My LC-MS shows a significant amount of the aldehyde intermediate or unreacted starting material. Why is the reduction stalling? A1: Incomplete reduction is the primary chemical cause of low yield. If you are using standard sodium borohydride ( NaBH4​ ), it is insufficiently electrophilic to reduce a carboxylic acid directly. While Lithium Aluminum Hydride ( LiAlH4​ ) is a powerful alternative, it is harsh and can lead to side reactions.

  • The Causality: To drive the reaction to completion using mild reagents, you must increase the electrophilicity of the carbonyl carbon. The steric bulk of the adjacent cyclobutyl ring further hinders nucleophilic attack, making activation mandatory.

  • The Solution: Convert the amino acid to an imidazolide intermediate using2[2]. This one-pot method ensures complete conversion to the alcohol while preventing the reaction from stalling at the aldehyde stage. It also excellently preserves chiral integrity if you are synthesizing the enantiopure (S)-enantiomer[3]. Alternatively, an NaBH4​/I2​ system can be used to generate borane in situ, which is highly selective for carboxylic acids[4].

Q2: My reaction goes to completion (no starting material left), but my isolated mass yield is under 30%. Where is my product going? A2: Your product is almost certainly trapped in the aqueous phase or the metal salt filter cake. 2-Amino-3-cyclobutylpropan-1-ol is a highly polar, water-soluble molecule.

  • The Causality: When using aluminum-based ( LiAlH4​ ) or boron-based reducing agents, the resulting beta-amino alcohol forms highly stable, bidentate coordination complexes with the metal ions. Furthermore, at neutral pH, the amine is protonated (ammonium), maximizing its aqueous solubility.

  • The Solution: Ensure the aqueous phase is adjusted to pH>12 using a strong base before extraction. This ensures the amine is in its free-base (neutral) form, which partitions better into organic solvents like ethyl acetate. If using LiAlH4​ , you must use the Fieser workup to precipitate granular aluminum salts that do not trap the product[5].

Q3: I am getting terrible emulsions during extraction that take hours to separate. How do I fix this? A3: Emulsions in this synthesis are typically caused by gelatinous aluminum hydroxides or polymeric borate complexes.

  • The Causality: Fine, amorphous metal precipitates act as emulsifying agents by stabilizing the organic-aqueous interface.

  • The Solution: Add Rochelle's salt (potassium sodium tartrate) to the aqueous phase. The tartrate acts as a competitive bidentate ligand, strongly chelating aluminum and boron, pulling them entirely into the aqueous phase and breaking the emulsion. Stir the biphasic mixture vigorously for 1-2 hours before separation.

Section 2: Quantitative Data & Method Comparison

To aid in selecting the optimal synthetic route, the following table summarizes the performance of various reduction strategies for amino acids based on established literature parameters.

Reduction MethodActivation ReagentTypical YieldWorkup DifficultyRacemization Risk
CDI / NaBH4​ 1,1'-Carbonyldiimidazole85 - 95% Low Very Low
NaBH4​ / I2​ Iodine (in situ borane)80 - 98%ModerateLow
LiAlH4​ (Excess)None40 - 75%High (Emulsions)Low
Borane-Methyl SulfideNone70 - 80%ModerateLow

Table 1: Comparison of reduction strategies for generating beta-amino alcohols. The CDI/NaBH4 method provides the optimal balance of yield, chiral retention, and ease of isolation.

Section 3: Validated Experimental Protocols

As an application scientist, I strongly recommend the CDI/NaBH4 Protocol for its superior yield, safety profile, and ease of workup compared to traditional LAH reductions.

Protocol A: High-Yield Synthesis via CDI Activation (Recommended)

This protocol is a self-validating system: the evolution of CO2​ gas during step 2 visually confirms successful activation.

  • Preparation: Dissolve 1.0 equivalent of N-protected 2-amino-3-cyclobutylpropanoic acid (e.g., Boc-protected) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) under a nitrogen atmosphere[3].

  • Activation: Add 1.1 equivalents of 1,1'-Carbonyldiimidazole (CDI) in one portion. Stir at room temperature for 15-30 minutes. Validation checkpoint: You will observe effervescence ( CO2​ release). Wait until gas evolution completely ceases.

  • Reduction: Cool the reaction flask to 0 °C using an ice bath. Rapidly add a solution of NaBH4​ (3.0 to 5.0 equivalents) dissolved in a minimal amount of water (e.g., 5 mL per 20 mmol). Stir for 30-60 minutes[2].

  • Quenching: Carefully acidify the mixture to pH 2-3 using 1N HCl to destroy excess borohydride. Stir for 15 minutes.

  • Extraction (Critical Step): To isolate the free amino alcohol, basify the aqueous layer to pH 12 using 2N NaOH. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Optimized LiAlH4​ Reduction with Fieser Workup

Use this protocol if starting from the unprotected amino acid and CDI is unavailable.

  • Reaction: Suspend 2.5 equivalents of LiAlH4​ in anhydrous THF at 0 °C. Slowly add 1.0 equivalent of 2-amino-3-cyclobutylpropanoic acid portion-wise. Reflux for 12 hours[5].

  • Fieser Quench (Critical Step): Cool to 0 °C. For every x grams of LiAlH4​ used, strictly add sequentially:

    • x mL of distilled water (dropwise, vigorous H2​ evolution).

    • x mL of 15% aqueous NaOH solution.

    • 3x mL of distilled water.

  • Isolation: Warm to room temperature and stir vigorously for 30 minutes until the aluminum salts form a white, granular precipitate.

  • Filtration: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF (the highly polar product often adheres to the salts). Concentrate the filtrate to yield the crude 2-Amino-3-cyclobutylpropan-1-ol.

References
  • Bentham Open : "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." Available at:[Link][3]

  • Chemistry Stack Exchange : "Reduction of amino acids to corresponding amino alcohols." Available at:[Link][4]

  • Organic Syntheses (OrgSyn) : "7 - Organic Syntheses Procedure." Available at:[Link][5]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Amino-3-cyclobutylpropan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls and side reactions encountered during the synthesis of 2-Amino-3-cyclobu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls and side reactions encountered during the synthesis of 2-Amino-3-cyclobutylpropan-1-ol. This molecule is an essential chiral building block for the development of potent protease inhibitors, including boceprevir analogs and SARS-CoV-2 Mpro inhibitors[1].

The conversion of a protected amino acid (e.g., Boc-cyclobutylalanine) to its corresponding amino alcohol is a critical node in the synthetic workflow. Failures here—such as racemization, incomplete reduction, or ring expansion—can irreversibly compromise the yield and enantiomeric excess (ee) of your final active pharmaceutical ingredient (API).

Process Workflow & Mechanistic Pathways

The following diagram illustrates the optimal synthetic workflow alongside the mechanistic branches that lead to common side reactions.

SynthesisWorkflow N1 Boc-Cyclobutylalanine N2 Reduction (NaBH4 / I2, THF) N1->N2 Activation S2 Side Reaction: Racemization (Oxazolone) N1->S2 Base Activation (> -15°C) N3 Boc-Amino Alcohol N2->N3 Hydride Transfer S1 Side Reaction: Incomplete Reduction N2->S1 Insufficient I2 / Poor Quench N4 Deprotection (HCl / Dioxane) N3->N4 Acidic Cleavage N5 2-Amino-3-cyclobutylpropan-1-ol HCl N4->N5 Product Isolation S3 Side Reaction: Ring Expansion N4->S3 Harsh Lewis Acids

Workflow for 2-Amino-3-cyclobutylpropan-1-ol synthesis highlighting key side reactions.

Troubleshooting Guide & FAQs

Q1: My reduction of Boc-cyclobutylalanine using NaBH₄/I₂ stalled, yielding a mixture of unreacted acid and intermediate. What is the mechanistic cause, and how do I fix it? A1: The NaBH₄/I₂ system does not reduce the carboxylic acid directly via the borohydride anion. Instead, it relies on the in situ generation of diborane (B₂H₆)[2]. The stoichiometry is strictly 2NaBH4​+I2​→B2​H6​+2NaI+H2​ . If the reduction stalls, it is typically due to moisture in the THF quenching the diborane, or insufficient iodine. Furthermore, the reaction forms a highly stable boron-alkoxide complex. If the quench (usually with MeOH or 1M NaOH) is not aggressive enough, the product remains trapped as a borate ester, which mimics an incomplete reduction on LC-MS. Causality Fix: Ensure a strict 1:0.5 molar ratio of NaBH₄ to I₂. Quench thoroughly with methanol and stir for at least 2 hours to fully break the B-O bonds.

Q2: I am observing a 5-10% drop in enantiomeric excess (ee) in the final amino alcohol. Where is the racemization occurring? A2: Racemization at the alpha-carbon (C2) almost exclusively occurs if you opted for the "mixed anhydride" reduction route (e.g., using isobutyl chloroformate and N-methylmorpholine) instead of the direct NaBH₄/I₂ route. In the presence of a base, the transient mixed anhydride can cyclize into an oxazolone intermediate. This oxazolone readily undergoes base-catalyzed enolization, leading to racemization at the chiral center. Causality Fix: Switch to the NaBH₄/I₂ method, which reduces the carboxylic acid directly without forming an oxazolone, preserving optical purity. If the mixed anhydride route is mandatory for scale-up, strictly maintain the activation temperature below -15°C.

Q3: During the Boc-deprotection step, LC-MS shows a side product with a mass corresponding to ring expansion. Is the cyclobutyl ring unstable? A3: While the cyclobutane ring is relatively stable compared to cyclopropane, it still possesses ~26 kcal/mol of inherent ring strain. Under strongly acidic, dehydrating conditions, or if a carbocation forms adjacent to the ring, a Wagner-Meerwein type rearrangement can trigger ring expansion to a cyclopentyl derivative. Causality Fix: Avoid using strong Lewis acids or concentrated H₂SO₄ for deprotection. Standardize on mild acidic cleavage using 4M HCl in anhydrous dioxane or p-TsOH at controlled temperatures[3].

Q4: I have successfully deprotected the amino alcohol, but I cannot extract it from the aqueous layer during workup. How do I isolate it? A4: 2-Amino-3-cyclobutylpropan-1-ol is a highly polar, low-molecular-weight amino alcohol. Once the lipophilic Boc group is removed, the free amine (or its protonated salt) becomes highly water-soluble, making traditional aqueous-organic extraction nearly impossible. Causality Fix:Do not perform an aqueous workup on the deprotected amine. Perform all aqueous extractions and purifications on the Boc-protected intermediate. For the final deprotection, use HCl in dioxane, evaporate the solvent under reduced pressure, and precipitate the product directly as the hydrochloride salt using cold diethyl ether.

Quantitative Data: Reduction Methodologies Comparison

To aid in your experimental design, the following table summarizes the quantitative metrics and chemoselectivity of various reduction strategies for converting cyclobutylalanine to its amino alcohol.

Reduction MethodologyActive Hydride SpeciesChemoselectivityRacemization RiskTypical YieldMechanistic Note
NaBH₄ / I₂ B₂H₆ (in situ)HighVery Low85–95%Direct reduction; requires careful B-O hydrolysis[2].
Mixed Anhydride + NaBH₄ BH₄⁻ModerateHigh (if > -15°C)70–80%Oxazolone formation can severely compromise chiral integrity.
BH₃·THF Complex BH₃HighVery Low80–90%Excellent alternative, but reagent degrades rapidly upon storage.
LiAlH₄ AlH₄⁻LowLow60–75%Over-reactive; risks cleaving sensitive protecting groups (e.g., Boc).

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the built-in validation checkpoint is met.

Protocol 1: Synthesis of Boc-2-amino-3-cyclobutylpropan-1-ol via NaBH₄/I₂
  • Setup: Suspend Boc-L-cyclobutylalanine (1.0 eq) and NaBH₄ (2.5 eq) in anhydrous THF (0.5 M) under a nitrogen atmosphere. Cool the flask to 0°C.

  • Activation: Dissolve Iodine (1.25 eq) in anhydrous THF and add it dropwise to the suspension over 45 minutes.

    • Self-Validating Checkpoint 1: Vigorous hydrogen gas evolution must occur during the addition. If no bubbling is observed, the NaBH₄ has degraded; abort and use fresh reagents.

  • Reduction: Once addition is complete, warm the reaction to room temperature and reflux (65°C) for 14 hours.

    • Self-Validating Checkpoint 2: The solution must turn completely clear and colorless. If the solution retains a brown iodine tint, the reduction is incomplete; add an additional 0.1 eq of NaBH₄.

  • Quench & Hydrolysis: Cool to 0°C and cautiously add Methanol dropwise until gas evolution ceases. Stir at room temperature for 2 hours to hydrolyze the borate esters.

  • Isolation: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate and 1M NaOH. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the pure Boc-amino alcohol as a white solid.

Protocol 2: Deprotection to 2-Amino-3-cyclobutylpropan-1-ol Hydrochloride
  • Acidic Cleavage: Dissolve the Boc-amino alcohol (1.0 eq) in anhydrous 1,4-dioxane (0.3 M). Add a solution of 4M HCl in dioxane (10.0 eq) dropwise at room temperature.

  • Monitoring: Stir for 3 hours at room temperature.

    • Self-Validating Checkpoint 3: Monitor via TLC (Ninhydrin stain). The starting material spot must completely disappear, replaced by a baseline spot (the highly polar free amine salt).

  • Precipitation: Concentrate the reaction mixture under reduced pressure to a thick syrup. Add ice-cold diethyl ether vigorously to induce crystallization.

  • Filtration: Filter the resulting white precipitate under a nitrogen blanket (the salt can be hygroscopic) and dry under high vacuum to afford 2-Amino-3-cyclobutylpropan-1-ol hydrochloride.

References

  • Sodium Borohydride: Uses & Properties Scribd
  • Facile Reduction of Carboxylic Acids, Esters, Acid Chlorides, Amides and Nitriles to Alcohols or Amines Using NaBH4/BF3×Et2O ResearchG
  • Development of a Scalable Manufacturing Process for AB-343 Drug Substance: A Potential Candidate for the Treatment of Coronavirus Infections ACS Public
  • Peptide Aldehydes Incorporating Thiazol-4-yl Alanine Are Potent In Vitro Inhibitors of SARS-CoV-2 Main Protease ACS Public

Sources

Optimization

Technical Support Center: 2-Amino-3-cyclobutylpropan-1-ol Stability &amp; Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, stability, and storage challenges associated with 2-Amino-3-cyclobutylpropan-1-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, stability, and storage challenges associated with 2-Amino-3-cyclobutylpropan-1-ol . This chiral amino alcohol is a synthetically versatile building block in medicinal chemistry and drug discovery[1]. However, its bifunctional nature—containing both a primary amine and a primary alcohol—makes it highly susceptible to environmental degradation if not managed with rigorous chemical discipline[2].

This guide bypasses generic advice to focus on the causality of degradation and provides self-validating protocols to ensure the integrity of your reagents before they compromise your downstream synthesis.

Part 1: Core Stability Profile & Degradation Mechanisms (FAQs)

Q1: Why does my 2-Amino-3-cyclobutylpropan-1-ol free base sample turn into a sticky, viscous oil over time? A1: This is a classic symptom of dual environmental degradation: hygroscopicity and carbamate formation.

  • The Causality: Aliphatic amino alcohols are highly hygroscopic[3]. The hydroxyl group and the primary amine readily form hydrogen bonds with atmospheric moisture. Concurrently, the unprotonated primary amine acts as a strong nucleophile, attacking atmospheric carbon dioxide to form carbamate salts. This dual action breaks down the crystalline lattice of the solid, turning it into a viscous, degraded oil.

Q2: Should I purchase and store the free base or the hydrochloride (HCl) salt? A2: For long-term storage and inventory management, the hydrochloride salt (e.g., CAS 2766305-10-4) is vastly superior[4].

  • The Causality: In the free base, the nitrogen atom possesses an available lone pair of electrons, making it highly susceptible to oxidation (forming N-oxides) and nucleophilic attack by CO₂. By converting it to an HCl salt, the amine is protonated. The lone pair is tied up in a dative bond with the hydrogen ion, neutralizing its nucleophilicity and drastically reducing its susceptibility to oxidative degradation[2].

Q3: How can I validate the integrity of my stored compound before a critical synthesis step? A3: Never assume a stored amino alcohol is pristine. Implement this self-validating system before use:

  • Visual Inspection: The compound should be a free-flowing solid (if HCl salt) or a clear liquid/crystalline solid (if free base, depending on stereochemistry and purity). Yellowing indicates oxidation.

  • Karl Fischer Titration: Moisture content should be strictly <0.5%.

  • ¹H-NMR Analysis: Run a quick proton NMR in CDCl₃ or DMSO-d₆. Carbamate formation will present as a distinct downfield shift or severe broadening of the α-protons adjacent to the amine group.

Part 2: Logical Relationships in Degradation & Prevention

The following diagram maps the degradation pathways of the free base when exposed to ambient conditions, contrasted with the chemical and physical stabilization strategies required to maintain its integrity.

G FreeBase 2-Amino-3-cyclobutylpropan-1-ol (Free Base) Air Ambient Air Exposure (O2, CO2, H2O) FreeBase->Air Improper Handling Storage Physical Stabilization: Inert Gas, 2-8°C, Amber Glass FreeBase->Storage Standard Protocol Salt Chemical Stabilization: HCl Salt Conversion FreeBase->Salt Preferred Method Deg1 Oxidation (N-Oxide Formation) Air->Deg1 O2 Attack Deg2 Carbamate Formation (CO2 Adduct) Air->Deg2 CO2 Attack Deg3 Hygroscopic Pooling (Moisture Absorption) Air->Deg3 H2O Absorption Stable Long-Term Stability Maintained Storage->Stable Salt->Stable

Degradation pathways of 2-Amino-3-cyclobutylpropan-1-ol and stabilization strategies.

Part 3: Quantitative Storage Parameters

To prevent the degradation pathways outlined above, standard safety and storage protocols dictate keeping such sensitive compounds tightly closed in amber glass under an inert atmosphere[5]. Strong oxidizing agents and acids must be strictly avoided to prevent exothermic degradation[6].

Below is a comparative summary of the optimal storage conditions based on the chemical state of the compound.

Storage ParameterFree Base (e.g., CAS 1213883-19-2)Hydrochloride Salt (e.g., CAS 2766305-10-4)
Recommended Temperature -20°C (Long-term)2°C to 8°C (Refrigerated)
Atmosphere Argon or Nitrogen (Strictly required)Argon or Nitrogen (Highly recommended)
Container Type Amber glass, PTFE-lined sealed capAmber glass or opaque, moisture-sealed vial
Hygroscopicity High (Rapidly absorbs moisture)Moderate (Absorbs moisture over time)
Light Sensitivity High (Prone to photo-oxidation)Low to Moderate
Expected Shelf Life < 6 months (Once opened)1 to 2 years (If stored properly)

Part 4: Troubleshooting & Experimental Workflows

If your laboratory has inherited an improperly stored batch of 2-Amino-3-cyclobutylpropan-1-ol free base, you do not necessarily need to discard it. The following self-validating protocol utilizes basic principles of phase separation and desiccation to rescue the compound[3].

Protocol: Rescue and Dehydration of Degraded Free Base Amino Alcohols

Objective: Remove absorbed atmospheric water, reverse carbamate formation, and restore the free base purity for immediate synthetic use.

Step 1: Quality Assessment (The Baseline)

  • Run a baseline ¹H-NMR and Karl Fischer titration. If the compound shows severe oxidation (unresolvable complex peaks in the aliphatic region), discard it. If the issue is purely water absorption and carbamate shifts, proceed to Step 2.

Step 2: Dissolution & Basification

  • Dissolve the degraded, viscous compound in a minimal amount of anhydrous dichloromethane (DCM).

  • Causality: If carbamates are heavily present, wash the organic layer with a mild, cold aqueous NaOH solution (0.1 M). The hydroxide ions will break the carbamate adducts, ensuring the amine is fully free-based and partitioned into the organic layer.

Step 3: Phase Separation

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with fresh DCM to ensure total recovery of the amino alcohol.

Step 4: Chemical Drying

  • Combine the organic layers in an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl and let sit for 15-20 minutes.

  • Causality: Na₂SO₄ acts as a chemical desiccant, trapping the free water molecules into its crystal lattice (forming a decahydrate), which physically prevents the water from interacting with the hydrophilic hydroxyl and amine groups of your compound.

Step 5: Filtration & Concentration

  • Filter the suspension through a fluted filter paper to remove the hydrated Na₂SO₄.

  • Concentrate the filtrate under reduced pressure (rotary evaporation) at a low water-bath temperature (<30°C) to prevent thermal degradation of the free amine.

Step 6: Vacuum Desiccation & Final Validation

  • Transfer the resulting purified oil/solid to a Schlenk flask and place it under high vacuum on a Schlenk line for 4-6 hours to remove residual DCM and trace moisture.

  • Self-Validation Check: Perform a final Karl Fischer titration. The moisture content must be <0.5%. Backfill the flask with Argon and store immediately at -20°C.

References

  • SAFETY DATA SHEET - SigmaAldrich.cn. sigmaaldrich.cn. URL:[Link]

  • 2,2-Bis{[2-[4(S)-tert-butyl-1,3-oxazolinyl]}propane - R Discovery. researcher.life. URL: [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for 2-Amino-3-cyclobutylpropan-1-ol Reactions

Welcome to the technical support center for 2-Amino-3-cyclobutylpropan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile amino alcohol in their syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Amino-3-cyclobutylpropan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile amino alcohol in their synthetic workflows. As a bifunctional molecule containing both a primary amine and a primary alcohol, its reactivity is nuanced. This document provides in-depth, field-tested insights into overcoming common experimental challenges, structured in a direct question-and-answer format to help you resolve issues efficiently.

Section 1: Troubleshooting Common Reaction Issues

This section addresses the most frequent obstacles encountered during reactions involving 2-Amino-3-cyclobutylpropan-1-ol, focusing on the causality behind these problems and providing actionable solutions.

Question 1: My reaction is showing low or no conversion of starting materials. What are the likely causes and how can I fix it?

Low conversion is a common issue often attributable to suboptimal reaction conditions or reagent-related problems. The dual functionality of 2-Amino-3-cyclobutylpropan-1-ol requires careful consideration of its nucleophilic and basic properties.

Primary Causes & Solutions:

  • Inadequate Activation or Catalyst Activity: Many reactions, such as acylations or alkylations, require precise conditions. Ensure your catalyst is active and that reaction conditions are appropriate for the specific transformation.

  • Insufficient Reagent Stoichiometry: Due to the compound's relatively small size, precise molar equivalents are crucial. Accurately measure all reagents and consider a slight excess (1.1-1.2 equivalents) of the coupling partner if the starting material is valuable.

  • Suboptimal Temperature: For many reactions, cautiously increasing the temperature can improve the rate.[1] However, be aware that this can also promote side reactions. Conversely, some highly exothermic reactions may require initial cooling to control reactivity.[2]

  • Solvent Effects: The polarity and coordinating ability of the solvent are critical. Anhydrous, polar aprotic solvents like DMF or DMSO are often effective for nucleophilic substitution reactions involving the amino group.[3] Ensure solvents are properly dried, as water can quench sensitive reagents.[2]

  • Reagent Purity: The purity of starting materials is paramount. Impurities in either the amino alcohol or the electrophile can inhibit the reaction.[1] Consider re-purifying your starting materials if you suspect contamination.

Below is a decision-making workflow to diagnose low-yield issues.

G cluster_0 Troubleshooting Low Conversion cluster_1 Solutions for Incomplete Reactions cluster_2 Solutions for Low Isolated Yield start Low or No Conversion Observed check_completion Monitor Reaction Progress (TLC, GC, HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No product spot/ peak after time complete Reaction Complete (but isolated yield is low) check_completion->complete Product spot/peak is present action_time 1. Increase Reaction Time 2. Cautiously Increase Temperature incomplete->action_time optimize_workup Optimize Workup & Extraction (See Question 3) complete->optimize_workup check_reagents Verify Reagent Purity & Stoichiometry (Use fresh, pure materials) action_time->check_reagents If still no improvement optimize_purification Re-evaluate Purification Strategy (See Question 4) optimize_workup->optimize_purification

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I'm observing significant byproduct formation. How can I identify and minimize these side reactions?

The presence of both an amino and a hydroxyl group creates a high potential for side reactions if one group is not selectively targeted or protected.

Common Side Reactions and Mitigation Strategies:

Side ReactionCausalityMitigation Strategy
N,N-Dialkylation/Diacylation The primary amine reacts twice with the electrophile. This is common when the amine is intended as a nucleophile.Use a protecting group (e.g., Boc, Cbz) on the amine if the alcohol is the desired reactive site. If the amine is the target, use a 1:1 molar ratio of reactants and add the electrophile slowly to the amino alcohol solution.[3]
O-Alkylation/Acylation The hydroxyl group reacts instead of, or in addition to, the amino group. The hydroxyl group's nucleophilicity is generally lower than the amine's but can be competitive under certain conditions.When targeting the amine, run the reaction under neutral or slightly basic conditions where the amine is a better nucleophile. To target the alcohol, the amine must be protected first.
Dehydration/Elimination The hydroxyl group can be eliminated, especially under harsh acidic conditions or high temperatures, to form an alkene.[3]Use milder reaction conditions. Avoid strong, non-volatile acids and excessive heat. If acidic conditions are required, consider using a milder acid like pyridinium p-toluenesulfonate (PPTS).
Oxidation The primary alcohol can be oxidized to an aldehyde or carboxylic acid if oxidizing agents are present or if exposed to air over long periods under certain conditions.Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if using sensitive reagents or if oxidation is a concern.[1]
Question 3: I'm experiencing significant product loss during aqueous workup and extraction. What are the best practices for isolating this amino alcohol?

The high polarity imparted by the amine and hydroxyl groups leads to significant water solubility, making standard extractions with nonpolar organic solvents inefficient.[3]

Optimized Workup & Extraction Protocol:

  • pH Adjustment (Critical): Before extraction, it is essential to basify the aqueous layer to a pH of 11-12 with a strong base like NaOH.[1][4] This deprotonates the ammonium salt (R-NH3+) back to the free amine (R-NH2), significantly reducing its solubility in water and allowing it to be extracted into an organic solvent.

  • Salting Out: Saturate the aqueous layer with a salt, such as sodium chloride (NaCl) or potassium carbonate (K2CO3), before extraction.[1] This increases the ionic strength of the aqueous phase, further decreasing the solubility of the organic product.

  • Choice of Extraction Solvent: Use a more polar organic solvent for extraction. While diethyl ether or ethyl acetate may be common, they are often insufficient. A continuous extraction or multiple extractions with a solvent like dichloromethane (DCM) or a 9:1 DCM/isopropanol mixture can be much more effective.

  • Back-Extraction: If your product is extracted but contains water-soluble impurities, you can perform a "back-extraction" by washing the organic layer with a minimal amount of brine (saturated NaCl solution).

Question 4: My final product is difficult to purify by standard column chromatography. What alternative purification strategies should I consider?

The polar functional groups can cause the compound to streak or bind irreversibly to standard silica gel, leading to poor separation and low recovery.[1]

Alternative Purification Methods:

  • Modified Column Chromatography:

    • Treated Silica: Use silica gel that has been pre-treated with a base, such as triethylamine. A common practice is to use an eluent containing a small percentage (0.5-1%) of triethylamine or ammonia in methanol to neutralize acidic sites on the silica and improve elution.

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying amines.

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification. This can often be achieved by forming the hydrochloride or another salt of the amine, crystallizing it, and then liberating the free base.[3]

    • Protocol: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol). Add a solution of HCl in ether or isopropanol dropwise until precipitation is complete. Collect the solid salt by filtration.

  • Vacuum Distillation: If the product is a thermally stable liquid with a sufficiently different boiling point from impurities, vacuum distillation can be a highly effective, scalable purification method.[5] This avoids issues with stationary phases altogether.

Section 2: Frequently Asked Questions (FAQs)

Question 1: What are the recommended storage and handling conditions for 2-Amino-3-cyclobutylpropan-1-ol?
  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area.[6] Due to its hygroscopic nature, it can absorb moisture from the air. Like other amines, it can also slowly react with atmospheric carbon dioxide. Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Alkanolamines can be corrosive and may cause skin and eye irritation or burns.[6] Avoid using aluminum, copper, or brass containers or spatulas, as amines can form complexes with these metals.[6]

Question 2: Which protecting groups are most suitable for the amine and alcohol functionalities, and under what conditions?

Selective protection is key to controlling reactivity.

  • For the Amino Group:

    • Boc (tert-Butoxycarbonyl): This is one of the most common and versatile amine protecting groups. It is stable to a wide range of conditions but is easily removed with a strong acid (e.g., trifluoroacetic acid (TFA) in DCM).

    • Cbz (Carboxybenzyl): Stable to acidic and basic conditions, making it orthogonal to Boc. It is typically removed by catalytic hydrogenation.

  • For the Alcohol Group:

    • Silyl Ethers (e.g., TBS, TIPS): These are excellent protecting groups for alcohols. They are introduced under basic conditions (e.g., with imidazole) and are typically removed with a fluoride source like tetrabutylammonium fluoride (TBAF). Their stability can be tuned by the steric bulk of the alkyl groups on the silicon.

Caption: Logic diagram for selective protection strategies.

Question 3: What are the most common analytical techniques for monitoring reaction progress and assessing product purity?

A combination of techniques provides the most comprehensive picture.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Use a mobile phase appropriate for the polarity of your compounds. Staining with ninhydrin is effective for visualizing the amine-containing compounds.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These methods are ideal for quantitative analysis of reaction conversion and product purity.[1] Chiral GC or HPLC columns can be used to determine enantiomeric excess if the synthesis is stereospecific.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product. GC-MS is particularly useful for identifying volatile byproducts.[7]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection

This protocol describes the standard procedure for protecting the primary amine with a tert-butoxycarbonyl (Boc) group, a crucial step before performing reactions at the hydroxyl center.

  • Dissolution: Dissolve 2-Amino-3-cyclobutylpropan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.

  • Base Addition: Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq) if using an aqueous system.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or dissolved in the same solvent.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the N-Boc protected product, which can be purified further by column chromatography if necessary.

Protocol 2: Optimized Aqueous Workup for Polar Amino Alcohols

This protocol details the recommended workup procedure to maximize recovery of the title compound from an aqueous reaction mixture.

  • Quenching: Carefully quench the reaction mixture by adding it to a stirred beaker of water or a saturated ammonium chloride solution, depending on the reaction chemistry.

  • pH Adjustment: Cool the mixture in an ice bath and slowly add a 50% aqueous solution of NaOH until the pH of the aqueous layer is >11, as measured by pH paper or a pH meter.[1][4]

  • Salting Out: Add solid sodium chloride to the mixture with stirring until the solution is saturated (some solid salt remains undissolved).

  • Extraction: Transfer the mixture to a separatory funnel and extract three to five times with dichloromethane (DCM). For each extraction, ensure vigorous mixing followed by adequate time for phase separation.

  • Drying and Concentration: Combine the organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and carefully remove the solvent under reduced pressure to yield the crude product.

References

  • EvitaChem. (n.d.). Buy 3-Amino-2-(cyclobutylmethyl)propan-1-ol (EVT-13386274).
  • Kennington, S. C. D., et al. (2019). N-Acylation of 1,3-Thiazinane-2-thiones. Organic Syntheses, 98, 374-391.
  • Amanote Research. (2018). "Synthesis of 2-Amino-3-Phenylpropan-1-Ol Compounds". Amanote Research.
  • Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
  • ResearchGate. (2018). Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies.
  • Rasayan Journal of Chemistry. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies.
  • Venkataraman, S., et al. (2013). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry (RSC Publishing).
  • Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for (2S)-2-(methylamino)propan-1-ol.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 1-Amino-3-(azepan-1-yl)propan-2-ol.
  • Santa Cruz Biotechnology. (n.d.). 1-Amino-2-propanol.
  • ResearchGate. (2022). Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with...
  • Reddit. (2021). Stuck on synthesis problem. I've tried using only propanol.
  • PubChem. (n.d.). 2-Amino-3-cyclohexylpropan-1-ol.
  • Guidechem. (n.d.). 3-amino-3-cyclobutyl-1-propanol;hydrochloride 2230802-42-1 wiki.
  • NextSDS. (n.d.). 2-amino-3-cyclopropylpropan-1-ol — Chemical Substance Information.
  • NextSDS. (n.d.). 3-amino-1-cyclobutylpropan-1-ol — Chemical Substance Information.
  • ChemicalBook. (2020).
  • Aidic. (2011). Thermo Physical Analysis of 2-Amino-2-methyl-1- propanol Solvent for Carbon Dioxide Removal.
  • Google Patents. (2013). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-Amino-3-cyclobutylpropan-1-ol Derivatization

Welcome to the technical support center for the derivatization of 2-Amino-3-cyclobutylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the derivatization of 2-Amino-3-cyclobutylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your experimental workflows. Our focus is on providing practical, experience-driven advice to help you overcome common challenges and optimize your reaction conditions for successful derivatization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the derivatization of 2-Amino-3-cyclobutylpropan-1-ol.

Q1: What are the primary reactive sites on 2-Amino-3-cyclobutylpropan-1-ol?

A1: 2-Amino-3-cyclobutylpropan-1-ol possesses two primary nucleophilic sites: the primary amine (-NH₂) and the primary alcohol (-OH). The amine is generally more nucleophilic than the alcohol and will preferentially react with electrophiles under neutral or basic conditions. The relative reactivity can be modulated by the choice of reagents and reaction conditions.

Q2: I am trying to selectively derivatize the amine group. Which conditions should I use?

A2: For selective N-derivatization (e.g., acylation, sulfonylation), it is crucial to use conditions that favor the higher nucleophilicity of the amine. This is typically achieved by reacting 2-Amino-3-cyclobutylpropan-1-ol with an acylating or sulfonylating agent in the presence of a non-nucleophilic base. The base neutralizes the acid byproduct, preventing protonation of the starting amine. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at mild temperatures (0 °C to room temperature).

Q3: How can I achieve selective O-derivatization of the alcohol group?

A3: Selective O-derivatization requires the amine group to be protected first. A common strategy is to protect the amine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. Once the N-protected intermediate is formed, the alcohol can be derivatized under appropriate conditions. For example, O-acylation can be achieved using an acid chloride or anhydride with a base like pyridine or 4-dimethylaminopyridine (DMAP).

Q4: My reaction is showing multiple products on TLC/LC-MS. What are the likely side products?

A4: The most common side product is the di-derivatized species, where both the amine and the alcohol groups have reacted. Other possibilities include over-acylation if the acylating agent is highly reactive, or side reactions involving the solvent or base. If you are performing an N-acylation, the O-acylated product may also be present as a minor impurity.

Q5: What are the best analytical techniques to monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the consumption of the starting material and the formation of the product. Staining with ninhydrin can be particularly useful as it will stain the primary amine of the starting material but not the N-derivatized product. For more quantitative analysis and to check for isomeric impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. ¹H NMR spectroscopy of the crude reaction mixture can also provide valuable information on the conversion and the presence of major byproducts.

Part 2: Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting specific experimental issues.

Issue 1: Low Yield or Incomplete Conversion

If you are observing a significant amount of unreacted starting material, consider the following:

Potential Cause Troubleshooting Action Scientific Rationale
Insufficient Reagent Increase the stoichiometry of the derivatizing agent (e.g., acyl chloride, sulfonyl chloride) to 1.1-1.5 equivalents.Ensures that there is enough electrophile to react with all of the starting material, accounting for any potential degradation or side reactions.
Inadequate Base Ensure at least one equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) is present. For reactions that produce two equivalents of acid, use at least two equivalents of base.The base is crucial for neutralizing the acid byproduct (e.g., HCl from an acyl chloride), which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Low Reaction Temperature Gradually increase the reaction temperature. If the reaction is sluggish at 0 °C, allow it to warm to room temperature. Gentle heating (e.g., 40 °C) may be necessary for less reactive substrates.Increasing the temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Poor Solvent Choice Ensure the starting material and reagents are fully dissolved. If solubility is an issue, consider a more polar aprotic solvent like dimethylformamide (DMF).For a reaction to occur efficiently, the reactants must be in the same phase. Poor solubility can significantly hinder the reaction rate.
Issue 2: Formation of Di-substituted Byproduct

The formation of a significant amount of the di-derivatized product can be a common issue. Here’s how to address it:

Potential Cause Troubleshooting Action Scientific Rationale
Excess Derivatizing Agent Reduce the stoichiometry of the derivatizing agent to 1.0-1.05 equivalents.Minimizes the amount of available electrophile to react with the less nucleophilic alcohol group after the amine has been derivatized.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).Lowering the temperature increases the selectivity for the more reactive amine group over the alcohol.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Prevents the slower reaction at the alcohol position from proceeding to a significant extent after the primary reaction is complete.
Use of a Catalyst Avoid or reduce the amount of catalysts like DMAP if you are targeting N-acylation, as they can promote O-acylation.DMAP is a highly effective acylation catalyst that can accelerate the acylation of alcohols.
Experimental Workflow: N-Acylation of 2-Amino-3-cyclobutylpropan-1-ol

Below is a detailed, step-by-step protocol for a typical N-acylation reaction.

Diagram of N-Acylation Workflow

N_Acylation_Workflow Start Dissolve 2-Amino-3-cyclobutylpropan-1-ol (1.0 eq) and Base (1.2 eq) in anhydrous DCM Cooling Cool to 0 °C (Ice Bath) Start->Cooling Addition Add Acyl Chloride (1.1 eq) dropwise Cooling->Addition Reaction Stir at 0 °C to RT Monitor by TLC/LC-MS Addition->Reaction Quench Quench with sat. NH4Cl (aq) Reaction->Quench When SM is consumed Extraction Extract with DCM Wash with brine Quench->Extraction Drying Dry over Na2SO4 Filter Extraction->Drying Evaporation Concentrate in vacuo Drying->Evaporation Purification Purify by Column Chromatography Evaporation->Purification Product N-acylated Product Purification->Product

Caption: Workflow for the N-acylation of 2-Amino-3-cyclobutylpropan-1-ol.

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-3-cyclobutylpropan-1-ol (1 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM). Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 10% methanol in DCM mobile phase and visualizing with ninhydrin and potassium permanganate stains). The reaction may be allowed to warm to room temperature if it is proceeding slowly.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.

Part 3: Advanced Topics and Mechanistic Insights

Controlling Chemoselectivity

The key to successfully derivatizing 2-Amino-3-cyclobutylpropan-1-ol is controlling the chemoselectivity between the amine and the alcohol.

Diagram of Competing Reaction Pathways

Competing_Pathways Start 2-Amino-3-cyclobutylpropan-1-ol + Electrophile (E+) N_Product N-derivatized Product (Kinetic Product) Start->N_Product Faster (More Nucleophilic Amine) O_Product O-derivatized Product (Minor/Slower Reaction) Start->O_Product Slower (Less Nucleophilic Alcohol) Di_Product Di-derivatized Product (From N-Product + E+) N_Product->Di_Product Slower (Requires harsher conditions)

Caption: Competing derivatization pathways for 2-Amino-3-cyclobutylpropan-1-ol.

As illustrated, the reaction at the nitrogen atom is kinetically favored due to the higher nucleophilicity of the amine compared to the alcohol. However, under forcing conditions (e.g., high temperature, prolonged reaction time, excess reagents), the reaction can proceed to the di-substituted product.

References

  • General Principles of Nucleophilicity and Reactivity: For a comprehensive understanding of the factors governing the nucleophilicity of amines and alcohols, refer to standard organic chemistry textbooks. A good online resource is the organic chemistry library by LibreTexts.

    • Title: Nucleophilicity
    • Source: Chemistry LibreTexts
    • URL: [Link]

  • Amine Protecting Groups: The use of protecting groups is a fundamental strategy in the synthesis of complex molecules with multiple functional groups.

    • Title: Protection of Amines
    • Source: Organic Chemistry Portal
    • URL: [Link]

  • Acylation Reactions: For detailed information on acylation reactions, including catalysts and reaction conditions

    • Title: Acyl
    • Source: Wikipedia
    • URL: [Link]

Troubleshooting

Technical Support Center: Purification of 2-Amino-3-cyclobutylpropan-1-ol

Welcome to the Technical Support Center for the isolation and purification of 2-Amino-3-cyclobutylpropan-1-ol . As a 1,2-amino alcohol featuring a hydrophobic cyclobutyl ring, this compound presents unique physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Amino-3-cyclobutylpropan-1-ol . As a 1,2-amino alcohol featuring a hydrophobic cyclobutyl ring, this compound presents unique physicochemical challenges during downstream processing. Its amphiphilic nature often leads to stubborn emulsions during extraction, irreversible adsorption on traditional chromatographic media, and difficulties in chiral resolution.

This guide is designed for researchers and drug development professionals. It moves beyond standard templates to provide field-proven, causally-driven troubleshooting protocols that act as self-validating systems.

Core Purification Workflow

The following diagram outlines the logical sequence for isolating highly pure (S)- or (R)-2-Amino-3-cyclobutylpropan-1-ol from a crude reaction mixture.

Workflow A Crude 2-Amino-3-cyclobutylpropan-1-ol (Contains salts, enantiomers, byproducts) B Acid-Base Extraction (pH > 10 + Brine) A->B C Aqueous Waste (Inorganic Salts, Acids) B->C Aqueous Layer D Organic Phase (Free Base Amino Alcohol) B->D Organic Layer E Modified Silica Chromatography (DCM/MeOH + 1% TEA) D->E Remove Regioisomers F Diastereomeric Crystallization (Chiral Acid Addition) E->F Remove Enantiomers G Pure (S)- or (R)- 2-Amino-3-cyclobutylpropan-1-ol F->G High ee% Recovery

Fig 1: Logical workflow for the sequential purification of 2-Amino-3-cyclobutylpropan-1-ol.

Troubleshooting Guides & FAQs

Issue 1: Severe Product Loss During Aqueous Workup

Q: After reducing my cyclobutyl amino acid precursor, I am losing over 40% of my product in the aqueous layer during extraction. How can I improve recovery?

The Causality: 2-Amino-3-cyclobutylpropan-1-ol is a low-molecular-weight 1,2-amino alcohol. The adjacent primary amine and hydroxyl groups create a highly polar, hydrogen-bonding network with water. At neutral pH, the amine is partially protonated, making it highly water-soluble and nearly impossible to extract efficiently into organic solvents.

The Solution: Perform a high-pH, salting-out liquid-liquid extraction. By driving the pH above the pKa of the amine (typically ~9.5-10.5 for aliphatic amines), you force the molecule into its uncharged free-base form. Saturating the aqueous layer with sodium chloride increases the ionic strength, disrupting the hydration shell around the amino alcohol and forcing it into the organic phase[1].

Step-by-Step Methodology (Self-Validating Extraction):

  • Quenching: Cool the crude reaction mixture to 0 °C and carefully quench any residual reducing agents (e.g., LiAlH₄ or NaBH₄).

  • Basification: Add 2M NaOH dropwise until the aqueous phase reaches a pH > 10. Validation Check: Use broad-range pH paper; the paper must indicate a deep blue/purple color.

  • Salting Out: Add solid NaCl to the aqueous layer until no more dissolves (saturation).

  • Extraction: Extract the aqueous layer 3–4 times with Dichloromethane (DCM). If emulsions persist, switch to a 4:1 Chloroform/Isopropanol mixture.

  • Validation Check: Spot both the combined organic layer and the residual aqueous layer on a TLC plate. Stain with Ninhydrin and heat. A pink/purple spot should only be visible in the organic lane, validating complete mass transfer.

Issue 2: Chromatographic Streaking and Co-elution

Q: When purifying the crude extract on silica gel, the compound streaks severely across the TLC plate and column, causing it to co-elute with over-alkylated impurities. How do I achieve sharp elution bands?

The Causality: Silica gel surfaces are coated with weakly acidic silanol groups (Si-OH). The primary amine of 2-Amino-3-cyclobutylpropan-1-ol acts as a strong hydrogen-bond acceptor and base, leading to non-linear, irreversible adsorption on these active sites. This chemical interaction is the direct cause of tailing[2].

The Solution: Dynamic neutralization of the stationary phase using a basic modifier. Adding 1-2% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to the eluent competitively binds to the acidic silanol sites, masking them and allowing the amino alcohol to partition predictably based on polarity rather than acid-base chemistry[2].

Interactions Silanol Acidic Silanol Groups (Silica Gel) Amine Primary Amine (Target Compound) Silanol->Amine Strong H-Bonding (No Modifier) Elution Sharp Elution Band (High Purity) Amine->Elution Predictable Rf Tailing Severe Tailing (Poor Resolution) Amine->Tailing Irreversible Adsorption TEA Triethylamine (TEA) (Basic Modifier) TEA->Silanol Neutralizes Active Sites TEA->Amine Prevents Binding

Fig 2: Mechanism of basic modifiers preventing amino alcohol tailing during chromatography.

Step-by-Step Methodology (Modified Chromatography):

  • Preparation: Slurry pack silica gel (60 Å, 230-400 mesh) in DCM containing 1% (v/v) TEA.

  • Equilibration: Flush the packed column with 2–3 column volumes of the TEA-doped solvent to fully neutralize the column bed.

  • Loading: Dissolve the crude free-base amino alcohol in a minimum volume of DCM and apply it evenly.

  • Elution: Run a gradient from 100% DCM to 10% Methanol in DCM, ensuring 1% TEA is maintained in all mobile phases.

  • Validation Check: Perform TLC on the eluted fractions using the exact mobile phase. The presence of tight, circular spots (Rf ~0.3-0.4) upon Ninhydrin staining validates the suppression of silanol interactions.

Issue 3: Removal of Enantiomeric Impurities

Q: My synthesis yielded an enantiomerically enriched mixture, but I need >99% ee for biological assays. Preparative chiral HPLC is too expensive for my scale. What is the alternative?

The Causality: Enantiomers possess identical physical properties (solubility, boiling point, Rf values) in achiral environments, making standard extraction or silica chromatography useless for their separation.

The Solution: Diastereomeric salt crystallization. By reacting the free base with a highly pure chiral acid (e.g., L-(+)-tartaric acid or mandelic acid), you convert the enantiomers into diastereomeric salts. Diastereomers have distinct physical properties, allowing the less soluble matched pair to selectively precipitate out of solution[3].

Step-by-Step Methodology (Chiral Resolution):

  • Salt Formation: Dissolve the enriched 2-Amino-3-cyclobutylpropan-1-ol free base in hot anhydrous ethanol. Add exactly 1.0 equivalent of L-(+)-tartaric acid.

  • Crystallization: Allow the solution to cool ambiently to room temperature over 4 hours, then transfer to a 4 °C environment for 12 hours to maximize lattice formation.

  • Filtration: Filter the resulting crystals under vacuum and wash with ice-cold ethanol to remove the mother liquor containing the mismatched, soluble diastereomer.

  • Free Base Regeneration: Suspend the isolated crystals in distilled water. Add 1M NaOH until the pH reaches 12, breaking the salt. Extract the regenerated, highly pure free base with DCM.

  • Validation Check: Measure the specific optical rotation [α]D​ of the isolated free base using a polarimeter and compare it against literature standards. A single, sharp melting point of the intermediate salt also validates diastereomeric purity.

Quantitative Data Presentation

The following table summarizes the expected performance metrics for each purification phase when executed according to the protocols above.

Purification MethodTarget Impurities RemovedTypical Yield RecoveryExpected PurityScalability
High-pH Salting-Out Extraction Inorganic salts, unreacted acids, water-soluble byproducts85 – 95%80 – 90%High (Multi-kg)
Modified Silica Chromatography Regioisomers, over-alkylated amines, neutral organics70 – 85%95 – 98%Medium (Gram scale)
Diastereomeric Crystallization Enantiomeric impurities (wrong stereocenter at C2)40 – 60% (of theoretical)> 99% (ee > 99%)High (Multi-kg)

Sources

Optimization

Technical Support Center: Analytical Characterization of 2-Amino-3-cyclobutylpropan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-Amino-3-cyclobutylpropan-1-ol —a highly polar, low-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-Amino-3-cyclobutylpropan-1-ol —a highly polar, low-molecular-weight amino alcohol featuring a strained hydrophobic cyclobutyl ring and a chiral center at the C2 position.

This guide moves beyond basic troubleshooting by explaining the causality behind analytical failures and providing self-validating workflows to ensure scientific integrity in your drug development and characterization pipelines.

Part 1: Chromatography & Detection Troubleshooting

FAQ 1: Why is my sample invisible on a standard HPLC-UV setup?

The Issue: You inject the sample onto a standard C18 column and observe no peaks at standard UV wavelengths (e.g., 210 nm, 254 nm). The Causality: 2-Amino-3-cyclobutylpropan-1-ol is an aliphatic amino alcohol. It entirely lacks a conjugated π -electron system or aromatic ring, meaning it possesses no chromophore to absorb UV light. The Solution: You must either utilize a universal detector that does not rely on light absorption, such as a Charged Aerosol Detector (CAD)[1], or perform pre-column derivatization to attach a chromophore. For UV detection, derivatization with 1-fluoro-2,4-dinitrobenzene (DNFB) introduces a dinitrobenzene group, enabling strong absorption at 400 nm[2].

FAQ 2: My underivatized sample elutes in the void volume. How do I retain it?

The Issue: When using LC-MS without derivatization, the analyte elutes almost immediately ( tR​≈t0​ ), co-eluting with solvent front impurities and suffering from severe ion suppression. The Causality: The primary amine (-NH2) and primary alcohol (-OH) groups render the molecule highly polar. In standard Reversed-Phase Chromatography (RPC), highly polar analytes partition poorly into the hydrophobic stationary phase (C18) and prefer the mobile phase. The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry[3]. HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase, retaining polar amino alcohols via hydrogen bonding and dipole-dipole interactions.

Part 2: Chiral Resolution

FAQ 3: How do I separate the (R) and (S) enantiomers of this molecule?

The Issue: You need to determine the enantiomeric excess (ee) of the C2 chiral center, but the compound elutes as a single peak. The Causality: Enantiomers possess identical physicochemical properties in an achiral environment. A standard C18 column cannot distinguish between the spatial orientations of the (R) and (S) forms. The Solution: You must introduce a chiral environment. This can be done directly using a Chiral Stationary Phase (CSP), such as a crown ether-based column (e.g., ChiroSil) which forms transient diastereomeric inclusion complexes with primary amines. Alternatively, use an indirect approach by reacting the racemic mixture with a Chiral Derivatizing Reagent (CDR) like cyanuric chloride to form covalent diastereomers, which can then be separated on a standard achiral C18 column[4].

Part 3: Structural Elucidation via NMR

FAQ 4: The 1 H-NMR spectrum shows a confusing array of multiplets between 1.5 and 2.5 ppm. Is my sample degraded?

The Issue: Instead of clean, first-order triplets or doublets, the aliphatic region corresponding to the cyclobutyl and adjacent CH2​ protons appears as a highly complex, overlapping mess. The Causality: This is a hallmark of the molecule's intrinsic asymmetry, not an impurity. Two factors are at play:

  • Ring Puckering: The cyclobutane ring is not planar; it rapidly flips between "butterfly" conformations to relieve torsional strain, creating complex cis/trans spatial relationships[5].

  • Diastereotopic Protons: Because C2 is a chiral center, the two protons on the adjacent C3 carbon (the CH2​ bridging the ring and the amine) are diastereotopic. They exist in different magnetic environments and couple not only with the C2 proton but also with each other (geminal coupling), creating a complex ABX spin system. The Solution: Rely on 2D NMR techniques (such as 1 H- 1 H COSY and 1 H- 13 C HSQC) at higher magnetic fields ( 500 MHz) to map the scalar couplings and resolve the overlapping signals.

NMR_Causality Core Complex 1H-NMR Multiplets (1.5 - 2.5 ppm) Factor1 Chiral Center at C2 Effect1 Diastereotopic C3 Protons (Magnetic Non-Equivalence) Factor1->Effect1 Factor2 Cyclobutane Ring Strain Effect2 Rapid Ring Puckering (Butterfly Conformations) Factor2->Effect2 Result1 ABX Spin System (Geminal + Vicinal Coupling) Effect1->Result1 Result2 Complex Cis/Trans Long-Range Couplings Effect2->Result2 Result1->Core Result2->Core

Caption: Logical causality of complex 1H-NMR splitting patterns in 2-Amino-3-cyclobutylpropan-1-ol.

Part 4: Quantitative Data Summarization

The following table synthesizes the performance metrics of the various analytical strategies discussed, allowing for rapid comparison when designing your characterization pipeline.

Analytical StrategyTarget Analyte StatePrimary DetectorLOD / SensitivityKey AdvantagePrimary Limitation
RP-HPLC-UV Derivatized (DNFB)UV/Vis (400 nm)~0.003% (w/w)High sensitivity, uses standard equipmentRequires extra sample prep step
HILIC-MS UnderivatizedESI-MS (+ mode)< 1 ng/mLDirect analysis, exact mass confirmationSusceptible to matrix ion suppression
HPLC-CAD UnderivatizedCharged Aerosol~10-50 ngUniversal detection, uniform responseNon-linear calibration curve
Chiral HPLC DiastereomersUV/Vis (230 nm)~0.002% (w/w)Resolves enantiomers effectivelyRequires specialized chiral reagents

Part 5: Self-Validating Experimental Protocols

Protocol A: Pre-column Derivatization (DNFB) for RP-HPLC-UV Analysis

This protocol converts the non-UV-absorbing amino alcohol into a highly conjugated aromatic derivative[2].

  • Sample Preparation: Dissolve 2-Amino-3-cyclobutylpropan-1-ol in 1 M HCl to create a 100 mM stock solution.

  • Derivatization Reaction: In a reaction vial, mix 10 µL of the amino alcohol sample with 200 µL of 1-fluoro-2,4-dinitrobenzene (DNFB) reagent (prepared in acetone).

  • Incubation: Vortex the mixture and allow it to react at room temperature for exactly 3 minutes.

  • Chromatographic Setup: Equip the HPLC with a C18 reversed-phase column (e.g., 5 µm, 3 x 150 mm). Set the column oven to 35 °C.

  • Elution: Inject 10 µL of the derivatized mixture. Run a linear gradient from 30% Mobile Phase B (Acetonitrile + 0.1% TFA) to 70% B over 9 minutes against Mobile Phase A (Water + 0.1% TFA) at 1 mL/min.

  • Self-Validation Check: Monitor detection at 400 nm. The appearance of a distinct, sharp peak absent in the reagent blank confirms successful covalent tagging, as the native molecule has zero absorbance at 400 nm.

Protocol B: Direct Analysis via HILIC-MS

This protocol allows for the direct analysis of the highly polar underivatized molecule while ensuring adequate retention[3].

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM ammonium formate in water, pH 3.0) and Mobile Phase B (Acetonitrile with 0.1% formic acid).

  • Sample Dilution: Dilute the amino alcohol sample in 75% acetonitrile to match the initial mobile phase conditions (preventing solvent-induced band broadening).

  • Chromatographic Setup: Inject 5 µL onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Elution: Run a gradient starting at 90% B, decreasing to 50% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Self-Validation Check: Monitor via Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. Validate the peak identity by observing the [M+H]+ parent ion at m/z 130.1 . Furthermore, verify the presence of the predictable in-source fragmentation peak at m/z 112.1 (corresponding to the loss of H2​O , -18 Da), which acts as an internal structural confirmation.

Part 6: Analytical Decision Workflow

AnalyticalWorkflow Start Sample: 2-Amino-3- cyclobutylpropan-1-ol Q_Chiral Is Enantiomeric Separation Required? Start->Q_Chiral Chiral_Yes Chiral Analysis Q_Chiral->Chiral_Yes Yes Chiral_No Achiral Analysis Q_Chiral->Chiral_No No Deriv_Chiral Indirect Separation: Chiral Derivatization + RP-HPLC-UV Chiral_Yes->Deriv_Chiral UV Detector Only Direct_Chiral Direct Separation: Chiral Stationary Phase + HILIC-MS Chiral_Yes->Direct_Chiral MS Available Q_Detector Is MS or CAD Available? Chiral_No->Q_Detector Deriv_Achiral Pre-Column Derivatization (e.g., DNFB) + RP-HPLC-UV Q_Detector->Deriv_Achiral No (UV Only) Direct_Achiral Direct Analysis: HILIC-MS or HPLC-CAD Q_Detector->Direct_Achiral Yes

Caption: Decision workflow for selecting the optimal analytical characterization strategy.

References

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride Source: AKJournals URL:4

  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation Source: Benchchem URL:3

  • Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols Source: NIH URL:2

  • Identification of diastereomeric cyclobutyl dimers in a mixture by NMR Source: Indian Academy of Sciences (ias.ac.in) URL:5

  • Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD Source: NIH (PMC) URL:1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Amino-3-cyclobutylpropan-1-ol and 2-Amino-3-cyclohexylpropan-1-ol for Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the subtle alteration of a molecule's architecture can profoundly influence its pharmacokinetic a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the subtle alteration of a molecule's architecture can profoundly influence its pharmacokinetic and pharmacodynamic profile. The choice between different cycloalkyl moieties, such as cyclobutyl and cyclohexyl groups, is a critical decision in drug design, impacting everything from metabolic stability to receptor binding affinity. This guide provides a detailed comparative analysis of 2-Amino-3-cyclobutylpropan-1-ol and 2-Amino-3-cyclohexylpropan-1-ol, two structurally related amino alcohols with the potential for diverse biological activities. While experimental data for these specific compounds is limited in publicly accessible literature, this document synthesizes predicted properties, established synthetic routes for analogous structures, and general principles of medicinal chemistry to offer a comprehensive overview for researchers in drug development.

Physicochemical Properties: A Tale of Two Rings

Table 1: Predicted and General Physicochemical Properties

Property2-Amino-3-cyclobutylpropan-1-ol2-Amino-3-cyclohexylpropan-1-olCausality and Field-Proven Insights
Molecular Formula C₈H₁₇NOC₉H₁₉NOThe addition of two carbon atoms and four hydrogen atoms in the cyclohexyl ring results in a higher molecular weight.
Molecular Weight 143.23 g/mol 157.25 g/mol [1]A higher molecular weight can impact diffusion rates and membrane permeability.
Predicted pKa ~9-10 (amine)12.86 (amine, predicted)[1]The basicity of the primary amine is a key determinant of its ionization state at physiological pH. The predicted pKa of the cyclohexyl derivative is relatively high for a primary amine, which may be influenced by the electron-donating nature of the adjacent alkyl chain. The pKa of the cyclobutyl analogue is expected to be in a similar range.
Predicted XLogP3 ~1.5 (Isomer)1.9[2]XLogP3 is a computed measure of lipophilicity. The larger, more carbon-rich cyclohexyl group is expected to confer greater lipophilicity compared to the cyclobutyl group. This is a critical parameter influencing membrane permeability and protein binding.
Topological Polar Surface Area (TPSA) 46.2 Ų (Isomer)46.3 Ų[2]TPSA is an indicator of a molecule's ability to form hydrogen bonds and is often correlated with oral bioavailability. The identical propanolamine backbone results in a nearly identical TPSA for both molecules.
Aqueous Solubility Predicted to be higherPredicted to be lowerIncreased lipophilicity generally correlates with decreased aqueous solubility. The more lipophilic cyclohexyl derivative is therefore expected to be less soluble in water than its cyclobutyl counterpart.

The larger and more conformationally flexible cyclohexyl ring in 2-amino-3-cyclohexylpropan-1-ol is expected to increase its lipophilicity (LogP) compared to the more compact and strained cyclobutyl ring of its counterpart. This seemingly minor structural change can have significant downstream consequences for a drug candidate. Higher lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins, but it may also lead to increased metabolic clearance, lower aqueous solubility, and greater off-target binding.[3]

Synthesis Methodologies: Building the Scaffolds

The synthesis of chiral amino alcohols is a well-established field in organic chemistry, with several reliable strategies available. While specific protocols for the title compounds are not detailed in the literature, we can propose robust synthetic routes based on analogous transformations. The primary routes involve the reduction of corresponding α-amino acids or the ring-opening of epoxides.

Synthesis via Reduction of α-Amino Acids

A straightforward and stereospecific approach to these amino alcohols is the reduction of the corresponding non-proteinogenic α-amino acids, 2-amino-3-cyclobutylpropanoic acid and 2-amino-3-cyclohexylpropanoic acid.

Experimental Protocol: General Procedure for the Reduction of α-Amino Acids

  • Suspension: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (LiAlH₄) (2.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Amino Acid: Slowly add the respective α-amino acid (1.0 eq.) as a solid or a suspension in THF to the LiAlH₄ suspension. The addition should be portion-wise to control the exothermic reaction and gas evolution.

  • Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup).

  • Filtration and Extraction: Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The aqueous layer can be further extracted with an organic solvent to ensure complete recovery of the product.

  • Purification: Purify the crude amino alcohol by column chromatography on silica gel or by distillation under reduced pressure to yield the desired 2-amino-3-cycloalkylpropan-1-ol.

G cluster_synthesis Synthesis via Amino Acid Reduction start α-Amino Acid step1 Reduction start->step1 reagent1 LiAlH₄ in THF reagent1->step1 product 2-Amino-3-cycloalkylpropan-1-ol step1->product

Caption: Workflow for the synthesis of 2-amino-3-cycloalkylpropan-1-ols via reduction of the corresponding α-amino acids.

Synthesis via Ring-Opening of Epoxides

An alternative and versatile approach involves the nucleophilic ring-opening of a suitable epoxide with an amine. This method allows for the introduction of the amino group in a controlled manner. For the synthesis of the title compounds, one could envision starting from the corresponding cycloalkyl-substituted epoxides.

Experimental Protocol: General Procedure for Epoxide Ring-Opening

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve the cycloalkyl-substituted epoxide (1.0 eq.) and the amine source (e.g., ammonia or a protected amine, 2.0-5.0 eq.) in a suitable solvent such as methanol, ethanol, or water.

  • Catalysis (Optional): For less reactive amines or epoxides, a Lewis acid catalyst (e.g., LiClO₄, InCl₃) can be added to facilitate the ring-opening.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for several hours to days, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired regioisomer of the amino alcohol.[4][5][6]

G cluster_synthesis Synthesis via Epoxide Ring-Opening start Cycloalkyl-substituted Epoxide step1 Nucleophilic Ring-Opening start->step1 reagent1 Amine Source reagent1->step1 product 2-Amino-3-cycloalkylpropan-1-ol step1->product

Caption: General workflow for the synthesis of 2-amino-3-cycloalkylpropan-1-ols via the ring-opening of a corresponding epoxide.

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of the 2-amino-3-cycloalkylpropan-1-ol scaffold is not extensively documented. However, the broader class of amino alcohols is known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[7][8] The nature of the cycloalkyl substituent is expected to play a significant role in defining the specific biological activity and selectivity of these compounds.

Potential Biological Targets
  • Adrenergic Receptors: The aryloxypropanolamine backbone is a classic pharmacophore for β-adrenergic receptor antagonists (beta-blockers). While the title compounds lack the aryl ether moiety, the amino alcohol core could still exhibit affinity for adrenergic receptors.

  • Enzyme Inhibition: The amino alcohol motif is present in various enzyme inhibitors. The specific cycloalkyl group would influence the binding to the active site.

Impact of the Cycloalkyl Group on Biological Properties
  • Lipophilicity and Target Engagement: As previously discussed, the cyclohexyl group imparts greater lipophilicity. This could lead to stronger interactions with hydrophobic binding pockets in target proteins, potentially resulting in higher potency. Conversely, the smaller cyclobutyl group might be more suitable for targets with more constrained binding sites.[9]

  • Metabolic Stability: The metabolic fate of a drug is a critical factor in its overall performance. Cycloalkyl groups are often subject to oxidative metabolism by cytochrome P450 enzymes. Studies on related fentanyl analogs have shown that as the alicyclic ring size increases, oxidation of the ring becomes a more prominent metabolic pathway.[10][11] This suggests that the cyclohexyl ring in 2-amino-3-cyclohexylpropan-1-ol may be more susceptible to metabolism than the cyclobutyl ring. However, the exact position of oxidation and the overall metabolic profile would need to be determined experimentally. The introduction of a cyclobutyl ring has been shown in some cases to improve metabolic stability.[9][12]

Experimental Protocols for Comparative Evaluation

To provide a definitive comparison of these two molecules, a series of standardized experimental assays are required. The following protocols outline key experiments to determine and compare their physicochemical and biological properties.

Determination of pKa

The pKa of the primary amine can be determined by potentiometric titration.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Prepare a ~0.01 M solution of the amino alcohol in deionized water.

  • Titration Setup: Place the solution in a thermostated vessel at 25 °C and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding the titrant in small increments.

  • Data Acquisition: Record the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.[13][14]

Determination of LogP (Lipophilicity)

The octanol-water partition coefficient (LogP) is a standard measure of lipophilicity and can be determined using the shake-flask method followed by quantification.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Prepare a solution of the amino alcohol in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the amino alcohol in each phase using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or GC-MS.

  • Calculation: Calculate the LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

G cluster_logp Shake-Flask LogP Determination start Amino Alcohol in Aqueous Phase step1 Shake & Equilibrate start->step1 reagent1 n-Octanol reagent1->step1 step2 Phase Separation step1->step2 step3a Quantify in Aqueous Phase step2->step3a step3b Quantify in Octanol Phase step2->step3b end Calculate LogP step3a->end step3b->end

Caption: Experimental workflow for the determination of LogP using the shake-flask method.

In Vitro Biological Activity Screening

To assess the potential biological activities of these compounds, a panel of in vitro assays can be employed. A common starting point is to screen for receptor binding affinity.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates expressing the target receptor of interest (e.g., adrenergic receptors).

  • Assay Buffer: Prepare an appropriate assay buffer containing protease inhibitors.

  • Competition Assay: In a 96-well plate, combine the cell membrane preparation, a known radiolabeled ligand for the target receptor, and varying concentrations of the test compound (2-amino-3-cyclobutylpropan-1-ol or 2-amino-3-cyclohexylpropan-1-ol).

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

This guide has provided a comparative overview of 2-Amino-3-cyclobutylpropan-1-ol and 2-Amino-3-cyclohexylpropan-1-ol, highlighting the expected differences in their physicochemical properties and potential biological activities based on established medicinal chemistry principles. The cyclohexyl derivative is predicted to be more lipophilic, which may enhance its potency but could also lead to lower solubility and increased metabolic clearance compared to its cyclobutyl counterpart.

The lack of direct experimental data for these specific compounds underscores the need for further research. The synthetic and analytical protocols provided herein offer a framework for the synthesis and comprehensive evaluation of these molecules. Future studies should focus on:

  • Synthesis and Characterization: The successful synthesis and full spectroscopic characterization of both compounds are paramount.

  • Experimental Determination of Physicochemical Properties: Accurate experimental determination of pKa, LogP, and aqueous solubility will provide a solid foundation for understanding their ADME properties.

  • In Vitro Biological Screening: A broad panel of in vitro assays against various targets (e.g., GPCRs, enzymes) is necessary to identify any potential biological activity.

  • Metabolic Stability Assays: Incubation with liver microsomes or hepatocytes will provide valuable insights into their metabolic fate and the influence of the cycloalkyl group on their stability.

By systematically investigating these aspects, the scientific community can elucidate the structure-activity relationships of this scaffold and determine the potential of 2-Amino-3-cyclobutylpropan-1-ol and 2-Amino-3-cyclohexylpropan-1-ol as starting points for future drug discovery programs.

References

  • Hönig, H., Seufer-Wasserthal, P., & Fülöp, F. (1989). Enzymatic Resolutions of Cyclic Amino Alcohol Precursors. J. Chem. Soc., Perkin Trans. 1, 2341-2344. [Link]

  • Jacobsen, E. N. (2004). Asymmetric Aminolysis of Aromatic Epoxides: A Facile Catalytic Enantioselective Synthesis of anti-β-Amino Alcohols. Organic Letters, 6(13), 2221–2224. [Link]

  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2). [Link]

  • SciSpace. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Link]

  • Phosphorus, Sulfur, and Silicon and the Related Elements. (2010). Synthesis of C 2-Symmetric Chiral Amino Alcohols: Their Usage as Organocatalysts for Enantioselective Opening of Epoxide Ring. [Link]

  • Szewczyk, M., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 25(21), 5033. [Link]

  • Willemsen, J. J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(10), 1530-1548. [Link]

  • Journal of Chemical Education. (2010). Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents. [Link]

  • Google Patents. (n.d.). Process for the enzymatic resolution of racemic 2-amino-1-alkanols.
  • ResearchGate. (2017). (PDF) Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. [Link]

  • Radboud Repository. (2021). Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • Chemical Reviews. (2014). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]

  • Adachi, K., et al. (1995). DESIGN, SYNTHESIS, AND STRUCTURE-ACTIVITY RELATIONSHIPS OF 2-SUBSTITUTED-2-AMIN0-1,3-PROPANEDIOLS: DISCOVERY OF A NOVEL IMMUNOSUPPRESSANT, FTY720. Bioorganic & Medicinal Chemistry Letters, 5(8), 853-856. [Link]

  • Archives of Toxicology. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. [Link]

  • PubMed. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. [Link]

  • Vandekerckhove, S., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry, 7, 1742-1750. [Link]

  • Arzneimittelforschung. (1986). Quantitative structure-activity relationships. Fujita-Ban analysis of beta-adrenergic blocking activity of 1-phenoxy-3-([(substituted amido)alkyl]amino)-2-propanols. [Link]

  • PubChem. (n.d.). 2-Amino-3-cyclohexylpropan-1-ol. [Link]

  • ResearchGate. (2020). Comparison of lipophilicities between the linear alkyl, isopropyl, cyclopropyl, and 3-oxetanyl substituents by fluorination level (exchange two C-H bonds by a C-C bond or C-O-C bonds, same carbon count). [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. [Link]

  • Semantic Scholar. (1995). Design, Synthesis, and Structure-Activity Relationships of 2- Substituted-2-amino-1,3-propanediols: Discovery of a Novel Immunosuppressant, FTY720. [Link]

  • Bajorath, J. (2016). On Exploring Structure Activity Relationships. Journal of Medicinal Chemistry, 59(9), 4181-4189. [Link]

  • Molecules. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. [Link]

  • Google Patents. (n.d.). Process for preparation of cycloalcoyl propanol amines useful as medicine.
  • MDPI. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

  • ResearchGate. (2022). Experimental determination of dissociation constants (pKa) for N‐(2‐aminoethyl)‐1,3‐propanediamine, 2‐methylpentamethylene diamine, N,N‐dimethyldipropylenetriamine, 3,3′‐diamino‐N‐methyldipropyl‐amine, Bis[2‐(N,N‐dimethylamino)ethyl]ether, 2‐[2‐(dimethyl‐amino) ethoxy] ethanol, 2‐(dibutylamino) ethanol, and N‐propylethanol‐amine and modeling with artificial neural network. [Link]

  • Kubyshkin, V. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. RSC Chemical Biology, 2(5), 1335-1344. [Link]

  • ResearchGate. (2018). Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]

  • Moura, L. S. A., & da Silva, A. L. (2003). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 7(10), 963-990. [Link]

  • ResearchGate. (2003). Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

  • ResearchGate. (2020). (PDF) Lipophilicity Studies on Thiosemicarbazide Derivatives. [Link]

  • MDPI. (2023). Chemical Synthesis and Biological Activity of Aromatic Amino Acid Derivatives. [Link]

  • Hirano, H., & Moriguchi, I. (1994). Comparison of Reliability of Log P Values for Drugs Calculated by Several Methods. Chemical and Pharmaceutical Bulletin, 42(12), 2568-2571. [Link]

  • Journal of Chemical & Engineering Data. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. [Link]

  • PubChem. (n.d.). 2-[(cyclobutylmethyl)amino]propan-1-ol. [Link]

  • ResearchGate. (2023). THE POTENTIAL ANTIMALARIAL DRUG OF ARYL AMINO ALCOHOL DERIVATIVES FROM EUGENOL: SYNTHESIS, in-vitro AND in-silico ANALYSIS OF BIOACTIVITY. [Link]

Sources

Comparative

Validating the structure of 2-Amino-3-cyclobutylpropan-1-ol by X-ray crystallography

Unambiguous Structural Validation of 2-Amino-3-cyclobutylpropan-1-ol: X-Ray Crystallography vs. Spectroscopic Alternatives The Analytical Dilemma in Chiral Amino Alcohols 2-Amino-3-cyclobutylpropan-1-ol is a syntheticall...

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Author: BenchChem Technical Support Team. Date: April 2026

Unambiguous Structural Validation of 2-Amino-3-cyclobutylpropan-1-ol: X-Ray Crystallography vs. Spectroscopic Alternatives

The Analytical Dilemma in Chiral Amino Alcohols

2-Amino-3-cyclobutylpropan-1-ol is a synthetically versatile chiral building block frequently utilized in the development of peptidomimetics and 1[1]. Validating the absolute configuration of such 1,2-amino alcohols is a critical quality control mandate, as enantiomers often exhibit vastly different pharmacological profiles and off-target toxicities.

Historically, researchers have relied on Nuclear Magnetic Resonance (NMR) spectroscopy—specifically2—to assign stereochemistry[2]. However, this introduces a significant causality problem: Mosher's method depends heavily on the assumption that the molecule adopts a rigid, predictable conformation in solution (typically an anti-coplanar arrangement of the MTPA trifluoromethyl group and the methine proton).

The acyclic propanol backbone of 2-Amino-3-cyclobutylpropan-1-ol is highly flexible. Furthermore, the steric bulk of the cyclobutyl ring shifts the preferred rotamer populations away from idealized models. This rapid conformational averaging obscures the expected Δδ (δS - δR) shielding effects, leading to ambiguous or contradictory stereochemical assignments[2].

To bypass these conformational assumptions, X-ray crystallography serves as the definitive self-validating system. By directly mapping electron density in a solid-state crystal lattice, it provides unambiguous 3D spatial coordinates and absolute stereochemistry, completely independent of 3[3].

Comparative Performance Analysis

When evaluating analytical methodologies for 2-Amino-3-cyclobutylpropan-1-ol, X-ray crystallography dramatically outperforms standard spectroscopic techniques in stereochemical confidence, albeit at the cost of sample preparation time and complexity.

Performance MetricX-Ray Crystallography1D/2D NMR (Mosher's Method)High-Resolution Mass Spec (HRMS)
Primary Output Absolute 3D spatial coordinatesConnectivity & relative stereochemistryExact mass & elemental composition
Stereochemical Confidence Unambiguous (Flack parameter ~0)Inferential (Conformational dependence)None (Cannot distinguish stereoisomers)
Sample State Requirement Single diffracting crystalSolution (e.g., CDCl3)Gas phase / Ionized
Causality of Limitation Crystal packing forces may slightly distort flexible chainsConformational averaging obscures Δδ signalsOnly measures mass-to-charge ratio
Turnaround Time Days to Weeks (Crystallization bottleneck)HoursMinutes

Experimental Workflows

To ensure a self-validating protocol, the following methodologies detail the exact steps required to structurally validate 2-Amino-3-cyclobutylpropan-1-ol.

Protocol A: X-Ray Crystallography (The Gold Standard)

Causality Insight: Aliphatic amino alcohols are often oils or amorphous solids at room temperature. Derivatization with a heavy atom (like bromine) not only promotes crystallization by adding rigid aromatic bulk but also provides a strong anomalous dispersion signal necessary for determining4[4].

  • Derivatization: React 2-Amino-3-cyclobutylpropan-1-ol with 4-bromobenzoyl chloride in the presence of triethylamine and dichloromethane (DCM) to yield the bis-4-bromobenzoyl derivative.

  • Crystallization: Dissolve the purified derivative in a minimal volume of DCM. Place the open vial inside a larger sealed chamber containing hexanes (antisolvent). Allow vapor diffusion to occur at 4°C over 3–7 days until high-quality single crystals form.

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å). Crucial Step: Cu Kα is explicitly chosen over Mo Kα to maximize the anomalous scattering of the bromine atom, ensuring a strong chiral signal.

  • Structure Solution & Validation: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). A calculated Flack parameter near 0 (with a low standard uncertainty, typically < 0.05) self-validates the absolute stereochemistry[4].

Protocol B: NMR Spectroscopy (The Secondary Method)

Causality Insight: While less definitive for flexible chains, NMR is faster and non-destructive. Forming Mosher's amides/esters creates diastereomers that can be differentiated by their chemical shifts, provided the conformer populations are heavily biased[2].

  • Derivatization: Split the sample into two aliquots. React one with (R)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride and the other with (S)-MTPA chloride to form the respective diastereomeric amides/esters.

  • Acquisition: Acquire high-resolution ¹H, ¹³C, COSY, and NOESY spectra in CDCl3 at 298 K.

  • Analysis: Calculate the Δδ (δS - δR) values for the protons adjacent to the stereocenters. Positive and negative shielding regions are mapped to infer the configuration, though results must be interpreted cautiously due to the cyclobutyl group's steric influence[2].

Structural Validation Workflow

The logical relationship and decision-making process between these methodologies is visualized below. When NMR yields ambiguous results due to molecular flexibility, X-ray crystallography acts as the ultimate resolution mechanism.

Workflow Start 2-Amino-3-cyclobutylpropan-1-ol Structural Validation Path1 Primary: X-Ray Crystallography Start->Path1 Path2 Secondary: NMR Spectroscopy Start->Path2 DerivX Derivatization (Heavy Atom: p-Bromobenzoate) Path1->DerivX Cryst Vapor Diffusion Crystallization DerivX->Cryst Xray X-Ray Diffraction (Cu Kα Radiation) Cryst->Xray AbsConfig Absolute Configuration Confirmed (Flack Parameter ~ 0) Xray->AbsConfig DerivN Mosher's Ester Derivatization (R/S-MTPA) Path2->DerivN NMR 1D/2D NMR Acquisition DerivN->NMR RelConfig Relative Stereochemistry (Subject to Conformational Averaging) NMR->RelConfig RelConfig->Path1 Resolves Ambiguity

Workflow comparing X-ray crystallography and NMR for amino alcohol structural validation.

References

  • (2S)-2-Amino-3-cyclobutylpropan-1-ol|RUO - Benchchem. 1

  • Absolute configuration of amino alcohols by H-1-NMR - ResearchGate. 2

  • Multicomponent Reductive Coupling for Selective Access to Functional γ-Lactams by a Single-Atom Cobalt Catalyst - Journal of the American Chemical Society. 3

  • Synthesis, X-ray Crystallography, and Computational Analysis of 1-Azafenestranes - Journal of the American Chemical Society. 4

Sources

Validation

Spectroscopic comparison of 2-Amino-3-cyclobutylpropan-1-ol isomers

Spectroscopic Comparison of 2-Amino-3-cyclobutylpropan-1-ol Isomers: A Technical Guide for Chiral Differentiation As a Senior Application Scientist, one of the most common challenges I encounter in drug development is th...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison of 2-Amino-3-cyclobutylpropan-1-ol Isomers: A Technical Guide for Chiral Differentiation

As a Senior Application Scientist, one of the most common challenges I encounter in drug development is the unambiguous assignment of absolute configuration for aliphatic building blocks. 2-Amino-3-cyclobutylpropan-1-ol is a highly versatile, synthetically valuable amino alcohol. Because its primary stereocenter at the C2 position yields two enantiomers—(R)- and (S)-2-Amino-3-cyclobutylpropan-1-ol—that reside in identical scalar energy states in achiral environments, their standard 1D 1 H NMR, 13 C NMR, and FTIR spectra are completely indistinguishable.

To objectively compare and assign the absolute configuration of these isomers, we must perturb their symmetry by introducing a chiral environment. This guide evaluates the two most robust spectroscopic methodologies for this purpose: Chiral Derivatization NMR and Induced Circular Dichroism (ICD) .

Covalent Derivatization: Mosher's Amide Analysis

The gold standard for determining the absolute configuration of primary amines and secondary alcohols is1[1]. For 2-Amino-3-cyclobutylpropan-1-ol, the primary amine is significantly more nucleophilic than the primary alcohol. By carefully controlling the stoichiometry, we can selectively form the Mosher amide without needing to protect the hydroxyl group.

The Causality of the Method: The α -methoxy- α -trifluoromethylphenylacetic acid (MTPA) moiety contains a phenyl ring that generates a strong magnetic anisotropic shielding cone. When the (R)- and (S)-MTPA amides are formed, this phenyl ring adopts a specific, sterically driven conformation in solution. Protons residing within the shielding cone (e.g., the cyclobutylmethyl protons in one diastereomer, and the hydroxymethyl protons in the other) will exhibit an upfield shift (lower ppm). By calculating the difference in chemical shifts ( ΔδSR=δS​−δR​ ) for these specific protons, the absolute configuration of the C2 stereocenter is unambiguously assigned[1].

Non-Covalent Chiral Solvating Agents (CSAs)

For applications where sample recovery is critical,2 (such as bis-thiourea derivatives) offer a non-destructive alternative[2]. These agents form transient, non-covalent diastereomeric complexes via hydrogen bonding and dipole-dipole interactions. While the Δδ values are typically smaller than those observed in covalent Mosher amides, modern high-field NMR (≥600 MHz) easily resolves these differences, allowing for rapid enantiomeric excess (ee) determination without chemical derivatization[2].

Circular Dichroism (CD) Spectroscopy: Probing Chiral Topologies

The Chromophore Deficit and Induced CD (ICD)

Standard Electronic Circular Dichroism (ECD) requires a chromophore that absorbs in the near-UV or visible region. 2-Amino-3-cyclobutylpropan-1-ol lacks such a chromophore; its σ→σ∗ and n→σ∗ transitions occur in the far-UV (<200 nm), a region plagued by severe solvent interference and low signal-to-noise ratios.

To bypass this, we utilize3[3]. By introducing an achiral, chromophoric probe—such as a lanthanide tris( β -diketonate) complex (e.g., Pr(fod) 3​ )—the chiral amino alcohol acts as a bidentate ligand, coordinating via its amine and hydroxyl groups[3].

The Causality of the Method: The coordination of the chiral amino alcohol to the metal center forces the achiral β -diketonate ligands into a chiral helical twist. This chiral perturbation induces a strong Cotton effect in the absorption band of the diketonate ligands (typically 300–400 nm). The sign of this Cotton effect directly correlates with the absolute configuration of the amino alcohol[3].

Quantitative Data Summary

The following table objectively compares the performance metrics of the discussed spectroscopic alternatives:

FeatureMosher's Method (NMR)Chiral Solvating Agents (NMR)Induced CD (ICD) Spectroscopy
Mechanism Covalent derivatization (Amide)Non-covalent complexationMetal-ligand coordination
Data Output ΔδSR chemical shift differencesDiastereomeric peak splittingExciton-coupled Cotton effect
Sample Requirement ~1-5 mg (Destructive)~1-5 mg (Recoverable)Microgram quantities ( μ g)
Preparation Time 1-2 hours (Reaction + NMR)< 15 minutes (Direct mix)< 15 minutes (Direct mix)
Sensitivity/Accuracy High (Unambiguous absolute config)Moderate (Best for ee% determination)Very High (Strong near-UV signal)

Experimental Workflows (Self-Validating Protocols)

Protocol A: Selective Mosher Amide Derivatization
  • Preparation: Dissolve 5 mg (approx. 30 μ mol) of the unknown 2-Amino-3-cyclobutylpropan-1-ol isomer in 0.5 mL of anhydrous deuterated pyridine (pyridine- d5​ ). Causality: Pyridine acts as both the solvent and the base to scavenge the HCl byproduct, driving the reaction forward and preventing amine hydrochloride salt precipitation.

  • Derivatization: Add 1.2 equivalents of (R)-(-)-MTPA-Cl. Seal the NMR tube, agitate, and let stand at room temperature for 1 hour.

  • Internal Validation: Acquire a 1 H NMR spectrum. The disappearance of the broad primary amine protons and the appearance of the MTPA methoxy singlet ( 3.5 ppm) validates reaction completion.

  • Comparison: Repeat steps 1-3 with (S)-(+)-MTPA-Cl on a separate aliquot. Calculate ΔδSR for the cyclobutylmethyl and hydroxymethyl protons.

MosherWorkflow A 2-Amino-3-cyclobutylpropan-1-ol (Unknown Isomer) B Aliquot Split A->B C React with (R)-MTPA-Cl B->C Pyridine-d5 D React with (S)-MTPA-Cl B->D Pyridine-d5 E Acquire 1H NMR ((S)-MTPA Amide) C->E 1 Hour, RT F Acquire 1H NMR ((R)-MTPA Amide) D->F 1 Hour, RT G Calculate Δδ(S-R) E->G F->G H Assign Absolute Configuration G->H Mosher Model

Workflow for chiral derivatization and NMR analysis of amino alcohols using Mosher's Method.

Protocol B: Lanthanide-Induced CD Spectroscopy
  • Stock Solutions: Prepare a 2.0 mM solution of the amino alcohol in anhydrous CH2​Cl2​ . Prepare a 2.0 mM solution of Pr(fod) 3​ in CH2​Cl2​ .

  • Complexation: Mix equal volumes (1 mL each) of the host and guest solutions to form a 1:1 complex (1.0 mM final concentration). Causality: A strict 1:1 stoichiometry prevents the formation of higher-order complexes that could complicate the exciton coupling analysis and lead to false Cotton effect inversions[3].

  • Measurement: Transfer the solution to a 1 mm quartz cuvette. Scan from 450 nm down to 250 nm using a CD spectrometer.

  • Internal Validation: The appearance of a bisignate CD signal centered around the UV absorption maximum of the diketonate ligand confirms successful chiral induction.

ICDPathway A Chiral Amino Alcohol (No near-UV chromophore) C In Situ Complexation (1:1 Host-Guest) A->C Non-covalent binding B Achiral Lanthanide Probe (e.g., Pr(fod)3) B->C Non-covalent binding D Highly Coordinated Chiral Complex C->D Helical twist induction E Measure CD Spectrum (300-400 nm) D->E F Analyze Cotton Effect (Positive/Negative) E->F Correlate to stereocenter

Induced Circular Dichroism (ICD) pathway via lanthanide complexation.

References

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral)
  • Chirality probing of amino alcohols with lanthanide complexes via induced circular dichroism spectroscopy RSC Publishing
  • -Amino Alcohols from Exciton-Coupled Circular Dichroism Spectra of Cu(II)
  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solv

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Amino-3-cyclobutylpropan-1-ol: A Benchmarking Analysis

Introduction: The Significance of Chiral Amino Alcohols The β-amino alcohol motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, chiral auxiliaries, and biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Amino Alcohols

The β-amino alcohol motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, chiral auxiliaries, and biologically active natural products.[1][2] Specifically, 2-Amino-3-cyclobutylpropan-1-ol, with its distinct cyclobutyl moiety and two stereocenters, represents a valuable chiral building block for developing novel therapeutics. The efficiency, stereochemical control, and scalability of its synthesis are critical parameters for its practical application in drug discovery and development.

This guide provides an in-depth technical comparison of three distinct synthetic strategies for producing 2-Amino-3-cyclobutylpropan-1-ol. We will benchmark a modern, stereocontrolled Asymmetric Epoxide Ring-Opening method against a classical Diastereoselective Reductive Amination and a cutting-edge Biocatalytic Reductive Amination . Our analysis focuses on the causality behind experimental choices, providing researchers with the data-driven insights needed to select the optimal route for their specific objectives, whether they be rapid discovery, process development, or green chemistry initiatives.

Comparative Analysis of Synthetic Strategies

The choice of a synthetic route is a multi-faceted decision involving trade-offs between yield, stereoselectivity, cost, safety, and scalability. The following table summarizes the key performance indicators for the three methodologies detailed in this guide.

MetricBenchmark: Asymmetric Epoxide Ring-OpeningAlternative 1: Reductive AminationAlternative 2: Biocatalytic Reductive Amination
Overall Yield ~75-85%~60-70%~90-97%[3]
Stereoselectivity Excellent (ee >98%)Poor to Moderate (dr varies)Excellent (ee >99%)[3]
Number of Steps 321 (enzymatic step)
Key Reagents Chiral Salen Catalyst, Epoxide, Amine SourceCyclobutylacetoacetate, NaBH(OAc)₃Amine Dehydrogenase (AmDH), Ketone, NH₃, NADH
Scalability Moderate to HighHighModerate (requires fermentation/enzyme production)
Cost Profile High (Catalyst Cost)LowModerate (Enzyme & Cofactor Cost)
Safety & Green Profile Requires organic solventsUse of borohydride reagentsAqueous medium, biodegradable catalyst

Method 1 (Benchmark): Asymmetric Epoxide Ring-Opening

This approach is benchmarked as the superior chemical method for achieving high stereochemical purity. The strategy relies on the synthesis of a chiral epoxide precursor, followed by a highly regioselective, catalyst-controlled nucleophilic attack by an amine source.[4] The use of a chiral catalyst, such as an aluminum-salen complex, is crucial as it orchestrates the geometry of the transition state, allowing the nucleophile to attack a specific carbon of the epoxide ring, thereby ensuring high enantioselectivity.[4]

Synthetic Workflow Diagram

SM Cyclobutylethylene Epoxide Chiral Epoxide (e.g., (R)-2-(cyclobutylmethyl)oxirane) SM->Epoxide Asymmetric Epoxidation (e.g., Sharpless) ProtectedAA Protected Amino Alcohol Epoxide->ProtectedAA 1. NaN₃, (R,R)-Salen-AlCl 2. PPh₃, H₂O Product 2-Amino-3-cyclobutylpropan-1-ol ProtectedAA->Product Deprotection

Caption: Workflow for Asymmetric Epoxide Ring-Opening.

Causality and Experimental Rationale

The initial asymmetric epoxidation of the alkene sets the first stereocenter. The subsequent ring-opening with an azide nucleophile (a safe ammonia equivalent) is the key stereochemistry-determining step. A chiral Lewis acid catalyst ensures the azide attacks the less-hindered carbon from a specific face, leading to a single diastereomer. This catalyst-controlled regioselectivity is superior to substrate-controlled openings, which often yield mixtures with unbiased epoxides.[4]

Method 2 (Alternative): Diastereoselective Reductive Amination

Reductive amination is a robust and widely used C-N bond-forming reaction.[5][6] This classical approach involves the reaction of a β-keto ester with ammonia to form an enamine intermediate, which is then reduced. The stereochemical outcome is dictated by the facial selectivity of the hydride delivery to the imine intermediate. Using a bulky reducing agent can provide some level of diastereoselectivity by favoring hydride attack from the less sterically hindered face.

Synthetic Workflow Diagram

SM Ethyl 2-cyclobutylacetoacetate Imine Imine/Enamine Intermediate SM->Imine NH₄OAc, Ti(OiPr)₄ AminoEster Ethyl 3-amino-2-cyclobutylbutanoate Imine->AminoEster Reduction (e.g., NaBH(OAc)₃) Product 2-Amino-3-cyclobutylpropan-1-ol AminoEster->Product Ester Reduction (e.g., LiAlH₄)

Caption: Workflow for Diastereoselective Reductive Amination.

Causality and Experimental Rationale

This method is operationally simpler than the epoxide route but offers less stereocontrol. The formation of the imine/enamine intermediate is reversible.[7] The subsequent reduction is the irreversible and selectivity-determining step. Without a chiral catalyst, the reaction typically produces a mixture of diastereomers. The final reduction of the ester to the primary alcohol is a standard transformation that does not affect the existing stereocenters. This route is often preferred in early discovery phases for its speed and the accessibility of starting materials.

Method 3 (Alternative): Biocatalytic Reductive Amination

Representing the forefront of green and sustainable chemistry, this method utilizes an engineered or native amine dehydrogenase (AmDH) to directly convert a ketone precursor into the desired chiral amine.[3] The enzyme's active site acts as a perfectly defined chiral environment, ensuring near-perfect enantioselectivity. The reaction is run in an aqueous buffer at or near ambient temperature and pressure, drastically reducing its environmental impact.

Synthetic Workflow Diagram

SM 1-Cyclobutyl-3-hydroxypropan-2-one Product (S)-2-Amino-3-cyclobutylpropan-1-ol SM->Product AmDH, NH₃, NADH Aqueous Buffer, 30°C Cofactor NADH Regeneration (e.g., GDH/Glucose)

Sources

Validation

Head-to-head comparison of catalysts for 2-Amino-3-cyclobutylpropan-1-ol synthesis

The incorporation of conformationally constrained, non-natural amino acids into peptidomimetics is a cornerstone of modern drug discovery. Specifically, the cyclobutyl-containing building block 2-Amino-3-cyclobutylpropan...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of conformationally constrained, non-natural amino acids into peptidomimetics is a cornerstone of modern drug discovery. Specifically, the cyclobutyl-containing building block 2-Amino-3-cyclobutylpropan-1-ol (derived from the unnatural amino acid cyclobutylalanine) has emerged as a critical structural motif. It is frequently utilized to enhance the binding affinity and metabolic stability of therapeutics, including EphA2-targeted bicyclic peptides for tumor theranostics[1] and nonacidic THIQ inhibitors targeting the KEAP1/NRF2 interaction[2].

Synthesizing this chiral amino alcohol requires the chemoselective reduction of the carboxylic acid (or ester) moiety of (S)-2-amino-3-cyclobutylpropanoic acid without compromising the adjacent stereocenter. This guide provides a head-to-head comparison of three distinct catalytic/reducing systems for this transformation, equipping medicinal and process chemists with the data needed to select the optimal route for their scale and safety requirements.

Mechanistic Pathways for Cyclobutylalanine Reduction

The synthesis of 2-Amino-3-cyclobutylpropan-1-ol can be approached via direct acid reduction or through an ester intermediate. The diagram below illustrates the three primary synthetic workflows.

G SM 2-Amino-3-cyclobutylpropanoic acid (Cyclobutylalanine) Ester Methyl 2-amino-3-cyclobutylpropanoate (Ester Intermediate) SM->Ester MeOH, HCl (Esterification) CatA System A: NaBH4 / I2 (In situ BH3) SM->CatA THF, 0 °C to reflux CatB System B: LiAlH4 (Direct or via Ester) SM->CatB THF, Reflux Ester->CatB THF, 0 °C CatC System C: Ru-MACHO / H2 (Homogeneous Hydrogenation) Ester->CatC H2 (50 bar), Base Product 2-Amino-3-cyclobutylpropan-1-ol (Target Amino Alcohol) CatA->Product Direct Reduction CatB->Product Hydride Transfer CatC->Product Green Reduction

Catalytic pathways for the synthesis of 2-Amino-3-cyclobutylpropan-1-ol.

Head-to-Head Catalyst Comparison

System A: NaBH₄ / I₂ (In Situ Borane Generation)

For discovery and bench-scale medicinal chemistry, the sodium borohydride/iodine system is the gold standard. Sodium borohydride alone cannot reduce carboxylic acids; however, the addition of iodine generates borane ( BH3​ ) in situ[3].

  • Mechanism: The electrophilic BH3​ coordinates tightly to the amine group of cyclobutylalanine, forming an aminoborane complex that directs the intramolecular reduction of the adjacent carboxylic acid.

  • Advantage: Unparalleled retention of optical purity (>99% ee) and eliminates the need for a prior esterification step[3].

  • Drawback: Generates hydrogen gas and stoichiometric iodine waste, making it less ideal for multi-kilogram process chemistry.

System B: Lithium Aluminum Hydride (LiAlH₄)

The classical brute-force approach. LiAlH₄ is a powerful nucleophilic hydride source that can reduce the free acid directly (requiring excessive equivalents) or the methyl ester intermediate.

  • Mechanism: Direct nucleophilic attack of the AlH4−​ species on the carbonyl carbon.

  • Advantage: Extremely rapid reaction kinetics.

  • Drawback: Highly exothermic, pyrophoric hazards at scale, and the harsh basicity of the reagent can lead to partial racemization of the α-stereocenter if temperature is not strictly controlled. The post-reaction aluminum salt quench (Fieser workup) is notoriously tedious and traps product, lowering isolated yields.

System C: Ru-MACHO Catalyzed Hydrogenation

For process-scale manufacturing, homogeneous catalytic hydrogenation using the Ru-MACHO family of complexes is the modern industrial choice[4][5].

  • Mechanism: Ru-MACHO utilizes metal-ligand cooperation (MLC) via its PNP pincer ligand. The catalyst heterolytically cleaves H2​ to form a reactive ruthenium-hydride species, which reduces the methyl ester of cyclobutylalanine to the amino alcohol[6].

  • Advantage: Exceptional atom economy. The only byproduct is methanol (from the ester) and hydrogen[5]. It is highly scalable and avoids the stoichiometric metal waste of Systems A and B.

  • Drawback: Requires high-pressure hydrogenation infrastructure (typically 30-50 bar H2​ ) and mandates the extra synthetic step of converting the free amino acid to an ester first.

Quantitative Performance Data

The following table summarizes the experimental metrics of the three systems when applied to the synthesis of 2-Amino-3-cyclobutylpropan-1-ol.

ParameterSystem A: NaBH₄ / I₂System B: LiAlH₄System C: Ru-MACHO / H₂
Substrate Requirement Free Amino Acid (Direct)Ester (Preferred)Ester (Mandatory)
Active Reducing Species In situ Borane ( BH3​ ) AlH4−​ Ru-H (via H2​ heterolysis)
Chiral Retention (ee%) >99% (Excellent)~90-95% (Moderate risk)>99% (Excellent)
Typical Isolated Yield 82 - 88%65 - 75%85 - 95%
Reaction Conditions THF, 0 °C to 70 °CTHF, 0 °C to 25 °CMeOH/THF, 80 °C, 50 bar H2​
Scalability Good (Milligram to Kilo)Poor (Hazardous quench)Excellent (Process Scale)
Safety Profile Moderate ( H2​ evolution)Low (Pyrophoric)High (Requires pressure vessel)

Experimental Protocol: NaBH₄ / I₂ Reduction (Self-Validating System)

For researchers synthesizing 2-Amino-3-cyclobutylpropan-1-ol for early-stage drug discovery, the NaBH₄ / I₂ protocol is recommended due to its operational simplicity and high enantiomeric fidelity.

The following protocol incorporates mechanistic checkpoints to ensure self-validation and prevent the most common failure point in this reaction: incomplete breakdown of the stable boron-amine chelate.

Reagents:

  • (S)-2-Amino-3-cyclobutylpropanoic acid (1.0 eq, 10 mmol)

  • Sodium borohydride ( NaBH4​ ) (2.5 eq, 25 mmol)

  • Iodine ( I2​ ) (1.0 eq, 10 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 20% Aqueous KOH

Step-by-Step Methodology:

  • System Initialization: Suspend (S)-2-amino-3-cyclobutylpropanoic acid (10 mmol) and NaBH4​ (25 mmol) in 30 mL of anhydrous THF in a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and an argon inlet. Cool the suspension to 0 °C using an ice bath.

    • Causality: The system must be anhydrous. NaBH4​ is relatively stable in cold THF, but the subsequent generation of borane is highly moisture-sensitive.

  • In Situ Borane Generation: Dissolve I2​ (10 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel.

    • Causality: Iodine reacts with NaBH4​ to form BH3​ , NaI , and H2​ gas. Slow addition is critical to control the exothermic release of hydrogen gas and prevent the reaction from boiling over.

  • Reflux & Reduction: Once the addition is complete and gas evolution subsides, remove the ice bath and heat the reaction to reflux (70 °C) for 14 hours.

    • Causality: The generated BH3​ coordinates to the amine, forming an intermediate that directs the hydride transfer to the carboxylic acid. Refluxing ensures the reduction is driven to completion.

  • Quench: Cool the reaction mixture to 0 °C. Carefully add MeOH (15 mL) dropwise until the mixture becomes clear and gas evolution ceases.

    • Causality: Methanol safely quenches any unreacted NaBH4​ and residual borane, converting them to volatile trimethyl borate.

  • Boron-Chelate Disruption (Critical Step): Evaporate the solvents under reduced pressure. To the resulting white paste, add 30 mL of 20% aqueous KOH and stir vigorously at room temperature for 4 hours.

    • Causality:This is where most protocols fail. The newly formed 2-Amino-3-cyclobutylpropan-1-ol is tightly locked in a highly stable boron complex ( N→B coordinate bond). Strong basic hydrolysis is absolutely mandatory to dismantle this complex and liberate the free amino alcohol.

  • Extraction & Isolation: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum to yield the pure (S)-2-Amino-3-cyclobutylpropan-1-ol as a colorless to pale-yellow oil.

Conclusion & Recommendations

For rapid access to 2-Amino-3-cyclobutylpropan-1-ol in library synthesis or early-stage SAR studies, the NaBH₄ / I₂ system is superior due to its preservation of chirality and avoidance of esterification[3]. However, if the project advances to clinical manufacturing requiring multi-kilogram batches, process chemists should immediately transition to the Ru-MACHO catalytic hydrogenation of the corresponding ester, which eliminates stoichiometric metal waste and hazardous quenches[4][5].

References

  • Structural Optimization and Radiolabeling of EphA2-Targeted Bicyclic Peptides for Tumor Theranostics. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Combined Peptide and Small-Molecule Approach toward Nonacidic THIQ Inhibitors of the KEAP1/NRF2 Interaction. National Institutes of Health (NIH). Available at:[Link]

  • Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange. Available at:[Link]

  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Bentham Open. Available at:[Link]

  • Synthesis of ruthenium complexes and their catalytic applications: A review. Arabian Journal of Chemistry. Available at:[Link]

  • Catalytic Hydrogenation of Esters. Development of an Efficient Catalyst and Processes for Synthesising (R)-1,2-Propanediol and 2-(l-Menthoxy)ethanol. ACS Publications. Available at:[Link]

  • Development of Homogeneous PNP-Ruthenium Complexes (Ru-MACHO Family) for Hydrogenation of Esters and Beyond. ResearchGate. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-3-cyclobutylpropan-1-ol proper disposal procedures

As a Senior Application Scientist, I recognize that integrating specialized aliphatic amino alcohols into drug discovery pipelines requires stringent, self-validating safety protocols. 2-Amino-3-cyclobutylpropan-1-ol is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that integrating specialized aliphatic amino alcohols into drug discovery pipelines requires stringent, self-validating safety protocols. 2-Amino-3-cyclobutylpropan-1-ol is an invaluable chiral building block, yet its structural motifs demand precise handling and disposal strategies to mitigate occupational hazards and environmental impact.

This guide provides a comprehensive, causality-driven operational framework for the safe handling, spill response, and RCRA-compliant disposal of 2-Amino-3-cyclobutylpropan-1-ol[1].

Part 1: Physicochemical Profile and Hazard Causality

To safely manage any chemical, we must first understand the mechanistic reasoning behind its hazards. 2-Amino-3-cyclobutylpropan-1-ol contains a nucleophilic primary amine and a lipophilic cyclobutyl ring.

  • Hazard Causality: The primary amine group acts as a Brønsted-Lowry base. Upon contact with physiological moisture (eyes, mucous membranes, skin), it undergoes rapid protonation, leading to localized alkaline burns and protein denaturation. Furthermore, the lipophilic cyclobutyl group enhances dermal penetration compared to highly polar amines, exacerbating tissue irritation[2].

  • Incompatibility: Aliphatic amines react violently with strong oxidizing agents, acids, and acid chlorides. Contact with heavy metals (like copper or brass) can lead to the formation of explosive complexes or cause severe metal corrosion.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Amino-3-cyclobutylpropan-1-ol
CAS Numbers 1432507-47-5 (Base), 1803582-15-1 (HCl salt), 1213883-19-2 (2S Isomer)
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Primary Hazard Classes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
Recommended Storage 2–8°C (Inert atmosphere recommended for the free base)
Waste Classification Hazardous (RCRA D002 if aqueous pH ≥ 12.5)

Part 2: Spill Response and Containment Workflow

When an amino alcohol spill occurs, immediate and structured action is required to prevent aerosolization and surface contamination. Do not rely on standard aqueous cleanup methods, as adding water directly to concentrated amines can generate an exothermic reaction.

SpillResponse Spill Spill Detected (Isolate Area) PPE Don PPE (Nitrile, Goggles) Spill->PPE Contain Containment (Inert Absorbent) PPE->Contain Neutralize Neutralization (Citric Acid) Contain->Neutralize Collect Waste Collection (HDPE Container) Neutralize->Collect Decon Decontamination (Water/Detergent) Collect->Decon

Workflow for the safe containment and neutralization of amino alcohol spills.

Step-by-Step Spill Protocol:
  • Evacuate & Ventilate: Isolate the area. Ensure the fume hood or local exhaust is operating at maximum capacity to mitigate inhalation risks associated with H335 (respiratory irritation).

  • Don PPE: Wear a NIOSH-approved respirator (if outside a hood), heavy-duty nitrile or neoprene gloves (which offer superior chemical resistance to amines compared to latex), and splash-proof chemical goggles.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite, sand, or a specialized amine-spill absorbent). Causality Note: Do NOT use sawdust or combustible materials, as amino alcohols can undergo exothermic reactions with certain organics.

  • Neutralization (Critical Step): If the free base is spilled, carefully neutralize the area with a dilute, weak acid (e.g., 5% citric acid). Causality Note: Using a weak acid prevents the violent exothermic reaction that would occur with strong acids (like HCl), safely converting the volatile free amine into a non-volatile, water-soluble salt.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the affected surface with copious amounts of water and a mild detergent to remove residual salts.

Part 3: Proper Disposal Procedures (SOP)

Because 2-Amino-3-cyclobutylpropan-1-ol is an amino alcohol, it cannot be disposed of via standard aqueous drain systems. It must be treated as hazardous waste and subjected to thermal destruction[3].

DisposalWorkflow Start Waste Generation (2-Amino-3-cyclobutylpropan-1-ol) Segregation Chemical Segregation (Isolate from Acids/Oxidizers) Start->Segregation Collect Packaging Primary Packaging (HDPE Jerrican) Segregation->Packaging Transfer Labeling RCRA Labeling (Corrosive/Irritant) Packaging->Labeling Seal Storage Satellite Accumulation (Secondary Containment) Labeling->Storage Store < 90 Days Disposal Thermal Destruction (Incineration with Scrubber) Storage->Disposal EPA Transport

RCRA-compliant segregation, packaging, and thermal destruction workflow.

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • Store 2-Amino-3-cyclobutylpropan-1-ol waste strictly in a designated "Organic Base / Amine" waste stream.

    • Self-Validating Check: Ensure no halogenated solvents, strong oxidizers, or acids are present in the same waste carboy to prevent the release of toxic nitrogen oxide (NOx) gases or pressurized exothermic reactions.

  • Primary Packaging:

    • Use compatible containers, exclusively HDPE or PTFE-lined jerricans.

    • Causality Note: Amines can leach or corrode transition metals (like copper, brass, or aluminum) and can degrade certain polycarbonates. HDPE is chemically inert to aliphatic amines.

  • Labeling and Accumulation:

    • Clearly label the container with "Hazardous Waste - Toxic/Irritant: Amino Alcohols" alongside the specific chemical name and CAS number.

    • Store in a secondary containment tray within a Satellite Accumulation Area (SAA) for no longer than 90 days, adhering to local environmental regulations[4].

  • Final Destruction (Incineration):

    • Transfer the waste to a licensed hazardous waste disposal facility.

    • Causality Note: The mandatory method of destruction is high-temperature incineration equipped with an afterburner and a wet scrubber. Combusting nitrogen-containing compounds generates NOx gases; the wet scrubber is chemically required to neutralize these toxic environmental pollutants before atmospheric release[5].

References

  • Environmental Protection Agency (EPA). "Chemicals Subject to TSCA 12(b) Export Notification Requirements and RCRA Waste Management." EPA.gov. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-3-cyclobutylpropan-1-ol

As drug discovery accelerates, the incorporation of unique aliphatic building blocks like 2-Amino-3-cyclobutylpropan-1-ol (CAS: 1432507-47-5) has become increasingly common for synthesizing conformationally restricted an...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery accelerates, the incorporation of unique aliphatic building blocks like 2-Amino-3-cyclobutylpropan-1-ol (CAS: 1432507-47-5) has become increasingly common for synthesizing conformationally restricted analogs [1]. However, handling novel amino alcohols requires rigorous adherence to safety protocols. As primary amines and alcohols, these compounds present dual reactivity profiles that dictate specific Personal Protective Equipment (PPE) and operational controls to mitigate dermal irritation and inhalation risks.

This guide provides a self-validating framework for the safe handling, storage, and disposal of 2-Amino-3-cyclobutylpropan-1-ol, ensuring both operator safety and experimental integrity.

Chemical Profile and Hazard Assessment

Understanding the physicochemical properties of a compound is the first step in designing an effective safety protocol. 2-Amino-3-cyclobutylpropan-1-ol is a chiral amino alcohol derivative [1]. The presence of the primary amine makes it a mild base, which can cause localized pH alterations upon contact with moisture on the skin or mucous membranes, leading to irritation.

Quantitative Chemical Data
PropertyValueCausality / Safety Implication
Chemical Name 2-Amino-3-cyclobutylpropan-1-olAliphatic amino alcohol; acts as a nucleophile and mild base.
CAS Number 1432507-47-5 [2]Unique identifier for the racemic or unspecified stereoisomer.
Molecular Formula C7H15NO [3]Low molecular weight; potential for volatility if heated.
Molecular Weight 129.20 g/mol [3]Readily crosses compromised skin barriers.
Hazard Class Irritant (Skin/Eye/Respiratory)Requires barrier protection and local exhaust ventilation.

Mandatory Personal Protective Equipment (PPE)

To neutralize the risks associated with the amine and hydroxyl functional groups, the following PPE matrix must be strictly enforced. The causality behind these choices is rooted in preventing nucleophilic attack on biological macromolecules in the skin and eyes.

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness) . Why? Nitrile provides excellent chemical resistance against aliphatic amines, preventing the compound from penetrating and causing alkaline burns. If handling the compound in organic solvents (e.g., DCM or DMF), double-gloving or using heavier-duty butyl rubber gloves is required, as the solvent acts as a carrier, accelerating skin permeation.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant) . Why? Safety glasses with side shields are insufficient. The basicity of the amine group can cause severe corneal damage upon contact. Goggles provide a complete seal against airborne dust (if handling the solid hydrochloride salt [4]) or liquid splashes.

  • Body Protection: Flame-resistant (FR) lab coat and full-length trousers . Why? The lab coat serves as a sacrificial barrier. Ensure cuffs are closed to prevent wrist exposure between the glove and the sleeve.

  • Respiratory Protection: N95 or P100 particulate respirator (only if handling powders outside a fume hood, which is highly discouraged). For routine handling, a properly functioning chemical fume hood negates the need for a respirator.

Operational Workflow: Step-by-Step Handling Protocol

Trustworthy science relies on reproducible and safe methodologies. Follow this protocol when setting up reactions involving 2-Amino-3-cyclobutylpropan-1-ol.

Step 1: Pre-Operational Verification

  • Verify the fume hood face velocity is between 80-120 feet per minute (fpm).

  • Inspect all PPE for micro-tears, especially nitrile gloves.

Step 2: Material Transfer and Weighing

  • Place the reagent bottle inside the fume hood. If the compound is a solid (e.g., the hydrochloride salt [4]), use an anti-static weighing boat to prevent aerosolization.

  • Use a clean, dry stainless steel spatula. Mechanistic note: Avoid using reactive metals or contaminated spatulas, as primary amines can form complexes with transition metals.

  • Weigh the required mass (e.g., for a standard 1 mmol scale coupling reaction).

Step 3: Solubilization

  • Transfer the weighed compound to a dry reaction flask.

  • Add the appropriate solvent (e.g., anhydrous dichloromethane or methanol) slowly.

  • Safety Check: Monitor for any exothermic dissolution, particularly if neutralizing the hydrochloride salt with a base like DIPEA.

Step 4: Decontamination

  • Wipe down the balance and fume hood surface with a dilute acidic solution (e.g., 1% acetic acid) to neutralize any residual amine, followed by a water wipe.

Spill Management and Disposal Plan

Spill Response

In the event of a spill, the primary objective is containment and neutralization of the basic amine.

  • Evacuate and Assess: Step back and ensure no personnel are directly exposed.

  • Don Extra PPE: Put on a fresh pair of heavy-duty gloves.

  • Neutralize and Absorb: For small liquid spills, apply an inert absorbent pad. If the spill is highly concentrated, lightly mist with a weak acid (like dilute citric acid) to form a non-volatile salt before sweeping up.

  • Collect: Place the absorbed material into a chemically compatible, sealable hazardous waste container.

Waste Disposal
  • Aqueous Waste: Do not pour down the drain. Aqueous solutions containing 2-Amino-3-cyclobutylpropan-1-ol must be collected in a designated basic aqueous waste carboy.

  • Organic Waste: If reacted in organic solvents, dispose of in the halogenated or non-halogenated organic waste stream, depending on the solvent used.

Safety Workflow Visualization

The following diagram illustrates the critical path for handling this compound, emphasizing the integration of PPE and engineering controls.

G start Procure 2-Amino-3- cyclobutylpropan-1-ol ppe Don PPE: Nitrile Gloves, Goggles, Lab Coat start->ppe hood Transfer to Chemical Fume Hood ppe->hood weigh Weigh & Solubilize (Monitor Exotherm) hood->weigh waste Dispose in Designated Chemical Waste weigh->waste

Caption: Operational safety workflow for handling 2-Amino-3-cyclobutylpropan-1-ol.

References

  • BenchChem. "(2S)-2-Amino-3-cyclobutylpropan-1-ol".
  • ChemBuyersGuide. "BLD Pharmatech Co., Limited: 2-AMINO-3-CYCLOBUTYLPROPAN-1-OL CAS:1432507-47-5".
  • ChemicalBook. "1213883-19-2 CAS Manufactory".
  • EnamineStore. "2-amino-3-cyclobutylpropan-1-ol hydrochloride".

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-cyclobutylpropan-1-ol
Reactant of Route 2
2-Amino-3-cyclobutylpropan-1-ol
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